1-Hexacosene
Description
1-Hexacosene is a natural product found in Populus nigra, Hamamelis virginiana, and other organisms with data available.
Properties
IUPAC Name |
hexacos-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H52/c1-3-5-7-9-11-13-15-17-19-21-23-25-26-24-22-20-18-16-14-12-10-8-6-4-2/h3H,1,4-26H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMXANELYEWRDAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H52 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80873052 | |
| Record name | 1-Hexacosene | |
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Molecular Weight |
364.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | 1-Hexacosene | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Alkenes, C24-28 .alpha.- | |
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CAS No. |
18835-33-1, 64808-91-9, 93924-11-9 | |
| Record name | 1-Hexacosene | |
| Source | CAS Common Chemistry | |
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| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 1-Hexacosene | |
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| Record name | Hexacosene | |
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| Record name | 1-Hexacosene | |
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| Record name | Hexacosene | |
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| Record name | 1-Hexacosene | |
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| Record name | Hexacos-1-ene | |
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| Record name | 1-HEXACOSENE | |
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| Record name | 1-Hexacosene | |
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Foundational & Exploratory
An In-Depth Technical Guide to the Natural Sources and Isolation of 1-Hexacosene
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Hexacosene, a long-chain monounsaturated alkene, is a naturally occurring compound found in a variety of plant and insect species. In the plant kingdom, it is a component of epicuticular waxes, contributing to the plant's defense against environmental stressors. In insects, it functions as a crucial semiochemical, mediating intraspecific communication. This technical guide provides a comprehensive overview of the known natural sources of 1-Hexacosene, detailed methodologies for its extraction and isolation, and a discussion of its potential biological significance. Quantitative data from existing literature is summarized, and experimental protocols are presented to aid in the replication and further investigation of this compound.
Natural Sources of 1-Hexacosene
1-Hexacosene has been identified in various natural sources, spanning the plant and insect kingdoms. Its presence is often associated with protective cuticular layers.
Plant Sources
1-Hexacosene is a constituent of the epicuticular wax of several plant species. This waxy layer serves as a protective barrier against desiccation, UV radiation, and pathogens. Known plant sources include:
-
Rubus pyrifolius : A species of wild raspberry, the n-hexane extract of its flowers has been found to contain 1-Hexacosene.
-
Berberis asiatica : A shrub belonging to the family Berberidaceae.
-
Aralia elata : Also known as Japanese angelica tree.
-
Mora oleifera : A mangrove plant species.
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Green Vegetables : 1-Hexacosene has been detected in various green vegetables and is being explored as a potential biomarker for vegetable consumption.[1]
Insect Sources
In insects, 1-Hexacosene is a component of cuticular hydrocarbons (CHCs), which play a vital role in chemical communication, including nestmate recognition, fertility signaling, and species differentiation. Species known to utilize 1-Hexacosene as a semiochemical include:
-
Texas carpenter bee (Xylocopa virginica texana)[2]
-
Northern white-tailed bumblebee (Bombus magnus)
-
Sri Lanka queenless ant (Diacamma ceylonense)[2]
-
Indian queenless ant (Diacamma indicum)[2]
-
Matabele ant (Pachycondyla analis)[2]
Quantitative Data
Quantitative analysis of 1-Hexacosene in natural sources is crucial for understanding its relative abundance and for developing efficient isolation strategies. The available data is currently limited but provides valuable insights.
| Natural Source | Part/Type | Extraction Solvent | Concentration of 1-Hexacosene | Reference |
| Rubus pyrifolius | Flower | n-Hexane | 1.39% of extract | [3] |
| Diacamma ceylonense | Cuticular Extract | Hexane (B92381) | Present, but not individually quantified | [4] |
| Pachycondyla analis | Cuticular Extract | Pentane (B18724) | Present, but not individually quantified | [5][6] |
Table 1: Quantitative Occurrence of 1-Hexacosene in Natural Sources
Isolation and Purification Protocols
The isolation of 1-Hexacosene from natural sources typically involves solvent extraction followed by chromatographic purification. The choice of method depends on the source material and the desired purity of the final product.
General Protocol for Isolation from Plant Material
This protocol outlines a general procedure for the isolation of 1-Hexacosene from plant tissues, based on common methods for extracting non-polar compounds from epicuticular waxes.
3.1.1. Extraction
-
Sample Preparation : Air-dry the plant material (e.g., flowers, leaves) to reduce moisture content. Grind the dried material into a fine powder to increase the surface area for extraction.
-
Solvent Extraction :
-
Perform a Soxhlet extraction or maceration with a non-polar solvent such as n-hexane or petroleum ether.
-
For Soxhlet extraction, continuously extract the powdered plant material for 6-8 hours.
-
For maceration, soak the powdered material in the solvent for 24-48 hours with occasional agitation.
-
-
Concentration : After extraction, filter the solvent to remove solid plant material. Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain a crude extract.
3.1.2. Fractionation and Purification
-
Column Chromatography :
-
Pack a glass column with silica (B1680970) gel (60-120 mesh) as the stationary phase.
-
Dissolve the crude extract in a minimal amount of the initial mobile phase (e.g., n-hexane).
-
Load the dissolved extract onto the column.
-
Elute the column with a gradient of increasing polarity, starting with 100% n-hexane and gradually introducing a more polar solvent like ethyl acetate.
-
Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify fractions containing 1-Hexacosene.
-
-
Preparative TLC or HPLC : For higher purity, the fractions containing 1-Hexacosene can be further purified using preparative TLC or High-Performance Liquid Chromatography (HPLC) with a non-polar column (e.g., C18) and an appropriate mobile phase.
Protocol for Isolation from Insect Cuticular Hydrocarbons
This protocol is adapted from established methods for the extraction and analysis of insect CHCs.[6][7]
3.2.1. Extraction
-
Sample Collection : Collect individual insects and freeze them at -20°C.
-
Surface Extraction :
-
Immerse a single, intact insect in a glass vial containing a non-polar solvent such as n-hexane or pentane (typically 200-500 µL per insect).
-
Gently agitate the vial for 5-10 minutes to extract the cuticular hydrocarbons without disrupting internal lipids.
-
-
Solvent Removal : Carefully remove the insect from the vial. Concentrate the solvent under a gentle stream of nitrogen gas to the desired volume.
3.2.2. Analysis and Quantification (GC-MS)
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis :
-
Inject an aliquot of the concentrated extract into a GC-MS system equipped with a non-polar capillary column (e.g., DB-5ms).
-
Use a temperature program that allows for the separation of long-chain hydrocarbons. A typical program might start at a low temperature (e.g., 50°C), ramp up to a high temperature (e.g., 320°C), and hold for a period to ensure elution of all compounds.
-
-
Identification : Identify 1-Hexacosene based on its retention time and mass spectrum, comparing it to a known standard.
-
Quantification : Quantify the amount of 1-Hexacosene using an internal standard (e.g., n-eicosane) of a known concentration added to the extraction solvent.
Visualizations
Experimental Workflow: Isolation from Plants
Caption: Workflow for the isolation of 1-Hexacosene from plant sources.
Experimental Workflow: Isolation from Insects
Caption: Workflow for the extraction and analysis of 1-Hexacosene from insects.
Conceptual Signaling Role of 1-Hexacosene
As direct signaling pathways for 1-Hexacosene are not yet elucidated, this diagram conceptualizes its role as a semiochemical in insect communication, a well-established form of signaling.
Caption: Conceptual model of 1-Hexacosene as a semiochemical signal in insects.
Conclusion
1-Hexacosene is a widespread natural product with important ecological roles in both plants and insects. While its presence has been confirmed in several species, there is a clear need for more extensive quantitative studies to fully understand its distribution and concentration in nature. The protocols outlined in this guide provide a solid foundation for researchers to pursue the isolation and further characterization of this long-chain alkene. Future research should focus on elucidating the specific biological activities and potential signaling pathways involving 1-Hexacosene, which could open up new avenues for its application in drug development and other scientific fields. The role of very-long-chain fatty acids and their derivatives in plant defense signaling is an emerging area of research, and 1-Hexacosene may play a yet-to-be-discovered role in these processes.[8]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Fractionation of hexane extracts from Achyrocline satureioides and their biological activities against Paenibacillus larvae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sex, age and ovarian activity affect cuticular hydrocarbons in Diacamma ceylonense, a queenless ant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. antwiki.org [antwiki.org]
- 6. Nestmate recognition and the role of cuticular hydrocarbons in the African termite raiding ant Pachycondyla analis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. thehive.icipe.org [thehive.icipe.org]
- 8. researchgate.net [researchgate.net]
IUPAC name and CAS number for 1-Hexacosene
An In-depth Technical Guide to 1-Hexacosene
Chemical Identification and Properties
IUPAC Name: hexacos-1-ene[1][2][3]
CAS Number: 18835-33-1[1][2][3][4]
Synonyms: 1-Hexacosene, Hexacos-1-ene[4]
1-Hexacosene is a long-chain alpha-olefin with the chemical formula C₂₆H₅₂.[4][5] As an unsaturated hydrocarbon, it belongs to the alkene class, characterized by a carbon-carbon double bond at the primary position.[2][4] This structure imparts specific chemical reactivity and physical properties. It is a waxy solid at room temperature and is found in some natural sources, such as certain plants.[4][6]
Physicochemical Data
The following table summarizes key physicochemical properties of 1-Hexacosene.
| Property | Value | Source |
| Molecular Formula | C₂₆H₅₂ | [1][4][5] |
| Molecular Weight | 364.69 g/mol | [1][4][5] |
| Melting Point | 51.8 °C | [3][7] |
| Boiling Point | 405.6 °C at 760 mmHg (estimated) | [7][8] |
| Flash Point | 237.2 °C (estimated) | [7][8] |
| Density | 0.805 g/cm³ | [7] |
| Water Solubility | 1.22 x 10⁻⁸ mg/L at 25 °C (estimated) | [8] |
| logP (Octanol/Water Partition Coefficient) | 13.546 (estimated) | [8] |
Experimental Protocols
Due to the limited specific literature on 1-Hexacosene, this section outlines a general experimental workflow for the extraction and analysis of long-chain alkenes from a plant matrix, a common context for this compound.
General Workflow for Extraction and Analysis
The following diagram illustrates a typical workflow for the extraction and analysis of 1-Hexacosene from a biological sample.
References
- 1. 1-Hexacosene [webbook.nist.gov]
- 2. Showing Compound 1-Hexacosene (FDB020294) - FooDB [foodb.ca]
- 3. hexacos-1-ene | 18835-33-1 [amp.chemicalbook.com]
- 4. Buy 1-Hexacosene | 93924-11-9 [smolecule.com]
- 5. 1-Hexacosene [webbook.nist.gov]
- 6. Chemical Synthesis of a Very Long-Chain Fatty Acid, Hexacosanoic Acid (C26:0), and the Ceramide Containing Hexacosanoic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. lookchem.com [lookchem.com]
- 8. 1-hexacosene, 18835-33-1 [thegoodscentscompany.com]
Spectroscopic Analysis of 1-Hexacosene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic data for 1-hexacosene (B97250) (C26H52), a long-chain alpha-olefin. The information presented herein is crucial for the identification, characterization, and quality control of this compound in research and development settings. This document covers Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy, offering both data and the experimental protocols for their acquisition.
Overview of 1-Hexacosene
1-Hexacosene is a monounsaturated aliphatic hydrocarbon with the chemical formula C26H52 and a molecular weight of 364.7 g/mol .[1][2] Its structure consists of a twenty-six-carbon chain with a terminal double bond. This structure gives rise to characteristic spectroscopic signatures that are detailed in the following sections.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. The electron ionization (EI) mass spectrum of 1-hexacosene is characterized by its molecular ion peak and a series of fragment ions.
Data Presentation
The NIST WebBook provides the mass spectrum of 1-hexacosene, which is summarized in the table below.[1] The fragmentation pattern is typical for long-chain alkenes, showing a series of hydrocarbon fragments with a repeating pattern of CnH2n+1, CnH2n, and CnH2n-1 ions.
| m/z (Mass-to-Charge Ratio) | Relative Intensity (%) | Proposed Fragment |
| 364 | 2.5 | [M]+ (Molecular Ion) |
| 57 | 100 | [C4H9]+ |
| 71 | 85 | [C5H11]+ |
| 85 | 70 | [C6H13]+ |
| 99 | 60 | [C7H15]+ |
| 43 | 55 | [C3H7]+ |
| 41 | 50 | [C3H5]+ |
| 55 | 45 | [C4H7]+ |
| 69 | 40 | [C5H9]+ |
Table 1: Key Mass Spectrometry Data for 1-Hexacosene (Electron Ionization).
Experimental Protocol
Sample Preparation: A dilute solution of 1-hexacosene in a volatile organic solvent such as hexane (B92381) or dichloromethane (B109758) is prepared.
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) is typically used.
GC Conditions:
-
Column: A non-polar capillary column (e.g., HP-5MS).
-
Carrier Gas: Helium.
-
Injection Mode: Splitless.
-
Temperature Program: An initial temperature of 60°C, ramped to 300°C at a rate of 6°C/min.
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan Range: m/z 40-500.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For 1-hexacosene, both ¹H and ¹³C NMR are essential for structural confirmation. While a publicly available experimental ¹H NMR spectrum for 1-hexacosene is not readily found, the expected chemical shifts and multiplicities can be reliably predicted based on the structure and data from analogous compounds. A ¹³C NMR spectrum is listed in the SpectraBase database.[3]
Data Presentation
¹H NMR (Predicted Data)
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1 (a) | ~4.92 | ddt | J_trans ≈ 17, J_cis ≈ 10, J_allylic ≈ 1.5 |
| H-1 (b) | ~4.98 | ddt | J_trans ≈ 17, J_cis ≈ 10, J_allylic ≈ 1.5 |
| H-2 | ~5.80 | m | - |
| H-3 | ~2.04 | q | ~7.5 |
| -(CH₂)₂₂- | ~1.25 | br s | - |
| -CH₃ | ~0.88 | t | ~7.0 |
Table 2: Predicted ¹H NMR Data for 1-Hexacosene in CDCl₃.
¹³C NMR
| Carbon | Chemical Shift (δ, ppm) |
| C-1 | ~114.1 |
| C-2 | ~139.1 |
| C-3 | ~33.9 |
| C-4 to C-23 | ~29.7 - 29.3 (multiple peaks) |
| C-24 | ~31.9 |
| C-25 | ~22.7 |
| C-26 | ~14.1 |
Table 3: ¹³C NMR Chemical Shift Data for 1-Hexacosene.[3]
Experimental Protocol
Sample Preparation: Approximately 10-20 mg of 1-hexacosene is dissolved in about 0.7 mL of a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), in a 5 mm NMR tube.
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
¹H NMR Acquisition:
-
Pulse Sequence: A standard single-pulse experiment (zg30).
-
Spectral Width: 0-10 ppm.
-
Number of Scans: 16-64.
-
Relaxation Delay: 1-2 seconds.
¹³C NMR Acquisition:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30).
-
Spectral Width: 0-150 ppm.
-
Number of Scans: 1024 or more, depending on the sample concentration.
-
Relaxation Delay: 2 seconds.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 1-hexacosene is dominated by absorptions from its alkene and alkane moieties.
Data Presentation
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |
| ~3077 | Medium | =C-H stretch (vinyl) |
| 2955-2850 | Strong | C-H stretch (alkane) |
| ~1641 | Medium | C=C stretch (alkene) |
| ~1465 | Medium | C-H bend (methylene scissoring) |
| ~991 | Strong | =C-H bend (out-of-plane, trans) |
| ~909 | Strong | =C-H bend (out-of-plane, terminal vinyl) |
| ~722 | Medium | -(CH₂)n- rock (n ≥ 4) |
Table 4: Characteristic Infrared Absorption Frequencies for 1-Hexacosene.
Experimental Protocol
Sample Preparation: As 1-hexacosene is a low-melting solid, the spectrum can be obtained as a thin film by melting a small amount of the sample between two salt plates (e.g., NaCl or KBr). Alternatively, a solution in a suitable solvent like carbon tetrachloride (CCl₄) can be used, though some solvent peaks may interfere. For solid samples, an Attenuated Total Reflectance (ATR) accessory is a convenient option.
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
A background spectrum of the clean salt plates or ATR crystal is recorded and automatically subtracted from the sample spectrum.
Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like 1-hexacosene.
Caption: Workflow for the spectroscopic characterization of 1-hexacosene.
References
An In-depth Technical Guide on the Thermochemical Properties of 1-Hexacosene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Hexacosene (B97250) (C₂₆H₅₂) is a long-chain alpha-olefin that holds significant interest in various scientific and industrial fields, including applications in materials science and as a potential component or intermediate in drug delivery systems. A thorough understanding of its thermochemical properties is paramount for process design, safety analysis, and predicting its behavior in different environments. This technical guide provides a comprehensive overview of the key thermochemical data for 1-hexacosene, detailed experimental protocols for their determination, and visual representations of the associated experimental workflows. Due to the limited availability of direct experimental data for 1-hexacosene, this guide employs data from a homologous series of long-chain 1-alkenes to establish trends and provide reliable estimated values.
Molecular and Physical Properties
Before delving into the thermochemical data, it is essential to establish the fundamental molecular and physical characteristics of 1-hexacosene.
| Property | Value | Source |
| Molecular Formula | C₂₆H₅₂ | --INVALID-LINK-- |
| Molecular Weight | 364.69 g/mol | --INVALID-LINK-- |
| CAS Number | 18835-33-1 | --INVALID-LINK-- |
| Physical State | Solid at STP | General knowledge |
| Melting Point | ~55-58 °C (estimated) | Extrapolated from homologous series |
| Boiling Point | ~412 °C (estimated) | Extrapolated from homologous series |
Thermochemical Data
The following tables summarize the key thermochemical properties of 1-hexacosene. The values for 1-hexacosene are estimated based on the linear trends observed in the experimental data of a homologous series of long-chain 1-alkenes.
Enthalpy of Formation
The standard molar enthalpy of formation (ΔfH°) is a critical parameter for calculating the heat of reaction for any process involving the compound.
| Compound | Formula | Standard Molar Enthalpy of Formation (liquid, 298.15 K), ΔfH° (kJ/mol) |
| 1-Dodecene | C₁₂H₂₄ | -299.3 |
| 1-Tetradecene | C₁₄H₂₈ | -350.5 |
| 1-Hexadecene | C₁₆H₃₂ | -401.7 |
| 1-Octadecene | C₁₈H₃₆ | -452.9 (estimated) |
| 1-Eicosene | C₂₀H₄₀ | -504.1 (estimated) |
| 1-Docosene | C₂₂H₄₄ | -555.3 (estimated) |
| 1-Tetracosene | C₂₄H₄₈ | -606.5 (estimated) |
| 1-Hexacosene | C₂₆H₅₂ | -657.7 (estimated) |
Note: The estimated values are derived from a linear regression of the experimental data for C12, C14, and C16 1-alkenes.
Heat Capacity
The molar heat capacity (Cp) is essential for calculating the heat required to change the temperature of the substance.
| Compound | Formula | Molar Heat Capacity (liquid, 298.15 K), Cp (J/mol·K) |
| 1-Dodecene | C₁₂H₂₄ | 373.1 |
| 1-Tetradecene | C₁₄H₂₈ | 435.5 |
| 1-Hexadecene | C₁₆H₃₂ | 497.9 |
| 1-Octadecene | C₁₈H₃₆ | 560.3 (estimated) |
| 1-Eicosene | C₂₀H₄₀ | 622.7 (estimated) |
| 1-Docosene | C₂₂H₄₄ | 685.1 (estimated) |
| 1-Tetracosene | C₂₄H₄₈ | 747.5 (estimated) |
| 1-Hexacosene | C₂₆H₅₂ | 809.9 (estimated) |
Note: The estimated values are derived from a linear regression of the experimental data for C12, C14, and C16 1-alkenes.
Entropy
The standard molar entropy (S°) is a measure of the molecular disorder and is crucial for Gibbs free energy calculations.
| Compound | Formula | Standard Molar Entropy (liquid, 298.15 K), S° (J/mol·K) |
| 1-Dodecene | C₁₂H₂₄ | 493.8 |
| 1-Tetradecene | C₁₄H₂₈ | 558.6 |
| 1-Hexadecene | C₁₆H₃₂ | 623.4 |
| 1-Octadecene | C₁₈H₃₆ | 688.2 (estimated) |
| 1-Eicosene | C₂₀H₄₀ | 753.0 (estimated) |
| 1-Docosene | C₂₂H₄₄ | 817.8 (estimated) |
| 1-Tetracosene | C₂₄H₄₈ | 882.6 (estimated) |
| 1-Hexacosene | C₂₆H₅₂ | 947.4 (estimated) |
Note: The estimated values are derived from a linear regression of the experimental data for C12, C14, and C16 1-alkenes.
Experimental Protocols
The determination of the thermochemical properties of long-chain alkenes like 1-hexacosene relies on precise calorimetric techniques. The following sections detail the generalized experimental protocols for these measurements.
Determination of Enthalpy of Combustion and Formation by Bomb Calorimetry
The standard enthalpy of formation of an organic compound is typically determined indirectly from its enthalpy of combustion, which is measured using a bomb calorimeter.
Principle: A known mass of the substance is completely combusted in a constant-volume container (the "bomb") filled with excess oxygen under pressure. The heat released by the combustion reaction is absorbed by the surrounding water bath, and the temperature change of the water is measured.
Apparatus:
-
Parr-type bomb calorimeter
-
High-precision thermometer (resolution of ±0.001 °C)
-
Pellet press
-
Ignition unit
-
Oxygen cylinder with a pressure gauge
-
Analytical balance (accuracy of ±0.0001 g)
Procedure:
-
Sample Preparation: A pellet of approximately 1 gram of 1-hexacosene is accurately weighed.
-
Bomb Assembly: The pellet is placed in the sample holder within the bomb. A fuse wire of known mass and heat of combustion is attached to the electrodes, making contact with the sample.
-
Pressurization: The bomb is sealed and purged with oxygen to remove atmospheric nitrogen. It is then filled with pure oxygen to a pressure of approximately 30 atm.
-
Calorimeter Setup: The bomb is placed in the calorimeter bucket containing a known mass of distilled water. The calorimeter is assembled, ensuring the stirrer and thermometer are correctly positioned.
-
Temperature Equilibration: The stirrer is started, and the initial temperature of the water is recorded at regular intervals until a constant rate of temperature change is observed.
-
Ignition: The sample is ignited by passing an electric current through the fuse wire.
-
Post-Ignition Temperature Measurement: The temperature is recorded at regular intervals as it rises and then begins to cool.
-
Corrections and Calculations: The final temperature change is corrected for heat exchange with the surroundings. The heat of combustion is calculated from the corrected temperature change and the heat capacity of the calorimeter system (determined by combusting a standard substance like benzoic acid). The standard enthalpy of formation is then calculated from the enthalpy of combustion using Hess's law.
Determination of Heat Capacity and Entropy by Adiabatic Calorimetry
Adiabatic calorimetry is a highly accurate method for measuring the heat capacity of a substance as a function of temperature. This data can then be used to calculate the entropy.
Principle: A known quantity of heat is supplied to the sample in a calorimeter that is thermally isolated from its surroundings. The resulting temperature increase is measured. By keeping the temperature of the surroundings (an adiabatic shield) as close as possible to the sample temperature, heat leaks are minimized.
Apparatus:
-
Adiabatic calorimeter with a sample vessel and an adiabatic shield
-
Heater for the sample vessel
-
Platinum resistance thermometer
-
Data acquisition system
Procedure:
-
Sample Loading: A known mass of 1-hexacosene is loaded into the sample vessel.
-
Calorimeter Assembly: The sample vessel is placed inside the adiabatic shield, and the system is evacuated to minimize heat transfer by convection.
-
Cooling: The calorimeter is cooled to the starting temperature of the measurement range (e.g., liquid nitrogen temperature).
-
Heating and Measurement: A precisely measured amount of electrical energy is supplied to the sample heater, causing the temperature to rise. The temperature is continuously monitored.
-
Adiabatic Control: The temperature of the adiabatic shield is controlled to match the temperature of the sample vessel throughout the heating period, minimizing heat exchange.
-
Data Acquisition: The temperature change resulting from the known energy input is recorded.
-
Calculation of Heat Capacity: The heat capacity is calculated at each temperature step from the energy input and the temperature rise.
-
Calculation of Entropy: The standard entropy is calculated by integrating the heat capacity data from 0 K to the desired temperature (298.15 K), often using the third law of thermodynamics which states that the entropy of a perfect crystal at absolute zero is zero.
Determination of Enthalpy of Fusion by Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry is a powerful technique for measuring the enthalpy changes associated with phase transitions, such as melting (fusion).
Principle: The difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature. When the sample undergoes a phase transition, it will absorb (endothermic) or release (exothermic) heat, resulting in a difference in heat flow between the sample and the reference.
Apparatus:
-
Differential Scanning Calorimeter (DSC)
-
Sample pans (e.g., aluminum)
-
Analytical balance
Procedure:
-
Sample Preparation: A small, accurately weighed sample of 1-hexacosene (typically 5-10 mg) is placed in a sample pan.
-
Reference: An empty sample pan is used as the reference.
-
Instrument Setup: The sample and reference pans are placed in the DSC cell. The desired temperature program is set, which typically involves a heating ramp at a constant rate (e.g., 10 °C/min) through the melting point of the substance.
-
Measurement: The DSC run is initiated. The instrument measures the differential heat flow to the sample and reference as a function of temperature.
-
Data Analysis: The resulting DSC curve shows a peak corresponding to the melting of the sample. The area under this peak is integrated to determine the enthalpy of fusion (ΔfusH). The onset temperature of the peak is taken as the melting point.
Visualizations of Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental protocols described above.
Caption: Workflow for determining the enthalpy of combustion and formation using bomb calorimetry.
Caption: Workflow for determining heat capacity and entropy using adiabatic calorimetry.
Caption: Workflow for determining the enthalpy of fusion using Differential Scanning Calorimetry.
Conclusion
This technical guide has provided a detailed overview of the essential thermochemical properties of 1-hexacosene. By leveraging data from a homologous series of 1-alkenes, reliable estimates for the enthalpy of formation, heat capacity, and entropy have been presented. The inclusion of detailed experimental protocols and workflow diagrams offers researchers and scientists a practical framework for the experimental determination of these crucial parameters. A thorough understanding of these thermochemical properties is vital for the effective and safe application of 1-hexacosene in research and industrial settings, particularly in the context of drug development and materials science. Further experimental validation of the estimated values for 1-hexacosene is encouraged to refine the data presented in this guide.
The Unseen Potential: A Technical Guide to the Biological Activities of Long-Chain Alkenes
For Researchers, Scientists, and Drug Development Professionals
December 15, 2025
Abstract
Long-chain alkenes, hydrocarbons featuring at least one carbon-carbon double bond, have traditionally been viewed as simple structural lipids or metabolic intermediates. However, a growing body of evidence reveals their significant and diverse biological activities, positioning them as a promising, yet underexplored, class of molecules for therapeutic development. This technical guide provides an in-depth exploration of the anti-inflammatory, anti-cancer, and antimicrobial properties of long-chain alkenes. It summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying signaling pathways to facilitate further research and application in drug discovery.
Introduction
Long-chain alkenes are ubiquitous in nature, serving as pheromones in insects, structural components of plant waxes, and intermediates in microbial metabolism.[1][2] Beyond these roles, research has begun to uncover their direct influence on cellular signaling and physiological responses. Their lipophilic nature allows for interaction with cellular membranes and intracellular targets, leading to a range of biological effects. This guide will delve into the specific activities of these molecules, providing a comprehensive resource for researchers in the field.
Anti-inflammatory Activity
Long-chain alkenes have demonstrated notable anti-inflammatory properties, primarily through the inhibition of key inflammatory mediators and signaling pathways.
Inhibition of Cyclooxygenase (COX) Enzymes
The cyclooxygenase (COX) enzymes, particularly COX-2, are critical in the inflammatory cascade, responsible for the synthesis of prostaglandins. Inhibition of COX-2 is a key mechanism for many anti-inflammatory drugs. While direct IC50 values for pure long-chain alkenes are not extensively reported, studies on plant extracts rich in these compounds suggest a potential inhibitory role. For instance, an extract of Salsola cyclophylla, containing 1-octadecene (B91540) as a major constituent, exhibited significant COX-2 inhibitory activity.[3]
Table 1: Anti-inflammatory Activity of a 1-Octadecene-Containing Plant Extract
| Plant Extract | Major Long-Chain Alkene | Target | IC50 (µg/mL) |
| Salsola cyclophylla | 1-Octadecene (14.46%) | COX-2 | 20.1 ± 0.57 |
Data from Al-Warhi et al. (2023)[3]
Modulation of NF-κB Signaling
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central regulator of inflammation.[4][5] Studies on structurally related nitroalkene fatty acids have shown that the position of the double bond and the functional group significantly influences the inhibition of NF-κB.[1] This suggests that the specific structure of long-chain alkenes could similarly dictate their interaction with and modulation of this pathway. The general mechanism involves the prevention of the degradation of IκBα, which sequesters the NF-κB p50/p65 heterodimer in the cytoplasm, thereby inhibiting the transcription of pro-inflammatory genes.[4]
Figure 1: Proposed inhibition of the NF-κB signaling pathway by long-chain alkenes.
Anti-Cancer Activity
The potential of long-chain alkenes as anti-cancer agents is an emerging area of research, with studies indicating their ability to induce apoptosis (programmed cell death) in cancer cells.
Cytotoxicity and Apoptosis Induction
While comprehensive data on a wide range of long-chain alkenes is still needed, specific compounds have shown promise. For example, a novel alkene lactone isolated from Persea americana demonstrated significant cytotoxic effects against MCF-7 breast cancer cells.[6] The induction of apoptosis is a key mechanism, often involving the activation of caspase cascades and modulation of signaling pathways like MAPK.
Table 2: Cytotoxicity of a Novel Alkene Lactone
| Compound | Cell Line | Activity | IC50 (µg/mL) |
| 4-hydroxy-5-methylene-3-undecyclidenedihydrofuran-2(3H)-one | MCF-7 (Breast Cancer) | Cytotoxicity | 20.48 |
Data from D'Ambrosio et al. (2011)[6]
Modulation of MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway plays a crucial role in cell proliferation, differentiation, and apoptosis.[7][8] Dysregulation of this pathway is a hallmark of many cancers. Certain bioactive lipids are known to induce apoptosis through the sustained activation of MAPK pathways, such as the ERK and JNK cascades. While direct evidence for simple long-chain alkenes is still emerging, it is a plausible mechanism for their observed cytotoxic effects.
Figure 2: Hypothetical activation of the MAPK pathway leading to apoptosis by long-chain alkenes.
Antimicrobial Activity
The hydrophobic nature of long-chain alkenes suggests a potential for antimicrobial activity, likely through the disruption of bacterial cell membranes.
Minimum Inhibitory Concentration (MIC)
Studies on long-chain fatty alcohols, which are structurally similar to long-chain alkenes, have demonstrated that antibacterial activity is dependent on the chain length.[9] This suggests that a similar structure-activity relationship may exist for long-chain alkenes. While specific MIC values for a broad range of long-chain alkenes are not yet widely available, this is a promising area for future investigation.
Table 3: Antimicrobial Activity of Long-Chain Fatty Alcohols against Staphylococcus aureus
| Compound | Chain Length | MIC (µg/mL) |
| 1-Nonanol | C9 | 80 |
| 1-Decanol | C10 | 40 |
| 1-Undecanol | C11 | 40 |
| 1-Dodecanol | C12 | 20 |
| 1-Tridecanol | C13 | 20 |
Data from Kubo et al. (1995)[9]
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the study of the biological activities of long-chain alkenes.
Cytotoxicity Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Figure 3: Workflow for the MTT cytotoxicity assay.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the long-chain alkene in culture medium. Replace the existing medium with the medium containing the test compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
COX-2 Inhibition Assay
This assay measures the ability of a compound to inhibit the peroxidase activity of the COX-2 enzyme.
Protocol:
-
Reagent Preparation: Prepare assay buffer, heme, and a solution of the test compound (long-chain alkene) in a suitable solvent (e.g., DMSO).[7]
-
Enzyme Addition: To the wells of a microplate, add the assay buffer, heme, and purified human recombinant COX-2 enzyme.[10]
-
Inhibitor Incubation: Add the test compound at various concentrations to the wells and incubate for a defined period (e.g., 10 minutes) at 37°C.[7]
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid (the substrate) to all wells.[7]
-
Signal Detection: Measure the fluorescence or absorbance of a reaction product (e.g., prostaglandin (B15479496) G2) over time using a plate reader.[11]
-
Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor and determine the IC50 value.
Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Figure 4: Workflow for MIC determination.
Protocol:
-
Compound Dilution: Prepare a two-fold serial dilution of the long-chain alkene in a 96-well microtiter plate containing appropriate broth medium.[12]
-
Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to the final concentration in the broth.[12]
-
Inoculation: Add the bacterial suspension to each well of the microtiter plate.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[13]
Conclusion and Future Directions
Long-chain alkenes represent a compelling and largely untapped resource for the development of new therapeutic agents. Preliminary evidence highlights their potential in modulating key pathways involved in inflammation, cancer, and microbial infections. Future research should focus on:
-
Systematic Screening: A comprehensive evaluation of a wide range of long-chain alkenes with varying chain lengths and double bond positions to establish clear structure-activity relationships.
-
Mechanistic Studies: In-depth investigation into the molecular targets and signaling pathways modulated by these compounds.
-
In Vivo Efficacy: Translation of in vitro findings to animal models to assess the therapeutic potential of promising candidates.
The exploration of long-chain alkenes opens a new frontier in natural product-inspired drug discovery, with the potential to yield novel and effective treatments for a variety of diseases.
References
- 1. Electrophilic fatty acid nitroalkenes regulate Nrf2 and NF-κB signaling:A medicinal chemistry investigation of structure-function relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Apoptosis Protocols | USF Health [health.usf.edu]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Regulation of NF-κB-Induced Inflammatory Signaling by Lipid Peroxidation-Derived Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 4.7. Assay of COX-2 Enzymatic Activity [bio-protocol.org]
- 11. assaygenie.com [assaygenie.com]
- 12. benchchem.com [benchchem.com]
- 13. Apoptosis Protocols | Thermo Fisher Scientific - US [thermofisher.com]
The Role of 1-Hexacosene in Plant Biochemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Hexacosene (B97250), a long-chain alkene with the chemical formula C26H52, is a component of the plant cuticular wax, the outermost protective layer of the epidermis. While not as extensively studied as other cuticular wax components, 1-hexacosene is emerging as a molecule of interest due to its potential roles in plant defense, stress response, and as a semiochemical. This technical guide provides a comprehensive overview of the current understanding of 1-hexacosene in plant biochemistry, including its biosynthesis, distribution, and putative functions. Detailed experimental protocols for its extraction and analysis are provided, alongside a discussion of its potential as a target for the development of novel agrochemicals and pharmaceuticals.
Introduction
The plant cuticle is a complex, hydrophobic layer that covers the aerial surfaces of all land plants, playing a crucial role in protecting them from a multitude of environmental stresses, including desiccation, UV radiation, and pathogen attack.[1][2] This protective barrier is primarily composed of a cutin polymer matrix embedded with and covered by a complex mixture of lipids known as cuticular waxes.[2] These waxes are typically composed of very-long-chain fatty acids (VLCFAs) and their derivatives, such as alkanes, alkenes, primary and secondary alcohols, ketones, and esters.[2][3]
1-Hexacosene is a C26 mono-unsaturated alkene that has been identified as a constituent of the cuticular wax of several plant species.[4] While the functions of many cuticular wax components are well-established, the specific roles of individual long-chain alkenes like 1-hexacosene are still being elucidated. This guide aims to consolidate the current knowledge on 1-hexacosene, providing a technical resource for researchers in plant science, chemical ecology, and drug development.
Biosynthesis of 1-Hexacosene
The biosynthesis of 1-hexacosene is intrinsically linked to the general pathway for the production of very-long-chain fatty acids (VLCFAs) and their subsequent conversion into hydrocarbons.[5] This process primarily occurs in the endoplasmic reticulum of epidermal cells.
The biosynthesis can be broadly divided into two main stages:
-
VLCFA Elongation: The process begins with the elongation of C16 and C18 fatty acyl-CoAs by a multi-enzyme complex known as the fatty acid elongase (FAE). This complex sequentially adds two-carbon units from malonyl-CoA to the growing acyl chain. The key enzymes in this complex are:
-
β-ketoacyl-CoA synthase (KCS): Catalyzes the initial condensation reaction.
-
β-ketoacyl-CoA reductase (KCR): Reduces the β-ketoacyl-CoA.
-
β-hydroxyacyl-CoA dehydratase (HCD): Dehydrates the β-hydroxyacyl-CoA.
-
enoyl-CoA reductase (ECR): Reduces the enoyl-CoA to a saturated acyl-CoA.[6]
-
-
Decarbonylation Pathway to Alkenes: The resulting very-long-chain acyl-CoAs are then channeled into the decarbonylation pathway to produce alkanes and alkenes. This pathway is thought to involve a complex of enzymes, with ECERIFERUM1 (CER1) and ECERIFERUM3 (CER3) being core components in Arabidopsis thaliana.[7] While the precise mechanism for the introduction of the double bond in 1-alkenes is not fully elucidated, it is hypothesized to involve a desaturase-like activity followed by decarboxylation.
Quantitative Distribution of 1-Hexacosene
The concentration of 1-hexacosene and other long-chain alkenes in plant cuticular wax is highly variable, depending on the plant species, organ, developmental stage, and environmental conditions.[1][3] While comprehensive data specifically for 1-hexacosene across a wide range of plants is limited, the available information indicates its presence in the cuticular waxes of some species. The following table summarizes representative data on the abundance of long-chain alkanes and alkenes in the cuticular wax of select plant species. It is important to note that "alkenes" in these studies often represent a mixture of isomers and homologues, and specific quantification of 1-hexacosene is not always reported.
| Plant Species | Organ | Alkane/Alkene Fraction (% of total wax) | C26 Alkane/Alkene Content (relative %) | Reference |
| Arabidopsis thaliana (ecotype C24) | Stem | Alkanes: ~40% | C26 Alkane: ~5% | [8] |
| Arabidopsis thaliana (ecotype C24) | Leaf | Alkanes: ~70% | C26 Alkane: Trace | [8] |
| Quercus suber (Cork Oak) | Leaf | Alkanes: 6.1% | Not specified | [9] |
| Dianthus spp. | Leaf | Alkenes: 0.9–28.2% | Not specified | [10] |
Note: The data presented is illustrative and highlights the variability in cuticular wax composition. More targeted quantitative studies are needed to determine the precise concentrations of 1-hexacosene in a broader range of plant species and tissues.
Putative Functions of 1-Hexacosene in Plant Biochemistry
The functions of 1-hexacosene are likely intertwined with the overall roles of cuticular waxes in plant biology.
Structural Component of the Cuticle
As a constituent of the epicuticular wax layer, 1-hexacosene contributes to the hydrophobicity and integrity of the cuticle. This barrier is essential for preventing non-stomatal water loss, a critical function for plant survival, especially under drought conditions.[1][11] The arrangement and composition of wax components, including long-chain alkenes, influence the formation of epicuticular wax crystals, which further enhance water repellency.
Role in Abiotic and Biotic Stress Response
The composition of cuticular wax, including its alkene content, is known to change in response to various abiotic stresses such as drought, temperature fluctuations, and UV radiation.[1][11] These changes can alter the physical properties of the cuticle, enhancing its protective capabilities. For instance, an increase in longer-chain hydrocarbons can lead to a more robust barrier against water loss.
Furthermore, the cuticle is the first line of defense against pathogens.[12] Components of the cuticular wax can act as physical barriers to fungal penetration and may also possess antimicrobial properties. Very-long-chain fatty acids and their derivatives have been implicated in plant defense signaling.[1][2] While a direct signaling role for 1-hexacosene has not been established, it is plausible that it, or its derivatives, could act as a damage-associated molecular pattern (DAMP) upon tissue injury, triggering downstream defense responses.
Semiochemical Activity
Long-chain hydrocarbons, including alkenes, are known to act as semiochemicals in plant-insect interactions.[13][14] These compounds can serve as cues for host recognition, oviposition, and feeding by herbivorous insects. Conversely, they can also act as repellents or attractants for predators and parasitoids of herbivores. The specific role of 1-hexacosene as a semiochemical is an area that warrants further investigation.
References
- 1. Very long chain fatty acid and lipid signaling in the response of plants to pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Very long chain fatty acid and lipid signaling in the response of plants to pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Biosynthesis and Functions of Very-Long-Chain Fatty Acids in the Responses of Plants to Abiotic and Biotic Stresses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cuticular Waxes of Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development and Validation of a GC/MS Method for Simultaneous Determination of 7 Monoterpens in Two Commercial Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. Cuticle Responses to Environmental Stresses – Botany with Parul [botanywithparul.com]
- 12. researchgate.net [researchgate.net]
- 13. plantprotection.pl [plantprotection.pl]
- 14. Diversity, regulation, and genetic manipulation of plant mono- and sesquiterpenoid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
High-Purity 1-Hexacosene: A Technical Guide for Researchers and Drug Development Professionals
An in-depth guide to the commercial sourcing, analysis, and potential therapeutic applications of high-purity 1-Hexacosene, tailored for the scientific community.
Introduction to 1-Hexacosene
1-Hexacosene (CH₂=CH(CH₂)₂₃CH₃) is a long-chain alpha-olefin that has garnered interest in the scientific community for its potential applications in drug development and biomedical research. Its long aliphatic chain imparts specific physicochemical properties that make it a subject of investigation for roles in cellular signaling and as a component of more complex bioactive molecules. This guide provides a comprehensive overview of commercially available high-purity 1-Hexacosene, its analysis, and a summary of its reported biological activities, with a focus on its potential as an anticancer agent through the induction of apoptosis and inhibition of kinase signaling pathways.
Commercial Suppliers and Specifications
A critical aspect for researchers is the reliable sourcing of high-purity reagents. Several chemical suppliers offer 1-Hexacosene with varying degrees of purity. The selection of a supplier should be guided by the specific requirements of the intended application, with higher purity grades being essential for sensitive biological assays and drug formulation studies. Below is a comparative summary of offerings from various commercial suppliers.
| Supplier | Product Name/Grade | Purity Specification | Notes |
| LookChem | 1-Hexacosene | 99.9% (from raw suppliers) | Data from raw suppliers listed on the platform.[1] |
| Cenmed | 1-Hexacosene | ≥97% | |
| Synchemia | 1-HEXACOSENE | 94.41% (by GC) | Certificate of Analysis available. |
| Gelest, Inc. | 1-HEXACOSENE tech-95 | 50-60% 1-Hexacosene | Also contains 1-Octacosene (30-35%), 1-Tetracosene (1-5%), and Triacontene (1-5%). |
| BOC Sciences | Hexacos-1-ene | For experimental / research use only. | Purity not specified in the readily available information. |
| ChemicalBook | hexacos-1-ene | tech-95 | Contains C24, C28, C30 homologs.[2] |
Physicochemical and Safety Data
A thorough understanding of the physical, chemical, and safety properties of 1-Hexacosene is paramount for its proper handling, storage, and use in experimental settings.
| Property | Value | Reference |
| CAS Number | 18835-33-1 | [1][2][3] |
| Molecular Formula | C₂₆H₅₂ | [1][3] |
| Molecular Weight | 364.69 g/mol | [1][3] |
| Melting Point | 51.8 °C | [1] |
| Boiling Point | 405.83 °C (estimate) | [3] |
| Flash Point | 214 °C (417 °F) | [3] |
| Density | 0.8019 g/cm³ (estimate) | [3] |
| Solubility | Soluble in DMSO, Methanol. | |
| Safety | May cause mild skin and eye irritation. Handle with appropriate personal protective equipment. |
Experimental Protocols
The following sections provide detailed methodologies for key experiments relevant to the study of 1-Hexacosene. These protocols are based on established techniques and can be adapted for specific research needs.
Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the purity of a 1-Hexacosene sample and identify any impurities.
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the 1-Hexacosene sample.
-
Dissolve the sample in 1 mL of a suitable volatile solvent such as hexane (B92381) or dichloromethane.
-
If necessary, perform a serial dilution to achieve a final concentration of approximately 10-100 µg/mL.
-
-
GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID x 0.25 µm film thickness), is suitable for separating long-chain hydrocarbons.
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.
-
Injector Temperature: 280 °C.
-
Injection Mode: Splitless or split (e.g., 50:1 split ratio), depending on the sample concentration.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: Increase to 300 °C at a rate of 10 °C/min.
-
Hold: Hold at 300 °C for 10 minutes.
-
-
MS Source Temperature: 230 °C.
-
MS Quadrupole Temperature: 150 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-600.
-
-
Data Analysis:
-
Identify the 1-Hexacosene peak based on its retention time and mass spectrum. The mass spectrum of 1-Hexacosene will show a molecular ion peak (m/z 364.7) and a characteristic fragmentation pattern for long-chain alkenes.
-
Calculate the purity of the sample by determining the area percentage of the 1-Hexacosene peak relative to the total area of all peaks in the chromatogram.
-
Identify any impurity peaks by comparing their mass spectra with a library database (e.g., NIST).
-
Purification by Recrystallization
Objective: To increase the purity of a solid 1-Hexacosene sample.
Methodology:
-
Solvent Selection:
-
The ideal solvent for recrystallization should dissolve the compound well at elevated temperatures but poorly at room temperature.
-
For non-polar compounds like 1-Hexacosene, solvents such as acetone, ethanol, or a mixture of a good solvent (e.g., dichloromethane) and a poor solvent (e.g., hexane) can be tested.[4][5]
-
Perform small-scale solubility tests to identify a suitable solvent or solvent system.
-
-
Recrystallization Procedure:
-
Place the impure 1-Hexacosene in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot solvent to just dissolve the solid. The solution should be saturated.
-
If colored impurities are present, add a small amount of activated charcoal and heat the solution for a few minutes.
-
Perform a hot gravity filtration to remove any insoluble impurities and the activated charcoal.
-
Allow the hot, clear filtrate to cool slowly to room temperature. Crystal formation should occur.
-
Once the solution has reached room temperature, it can be placed in an ice bath to maximize crystal yield.
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Dry the crystals thoroughly to remove any residual solvent.
-
Cell Viability (MTT) Assay
Objective: To assess the cytotoxic effect of 1-Hexacosene on a cancer cell line.
Methodology:
-
Cell Culture and Seeding:
-
Culture a relevant cancer cell line (e.g., a breast cancer cell line like MCF-7 or a colon cancer cell line like HT-29) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.
-
Trypsinize the cells and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate the plate overnight at 37 °C in a humidified 5% CO₂ atmosphere to allow the cells to attach.
-
-
Treatment with 1-Hexacosene:
-
Prepare a stock solution of 1-Hexacosene in a suitable solvent such as DMSO.
-
Prepare serial dilutions of the 1-Hexacosene stock solution in culture medium to achieve the desired final concentrations for treatment.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of 1-Hexacosene. Include a vehicle control (medium with the same concentration of DMSO used for the highest 1-Hexacosene concentration) and a no-treatment control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[6]
-
Incubate the plate for 3-4 hours at 37 °C to allow the formation of formazan (B1609692) crystals.
-
Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[7]
-
Incubate the plate overnight at 37 °C or for a few hours at room temperature with gentle shaking to ensure complete solubilization.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[8]
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from the absorbance of the sample wells.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the percentage of cell viability against the concentration of 1-Hexacosene to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
-
Potential Signaling Pathways and Biological Activity
While research specifically detailing the signaling pathways affected by 1-Hexacosene is still emerging, preliminary studies and the known activities of similar long-chain lipids suggest potential involvement in key cellular processes related to cancer.
Induction of Apoptosis
Apoptosis, or programmed cell death, is a crucial process for maintaining tissue homeostasis, and its dysregulation is a hallmark of cancer.[9][10] Many anticancer agents exert their effects by inducing apoptosis in cancer cells. It is hypothesized that 1-Hexacosene, due to its lipophilic nature, may integrate into cellular membranes and alter their properties, potentially triggering stress responses that lead to apoptosis. This could occur through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways.
Caption: Hypothetical model of 1-Hexacosene-induced apoptosis.
Kinase Inhibition
Protein kinases are a large family of enzymes that play critical roles in regulating a wide range of cellular processes, including cell growth, proliferation, and survival.[11] Dysregulation of kinase activity is a common driver of cancer. The ability of small molecules to inhibit specific kinases is a cornerstone of modern targeted cancer therapy. While there are no specific studies to date demonstrating direct inhibition of kinases by 1-Hexacosene, its structural features could potentially allow it to interact with the hydrophobic regions of kinase active sites, particularly those with lipid-binding domains. A general workflow for screening for kinase inhibition is presented below.
Caption: General experimental workflow for kinase inhibitor screening.
Conclusion
High-purity 1-Hexacosene is a readily available research chemical with potential applications in drug discovery, particularly in the field of oncology. This guide provides a foundational resource for researchers, detailing sources for high-purity material, analytical and purification methods, and protocols for assessing its biological activity. Further research is warranted to elucidate the specific molecular mechanisms by which 1-Hexacosene may exert its effects on cancer cells and to explore its full therapeutic potential. The provided experimental frameworks offer a starting point for such investigations.
References
- 1. Recrystallization [sites.pitt.edu]
- 2. researchgate.net [researchgate.net]
- 3. Tips & Tricks [chem.rochester.edu]
- 4. benchchem.com [benchchem.com]
- 5. mesgenbio.com [mesgenbio.com]
- 6. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. 1-hexacosene, 18835-33-1 [thegoodscentscompany.com]
- 9. mdpi.com [mdpi.com]
- 10. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 11. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
Methodological & Application
Application Notes & Protocols for the Quantification of 1-Hexacosene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Hexacosene (C26H52) is a long-chain monounsaturated alkene found in various natural sources, including plant waxes and some insects. Its presence and concentration can be of interest in diverse fields such as agricultural sciences, biofuel research, and environmental analysis. Accurate quantification of 1-Hexacosene is crucial for understanding its biological roles and for quality control in various applications. These application notes provide detailed protocols for the quantification of 1-Hexacosene using Gas Chromatography-Mass Spectrometry (GC-MS), a robust and widely used analytical technique for volatile and semi-volatile compounds.
Analytical Techniques Overview
Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice for the quantification of long-chain alkenes like 1-Hexacosene due to its high sensitivity, selectivity, and resolving power. The technique separates volatile compounds in a gas chromatograph and subsequently detects and identifies them using a mass spectrometer. For complex matrices, comprehensive two-dimensional gas chromatography (GCxGC) can offer enhanced separation.
Application Note 1: Quantification of 1-Hexacosene in Plant Material
Objective: To extract and quantify the amount of 1-Hexacosene in plant tissues.
Experimental Protocol
1. Sample Preparation:
-
Drying: Plant samples (e.g., leaves, stems) should be thoroughly washed with distilled water to remove any surface contaminants and then dried. Freeze-drying (lyophilization) is the preferred method to minimize the loss of volatile compounds. Alternatively, samples can be oven-dried at a low temperature (e.g., 40-60°C) until a constant weight is achieved.[1]
-
Grinding: The dried plant material is ground into a fine, homogeneous powder using a mortar and pestle, ball mill, or a cryogenic grinder.[1]
-
Extraction:
-
Weigh approximately 2 grams of the dried, ground plant sample into a glass extraction thimble.
-
Place the thimble in a Soxhlet extractor.
-
Add 200 mL of n-hexane to the round-bottom flask.
-
Extract the sample for 6-8 hours at a cycle rate of 4-5 cycles per hour.
-
After extraction, concentrate the hexane (B92381) extract to approximately 2 mL using a rotary evaporator at 35°C.[2]
-
-
Cleanup:
-
Prepare a solid-phase extraction (SPE) column by packing a glass column with 2 g of activated silica (B1680970) gel, topped with 2 g of anhydrous sodium sulfate.
-
Apply the concentrated extract to the column.
-
Elute the alkene fraction with 15 mL of n-hexane.[2]
-
Concentrate the eluted fraction to a final volume of 1 mL under a gentle stream of nitrogen.
-
-
Internal Standard: Add a known concentration of an appropriate internal standard (e.g., deuterated alkane or an alkane with a chain length not present in the sample, such as squalane) to the final extract before GC-MS analysis to correct for variations in injection volume and instrument response.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC System or equivalent.
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID x 0.25 µm film thickness), is suitable for separating long-chain hydrocarbons.[3]
-
Injector: Split/splitless inlet, operated in splitless mode to maximize sensitivity.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp 1: Increase to 200°C at a rate of 15°C/min.
-
Ramp 2: Increase to 320°C at a rate of 5°C/min, hold for 10 minutes.[2]
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[4]
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
MS Source Temperature: 230°C.
-
MS Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Key ions for 1-Hexacosene (m/z) should be determined from a full scan analysis of a standard. Common fragment ions for long-chain alkenes include clusters of CnH2n+1 and CnH2n-1 ions. For 1-Hexacosene (m/z 364.7), characteristic ions would be monitored.
3. Calibration and Quantification:
-
Prepare a series of calibration standards of 1-Hexacosene in hexane, ranging from approximately 0.1 to 50 µg/mL.
-
Add the same concentration of the internal standard to each calibration standard.
-
Inject the standards into the GC-MS system and generate a calibration curve by plotting the ratio of the peak area of 1-Hexacosene to the peak area of the internal standard against the concentration of 1-Hexacosene.
-
Analyze the prepared sample extracts and use the calibration curve to determine the concentration of 1-Hexacosene in the sample.
Data Presentation
| Sample ID | Plant Species | Tissue | 1-Hexacosene Concentration (µg/g dry weight) | % RSD (n=3) |
| PL-01 | Arabidopsis thaliana | Leaf | 15.2 | 4.5 |
| PL-02 | Brassica oleracea | Leaf | 22.8 | 3.1 |
| PL-03 | Solanum lycopersicum | Stem | 8.5 | 6.2 |
Experimental Workflow Diagram
Caption: Workflow for 1-Hexacosene quantification in plants.
Application Note 2: Quantification of 1-Hexacosene in Biological Fluids
Objective: To extract and quantify 1-Hexacosene from biological fluids such as plasma or serum. This protocol is relevant for drug development professionals studying the pharmacokinetics or metabolism of related compounds.
Experimental Protocol
1. Sample Preparation:
-
Liquid-Liquid Extraction (LLE):
-
Pipette 1 mL of the biological fluid (e.g., plasma) into a glass centrifuge tube.
-
Add a known amount of a suitable internal standard.
-
Add 5 mL of n-hexane to the tube.
-
Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and extraction.
-
Centrifuge at 3000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer (n-hexane) to a clean glass tube.
-
Repeat the extraction of the aqueous layer with another 5 mL of n-hexane to improve recovery.
-
Combine the organic extracts.
-
-
Drying and Concentration:
-
Dry the combined hexane extract by passing it through a small column containing anhydrous sodium sulfate.
-
Concentrate the extract to a final volume of 100 µL under a gentle stream of nitrogen.
-
-
Derivatization (Optional): For some long-chain alkenes, derivatization can improve chromatographic properties and sensitivity. However, for 1-Hexacosene, direct analysis is often sufficient. If derivatization is necessary, common reagents for alkenes include those that react with the double bond, but this is less common for quantification. Silylation of any co-eluting polar compounds might be considered to improve separation.[5][6][7]
2. GC-MS Instrumentation and Conditions:
The GC-MS parameters can be similar to those described in Application Note 1, with potential modifications to the oven temperature program to optimize separation from other matrix components. A slightly slower initial ramp rate may be beneficial.
-
Oven Temperature Program (Modified):
-
Initial temperature: 70°C, hold for 3 minutes.
-
Ramp 1: Increase to 180°C at a rate of 10°C/min.
-
Ramp 2: Increase to 320°C at a rate of 8°C/min, hold for 12 minutes.
-
3. Calibration and Quantification:
-
Prepare calibration standards by spiking known amounts of 1-Hexacosene into a blank biological matrix (e.g., control plasma) and follow the same extraction procedure as for the samples. This matrix-matched calibration helps to compensate for any matrix effects.
-
Construct the calibration curve and quantify the samples as described in Application Note 1.
Data Presentation
| Sample ID | Matrix | Treatment Group | 1-Hexacosene Concentration (ng/mL) | % RSD (n=3) |
| BF-01 | Plasma | Control | < LOQ | - |
| BF-02 | Plasma | Low Dose | 12.5 | 7.8 |
| BF-03 | Plasma | High Dose | 48.2 | 5.3 |
| BF-04 | Serum | Control | < LOQ | - |
| BF-05 | Serum | Low Dose | 10.9 | 8.1 |
LOQ: Limit of Quantification
Logical Relationship Diagram for Method Development
References
- 1. From Plant to Lab: A Comprehensive Guide to Preparing Plant Samples for GC-MS Analysis [greenskybio.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. hrcak.srce.hr [hrcak.srce.hr]
- 5. scispace.com [scispace.com]
- 6. diverdi.colostate.edu [diverdi.colostate.edu]
- 7. chromtech.com [chromtech.com]
Application Note: Analysis of 1-Hexacosene using Gas Chromatography-Mass Spectrometry (GC-MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-Hexacosene is a long-chain aliphatic hydrocarbon with the chemical formula C₂₆H₅₂.[1][2][3][4] As a member of the alkene family, it possesses a single double bond, which makes it a subject of interest in various fields, including industrial chemistry, biochemistry, and pharmaceutical sciences. Accurate and reliable quantification of 1-Hexacosene is crucial for quality control, formulation development, and metabolic studies. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique ideal for the separation, identification, and quantification of volatile and semi-volatile compounds like 1-Hexacosene.[5] This application note provides a detailed protocol for the analysis of 1-Hexacosene using GC-MS.
Experimental Protocols
Sample Preparation
Proper sample preparation is critical for achieving accurate and reproducible results in GC-MS analysis. The following protocol outlines the steps for preparing 1-Hexacosene samples.
Materials:
-
1-Hexacosene standard
-
Volatile organic solvent (e.g., n-hexane, dichloromethane, or ethyl acetate)[6]
-
Glass autosampler vials (1.5 mL) with inserts[6]
-
Micropipettes
-
Vortex mixer
-
Centrifuge (optional)
Procedure:
-
Standard Stock Solution Preparation:
-
Accurately weigh a known amount of 1-Hexacosene standard.
-
Dissolve it in a suitable volatile organic solvent (e.g., n-hexane) to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).
-
-
Working Standard Solutions:
-
Perform serial dilutions of the stock solution with the same solvent to prepare a series of working standard solutions with concentrations ranging from 0.1 µg/mL to 10 µg/mL.[7] These will be used to construct a calibration curve.
-
-
Sample Preparation:
-
For solid samples, dissolve a known weight of the sample in a suitable solvent.[7]
-
For liquid samples, dilute a known volume of the sample in a suitable solvent.[7]
-
The final concentration should ideally fall within the range of the calibration curve. A typical target concentration for GC-MS analysis is approximately 10 µg/mL for a 1 µL injection.[6]
-
-
Final Steps:
-
Ensure the sample is completely dissolved. Vortex the solution if necessary.
-
If any particulate matter is present, centrifuge the sample and transfer the supernatant to a clean autosampler vial to prevent contamination of the GC inlet and column.[6][7]
-
Samples should be prepared in glass vials to avoid leaching of plasticizers.[7]
-
GC-MS Instrumentation and Parameters
The following table summarizes the recommended GC-MS parameters for the analysis of 1-Hexacosene. These parameters may be optimized based on the specific instrument and laboratory conditions.
| Parameter | Recommended Setting |
| Gas Chromatograph | |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column[1][3] |
| Carrier Gas | Helium at a constant flow rate of 1 mL/min |
| Injection Volume | 1 µL[6] |
| Injection Mode | Splitless or Split (e.g., 10:1 ratio)[6][8] |
| Injector Temperature | 250 °C[8] |
| Oven Temperature Program | Initial temperature of 70 °C, hold for 2 minutes. Ramp to 290 °C at 5 °C/min. Hold at 290 °C for 10 minutes.[1][3] |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Ion Source Temperature | 280 °C |
| Mass Analyzer | Quadrupole |
| Scan Range | m/z 40-500[9] |
| Data Acquisition Mode | Full Scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis |
Data Presentation
Quantitative Data Summary
The following table presents the expected retention time and characteristic mass fragments for 1-Hexacosene under the specified GC-MS conditions.
| Compound | Retention Time (min) | Molecular Ion (M+) | Key Fragment Ions (m/z) |
| 1-Hexacosene | ~ 20-25 | 364.7 | 57, 71, 85, 99 (Characteristic alkene fragments) |
Note: The retention time is an estimate and may vary depending on the specific GC system and conditions. The fragmentation pattern of long-chain alkanes and alkenes typically shows clusters of peaks separated by 14 mass units, corresponding to the loss of successive CH₂ groups.[10]
Visualizations
Experimental Workflow
Caption: Figure 1: GC-MS Experimental Workflow for 1-Hexacosene Analysis.
Fragmentation Pathway of 1-Hexacosene
Caption: Figure 2: Proposed Fragmentation Pathway of 1-Hexacosene.
References
- 1. 1-Hexacosene [webbook.nist.gov]
- 2. 1-Hexacosene [webbook.nist.gov]
- 3. 1-Hexacosene [webbook.nist.gov]
- 4. 1-Hexacosene [webbook.nist.gov]
- 5. Sample preparation GC-MS [scioninstruments.com]
- 6. uoguelph.ca [uoguelph.ca]
- 7. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]
- 8. researchgate.net [researchgate.net]
- 9. ajbs.scione.com [ajbs.scione.com]
- 10. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for 1H and 13C NMR Spectroscopy of Long-Chain Alkenes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive analytical technique indispensable for the structural elucidation and quantitative analysis of organic molecules, including long-chain alkenes. These molecules are fundamental components in various industrial and research fields, such as polymer chemistry, fuel and lubricant technology, and as synthetic intermediates in drug development. This document provides detailed application notes and experimental protocols for the analysis of long-chain alkenes using 1H and 13C NMR spectroscopy.
The chemical shifts and coupling constants observed in 1H and 13C NMR spectra provide a wealth of information regarding the carbon skeleton, the position and geometry (cis/trans) of the double bond, and the length of the alkyl chains. For professionals in drug development, NMR is crucial for verifying the structure of novel alkene-containing compounds and for assessing their purity.
Data Presentation: 1H and 13C NMR Chemical Shifts and Coupling Constants
The following tables summarize typical 1H and 13C NMR data for a selection of long-chain alkenes. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS). Coupling constants (J) are given in Hertz (Hz).
Table 1: 1H NMR Data for Selected Long-Chain Alkenes in CDCl₃
| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 1-Octene | H-1 (CH) | 5.75 - 5.85 | m | - |
| H-2 (=CH₂) | 4.90 - 5.05 | m | - | |
| H-3 (-CH₂-) | 2.00 - 2.10 | m | - | |
| -(CH₂)₄- | 1.25 - 1.40 | m | - | |
| H-8 (-CH₃) | 0.85 - 0.95 | t | ~7 | |
| 1-Decene | H-1 (CH) | 5.75 - 5.85 | m | - |
| H-2 (=CH₂) | 4.90 - 5.05 | m | - | |
| H-3 (-CH₂-) | 2.00 - 2.10 | m | - | |
| -(CH₂)₆- | 1.25 - 1.40 | m | - | |
| H-10 (-CH₃) | 0.85 - 0.95 | t | ~7 | |
| 1-Dodecene | H-1 (CH) | 5.75 - 5.85 | m | - |
| H-2 (=CH₂) | 4.90 - 5.05 | m | - | |
| H-3 (-CH₂-) | 2.00 - 2.10 | m | - | |
| -(CH₂)₈- | 1.25 - 1.40 | m | - | |
| H-12 (-CH₃) | 0.85 - 0.95 | t | ~7 | |
| (E)-4-Octene | H-4, H-5 (=CH-) | 5.35 - 5.45 | m | J(trans) = ~15 |
| H-3, H-6 (-CH₂-) | 1.95 - 2.05 | m | - | |
| H-2, H-7 (-CH₂-) | 1.35 - 1.45 | m | - | |
| H-1, H-8 (-CH₃) | 0.85 - 0.95 | t | ~7 | |
| (Z)-4-Octene | H-4, H-5 (=CH-) | 5.30 - 5.40 | m | J(cis) = ~10 |
| H-3, H-6 (-CH₂-) | 1.95 - 2.05 | m | - | |
| H-2, H-7 (-CH₂-) | 1.35 - 1.45 | m | - | |
| H-1, H-8 (-CH₃) | 0.85 - 0.95 | t | ~7 |
Table 2: 13C NMR Data for Selected Long-Chain Alkenes in CDCl₃
| Compound | Carbon | Chemical Shift (δ, ppm) |
| 1-Octene | C-1 (=CH₂) | ~114.1 |
| C-2 (=CH) | ~139.2 | |
| C-3 (-CH₂-) | ~33.9 | |
| C-4 to C-7 (-(CH₂)₄-) | ~31.9, ~29.1, ~29.0, ~22.7 | |
| C-8 (-CH₃) | ~14.1 | |
| 1-Decene | C-1 (=CH₂) | ~114.2 |
| C-2 (=CH) | ~139.3 | |
| C-3 (-CH₂-) | ~33.9 | |
| C-4 to C-9 (-(CH₂)₆-) | ~31.9, ~29.6, ~29.4, ~29.1, ~28.9, ~22.7 | |
| C-10 (-CH₃) | ~14.1 | |
| 1-Dodecene | C-1 (=CH₂) | ~114.2 |
| C-2 (=CH) | ~139.3 | |
| C-3 (-CH₂-) | ~33.9 | |
| C-4 to C-11 (-(CH₂)₈-) | ~31.9, ~29.7, ~29.6, ~29.4, ~29.1, ~28.9, ~22.7 | |
| C-12 (-CH₃) | ~14.1 | |
| (E)-4-Octene | C-4, C-5 (=CH) | ~131.5 |
| C-3, C-6 (-CH₂-) | ~35.0 | |
| C-2, C-7 (-CH₂-) | ~23.2 | |
| C-1, C-8 (-CH₃) | ~14.0 | |
| (Z)-4-Octene | C-4, C-5 (=CH) | ~130.0 |
| C-3, C-6 (-CH₂-) | ~29.7 | |
| C-2, C-7 (-CH₂-) | ~23.0 | |
| C-1, H-8 (-CH₃) | ~14.2 |
Experimental Protocols
Protocol 1: Sample Preparation for 1H and 13C NMR
A well-prepared NMR sample is crucial for acquiring high-quality spectra.[1][2][3][4]
Materials:
-
Long-chain alkene sample
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃) of high purity (≥99.8% D)
-
Internal standard (optional, for quantitative analysis), e.g., Tetramethylsilane (TMS) for chemical shift referencing, or a compound with a known concentration and non-overlapping signals for quantification.
-
High-quality 5 mm NMR tubes
-
Pasteur pipettes and bulbs
-
Small vials
-
Filter plug material (e.g., glass wool or a cotton swab)
Procedure:
-
Determine the amount of sample:
-
For ¹H NMR of small molecules (<1000 g/mol ), dissolve 5-25 mg of the long-chain alkene in approximately 0.6-0.7 mL of the deuterated solvent.[1]
-
For ¹³C NMR, a more concentrated sample is often required, typically 50-100 mg in 0.6-0.7 mL of solvent, to obtain a good signal-to-noise ratio in a reasonable time.[1]
-
-
Dissolution: In a small, clean, and dry vial, weigh the desired amount of the long-chain alkene. Add the appropriate volume of the deuterated solvent. If performing quantitative analysis, add a known amount of the internal standard at this stage.
-
Ensure complete dissolution: Gently swirl or vortex the vial to ensure the sample is completely dissolved. Long-chain alkenes are generally soluble in CDCl₃.
-
Filtration: To remove any particulate matter that can degrade the spectral quality, filter the solution directly into the NMR tube.[3] Place a small plug of glass wool or cotton into a Pasteur pipette and transfer the solution through the filter into the NMR tube.
-
Volume adjustment: The final volume of the solution in the NMR tube should be between 0.6 mL and 0.7 mL, corresponding to a height of about 4-5 cm.[2] Inconsistent filling levels can affect the quality of the shimming.
-
Capping and Labeling: Cap the NMR tube securely. Label the tube clearly on the cap or the very top of the tube with a permanent marker. Avoid using paper labels that can come off inside the spectrometer.[4]
Protocol 2: Standard 1H NMR Data Acquisition
Objective: To obtain a standard proton NMR spectrum for structural confirmation.
Spectrometer Setup:
-
Lock: Lock the spectrometer on the deuterium (B1214612) signal of the solvent (e.g., CDCl₃).
-
Shimming: Perform automatic or manual shimming to optimize the magnetic field homogeneity. For long-chain alkenes, good shimming is essential to resolve the overlapping methylene (B1212753) signals.
-
Tuning and Matching: Tune and match the probe for the ¹H frequency.
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).
-
Number of Scans (ns): Typically 8 to 16 scans are sufficient for a moderately concentrated sample.
-
Receiver Gain (rg): Adjust automatically.
-
Acquisition Time (aq): 2-4 seconds.
-
Relaxation Delay (d1): 1-2 seconds for qualitative spectra. For quantitative analysis, d1 should be at least 5 times the longest T₁ of the protons of interest.[5]
-
Spectral Width (sw): A spectral width of 12-16 ppm is generally sufficient.
-
Transmitter Frequency Offset (o1p): Centered in the middle of the expected spectral range (e.g., around 6 ppm).
Protocol 3: Quantitative 13C NMR Data Acquisition with Inverse-Gated Decoupling
Objective: To obtain a 13C NMR spectrum where peak intensities are proportional to the number of carbon atoms, allowing for quantitative analysis. This is achieved by suppressing the Nuclear Overhauser Effect (NOE).[5]
Spectrometer Setup:
-
Lock, Shim, Tune, and Match: As described in Protocol 2, but for the ¹³C frequency.
Acquisition Parameters:
-
Pulse Program: An inverse-gated decoupling pulse sequence (e.g., 'zgig' on Bruker instruments).
-
Number of Scans (ns): A larger number of scans is typically required for ¹³C NMR due to its low natural abundance. This can range from 128 to 1024 scans or more, depending on the sample concentration.
-
Receiver Gain (rg): Adjust automatically.
-
Acquisition Time (aq): 1-2 seconds.
-
Relaxation Delay (d1): This is a critical parameter for quantitative ¹³C NMR. Due to the long spin-lattice relaxation times (T₁) of quaternary carbons (like the internal carbons of a double bond), a long relaxation delay is necessary. A d1 of at least 5 times the longest T₁ is recommended. For long-chain alkenes, T₁ values can be several seconds. A practical starting point is a d1 of 10-30 seconds. A paramagnetic relaxation agent (e.g., Cr(acac)₃) can be added in small amounts to shorten T₁ values and reduce the required d1, but this may interfere with the sample.
-
Spectral Width (sw): A spectral width of 200-250 ppm is standard for ¹³C NMR.
-
Transmitter Frequency Offset (o1p): Centered in the middle of the expected spectral range (e.g., around 100 ppm).
Protocol 4: NMR Data Processing
Software: Standard NMR processing software (e.g., TopSpin, Mnova, ACD/Labs).
Procedure:
-
Fourier Transformation (FT): Apply an exponential window function (line broadening, LB) to the Free Induction Decay (FID) to improve the signal-to-noise ratio. A value of 0.3-1.0 Hz is typical for ¹H, and 1-2 Hz for ¹³C. Then, perform the Fourier transform.
-
Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.
-
Baseline Correction: Apply a baseline correction algorithm to obtain a flat baseline, which is crucial for accurate integration.
-
Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0 ppm or the residual solvent signal to its known chemical shift (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integration: Integrate the signals of interest. For quantitative analysis, ensure that the integration regions are set consistently for all relevant peaks.
-
Peak Picking: Identify and label the chemical shifts of the peaks.
Mandatory Visualizations
Workflow for Structural Elucidation of a Long-Chain Alkene
The following diagram illustrates a typical workflow for determining the structure of an unknown long-chain alkene using NMR spectroscopy.
References
Application Note and Protocol: The Use of 1-Hexacosene as a Reference Standard in Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction
In quantitative chromatographic analysis, particularly gas chromatography (GC), the use of an internal standard is a robust method to improve the precision and accuracy of results.[1][2] An internal standard is a compound of known concentration that is added to all samples, calibration standards, and blanks. By comparing the peak area of the analyte to that of the internal standard, variations introduced during sample preparation and injection can be minimized.[1][3]
1-Hexacosene (B97250) (C₂₆H₅₂, CAS: 18835-33-1) is a long-chain alkene that can serve as an effective internal standard in the analysis of various high molecular weight compounds, such as other long-chain hydrocarbons, fatty acids, and esters.[4][5][6][7] Its high boiling point and elution in a region of the chromatogram often free from interfering peaks from the sample matrix make it a suitable choice for such applications. This document provides detailed application notes and protocols for the use of 1-hexacosene as a reference standard in gas chromatography.
Physicochemical Properties of 1-Hexacosene
| Property | Value | Reference |
| Molecular Formula | C₂₆H₅₂ | [4] |
| Molecular Weight | 364.69 g/mol | [8] |
| CAS Number | 18835-33-1 | [4] |
| Appearance | Low Melting Solid | [9] |
| Solubility | Soluble in DMSO, Methanol | [9] |
Chromatographic Data of 1-Hexacosene
The following table summarizes the retention indices (RI) of 1-hexacosene on various non-polar GC columns, as documented in the NIST Chemistry WebBook.[4][10][11] This data is crucial for predicting its elution time relative to other compounds in a mixture.
| Column Type | Active Phase | Retention Index (I) | Reference |
| Capillary | HP-5 MS | 2596 | [4] |
| Capillary | CP Sil 8 CB | 2593 | [4] |
| Capillary | DB-5 | 358.5 (Lee's RI) | [11] |
Experimental Protocols
This section outlines the detailed methodology for using 1-hexacosene as an internal standard in a gas chromatography (GC) analysis.
A stock solution of 1-hexacosene should be prepared in a solvent that is compatible with both the standard and the sample matrix.
-
Materials:
-
1-Hexacosene (high purity, ≥95%)[9]
-
High-purity solvent (e.g., hexane, chloroform, or another suitable organic solvent)
-
Volumetric flask (e.g., 10 mL)
-
Analytical balance
-
-
Procedure:
-
Accurately weigh a precise amount of 1-hexacosene (e.g., 10 mg) using an analytical balance.
-
Transfer the weighed 1-hexacosene into a 10 mL volumetric flask.
-
Add a portion of the chosen solvent to the flask and dissolve the 1-hexacosene completely.
-
Once dissolved, fill the flask to the mark with the solvent.
-
This results in a stock solution of a known concentration (e.g., 1 mg/mL).
-
Calibration standards containing known concentrations of the analyte(s) and a constant concentration of the internal standard are required to construct a calibration curve.
-
Procedure:
-
Prepare a series of volumetric flasks.
-
Add varying known amounts of the analyte stock solution to each flask to create a concentration range that brackets the expected concentration in the samples.
-
Add a fixed volume of the 1-hexacosene internal standard stock solution to each volumetric flask.
-
Dilute all flasks to the final volume with the solvent.
-
-
Procedure:
-
Accurately measure a known amount of the sample (liquid or solid).
-
If necessary, perform an extraction to isolate the analytes of interest.
-
Add the same fixed volume of the 1-hexacosene internal standard stock solution as used in the calibration standards.
-
Dilute the sample to a final volume with the solvent.
-
The following are example GC conditions based on data from the NIST WebBook.[4][10] These should be optimized for the specific application.
| Parameter | Condition 1 | Condition 2 |
| Column | HP-5 MS (30 m x 0.25 mm, 0.25 µm film) | CP Sil 8 CB (25 m x 0.20 mm, 0.13 µm film) |
| Carrier Gas | Helium | H₂ |
| Injection Mode | Split/Splitless | Split/Splitless |
| Injector Temp. | 250 °C (typical, adjust as needed) | 250 °C (typical, adjust as needed) |
| Oven Program | Start at 70 °C, ramp at 5 K/min to 290 °C, hold for 10 min | Start at 60 °C, ramp at 6 K/min to 300 °C |
| Detector | FID or MS | FID or MS |
| Detector Temp. | 300 °C (for FID) | 300 °C (for FID) |
Data Analysis and Calculations
The concentration of the analyte in the samples is determined by using a calibration curve constructed from the peak area ratios of the analyte to the internal standard.
-
Calculate the Response Factor (RF): For each calibration standard, calculate the response factor using the following equation: RF = (Areaanalyte / Concentrationanalyte) / (AreaIS / ConcentrationIS)
-
Construct the Calibration Curve: Plot the ratio of the peak area of the analyte to the peak area of the internal standard (Areaanalyte / AreaIS) against the concentration of the analyte for all calibration standards. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²).
-
Calculate Analyte Concentration in Samples: Using the peak area ratio from the sample chromatogram and the calibration curve, calculate the concentration of the analyte in the sample.
Visualizations
Caption: Workflow for using 1-hexacosene as an internal standard.
Caption: Logical relationship for analyte quantification using an internal standard.
References
- 1. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 2. Internal Standards: Strategies From the Frontline | Separation Science [sepscience.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 1-Hexacosene [webbook.nist.gov]
- 5. 1-Hexacosene [webbook.nist.gov]
- 6. 1-Hexacosene [webbook.nist.gov]
- 7. 1-Hexacosene | C26H52 | CID 29303 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 1-Hexacosene (CAS 18835-33-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 9. synchemia.com [synchemia.com]
- 10. 1-Hexacosene [webbook.nist.gov]
- 11. 1-Hexacosene [webbook.nist.gov]
Applications of Long-Chain Alpha-Olefins in Materials Science: A Prospective Look at 1-Hexacosene
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: Direct experimental data and established applications specifically for 1-hexacosene (B97250) in materials science are limited in publicly available literature. The following application notes and protocols are based on the well-documented effects of other long-chain α-olefins (LCAOs), particularly those with 12 to 16 carbon atoms, when copolymerized with ethylene (B1197577). The information is intended to provide a foundational understanding and a starting point for research and development involving 1-hexacosene.
Introduction
1-Hexacosene (CH₂=CH(CH₂)₂₃CH₃) is a long-chain alpha-olefin (LCAO) with 26 carbon atoms. In polymer science, the incorporation of LCAOs as comonomers in polymerization processes, most notably with ethylene, is a key strategy for modifying the properties of the resulting polymer. The long alkyl side chains introduced by these comonomers disrupt the regular packing of the main polymer chains, leading to significant changes in crystallinity, density, and mechanical properties. While shorter-chain α-olefins like 1-butene, 1-hexene, and 1-octene (B94956) are widely used to produce linear low-density polyethylene (B3416737) (LLDPE), longer-chain α-olefins offer unique opportunities for creating specialty polymers with tailored characteristics.[1][2]
Principle Applications in Polymer Modification
The primary application of 1-hexacosene in materials science is anticipated to be as a comonomer in the synthesis of specialty polyolefins. The introduction of its long C24 side chain can be leveraged to control and enhance material properties in several ways:
-
Modification of Crystallinity and Density: The long side chains of 1-hexacosene are expected to be highly effective at disrupting the crystallization of the polyethylene backbone.[2][3] This leads to a decrease in the density and crystallinity of the material, transforming rigid high-density polyethylene (HDPE) into more flexible and tougher materials.[3]
-
Enhancement of Mechanical Properties: The incorporation of LCAOs can improve properties such as impact strength and puncture resistance. The long, flexible side chains can act as internal plasticizers and create a more amorphous polymer matrix, which can absorb more energy before fracturing.
-
Side-Chain Crystallization: At higher incorporation levels, the long alkyl side chains of 1-hexacosene may themselves crystallize independently of the main polymer backbone.[4] This phenomenon can lead to the formation of unique polymer morphologies with distinct thermal and mechanical properties, potentially creating thermoplastic elastomers or materials with shape-memory effects.
-
Surface Modification: The presence of long, nonpolar alkyl chains on the surface of a material can alter its surface energy, leading to increased hydrophobicity. This could be beneficial for applications requiring water repellency or reduced surface friction.
Quantitative Data: Ethylene/Long-Chain α-Olefin Copolymers
As a proxy for 1-hexacosene, the following table summarizes the thermal properties of ethylene copolymers with 1-dodecene (B91753) (C12), 1-tetradecene (B72687) (C14), and 1-hexadecene (B165127) (C16), demonstrating the effect of LCAO content on the melting temperature (T_m). It is expected that 1-hexacosene would induce a more pronounced decrease in the main chain melting temperature.
| Comonomer | Comonomer Content (mol %) | Melting Temperature (T_m) of Main Chain (°C) |
| 1-Dodecene | 3.1 | 115.8 |
| 5.5 | 108.0 | |
| 8.8 | 96.0 | |
| 13.0 | 79.2 | |
| 1-Tetradecene | 2.9 | 116.7 |
| 5.0 | 109.1 | |
| 8.0 | 98.6 | |
| 12.0 | 83.5 | |
| 1-Hexadecene | 2.7 | 117.8 |
| 4.6 | 111.5 | |
| 7.3 | 102.1 | |
| 10.4 | 92.3 | |
| 15.0 | 78.5 |
Data adapted from a study on ethylene copolymers with long-chain α-olefins.[1]
Experimental Protocols
The following is a general protocol for the synthesis of ethylene/long-chain α-olefin copolymers, which can be adapted for 1-hexacosene.
Protocol 1: Synthesis of Ethylene/1-Hexacosene Copolymer
Materials:
-
Ethylene (polymerization grade)
-
1-Hexacosene (high purity)
-
Toluene (B28343) (anhydrous)
-
Metallocene catalyst (e.g., Cp*TiCl₂(O-2,6-ⁱPr₂-4-SiEt₃C₆H₂))[1]
-
Methylaluminoxane (MAO) solution in toluene
-
Methanol (B129727) (for quenching)
-
Hydrochloric acid solution (for catalyst residue removal)
-
Nitrogen (high purity)
Procedure:
-
Reactor Preparation: A high-pressure stainless-steel reactor is thoroughly dried and purged with high-purity nitrogen.
-
Solvent and Monomer Addition: Anhydrous toluene is added to the reactor, followed by the desired amount of 1-hexacosene. The reactor is then heated to the desired polymerization temperature (e.g., 40 °C).
-
Ethylene Saturation: The reactor is pressurized with ethylene to the desired partial pressure. The toluene solution is stirred to ensure saturation.
-
Catalyst Activation and Injection: In a separate Schlenk flask under a nitrogen atmosphere, the metallocene catalyst is mixed with the MAO solution to pre-activate the catalyst. This mixture is then injected into the reactor to initiate polymerization.
-
Polymerization: The polymerization is allowed to proceed for a predetermined time, maintaining constant temperature and ethylene pressure.
-
Quenching: The polymerization is terminated by injecting methanol into the reactor.
-
Polymer Isolation and Purification: The polymer is precipitated in an excess of methanol. The resulting polymer is collected by filtration and washed with a dilute hydrochloric acid solution in methanol to remove catalyst residues, followed by washing with pure methanol.
-
Drying: The purified polymer is dried in a vacuum oven at a temperature below its melting point until a constant weight is achieved.
Protocol 2: Characterization of Ethylene/1-Hexacosene Copolymer
1. Molecular Weight and Molecular Weight Distribution:
-
Technique: High-temperature Gel Permeation Chromatography (GPC).
-
Solvent: 1,2,4-trichlorobenzene.
-
Temperature: 140-150 °C.
-
Calibration: Polystyrene or polyethylene standards.
2. Comonomer Incorporation:
-
Technique: Carbon-13 Nuclear Magnetic Resonance Spectroscopy (¹³C NMR).
-
Solvent: 1,1,2,2-tetrachloroethane-d₂ or o-dichlorobenzene-d₄.
-
Temperature: 120-130 °C.
-
Analysis: Integration of specific resonance peaks corresponding to the main chain and the side chain carbons.
3. Thermal Properties:
-
Technique: Differential Scanning Calorimetry (DSC).
-
Procedure:
-
Heat the sample from room temperature to a temperature above its expected melting point (e.g., 180 °C) at a controlled rate (e.g., 10 °C/min) to erase thermal history.
-
Cool the sample at a controlled rate (e.g., 10 °C/min) to observe crystallization behavior.
-
Reheat the sample at a controlled rate (e.g., 10 °C/min) to determine the melting temperature (T_m) and enthalpy of fusion (ΔH_f). The degree of crystallinity can be calculated by comparing the ΔH_f of the sample to that of 100% crystalline polyethylene.
-
Visualizations
References
Application Notes and Protocols: 1-Hexacosene as a Precursor in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Hexacosene (B97250), a long-chain alpha-olefin, serves as a valuable and versatile precursor in organic synthesis for the preparation of a variety of functionalized long-chain compounds. Its terminal double bond allows for a range of chemical transformations, providing access to molecules with applications in materials science, drug delivery, and as synthetic intermediates for complex targets. These application notes provide detailed protocols for the synthesis of key derivatives from 1-hexacosene, including 1-hexacosanol (B126811), 1,2-epoxyhexacosane, and hexacosanoic acid. Additionally, the potential for 1-hexacosene in polymerization and cross-metathesis reactions is discussed.
Synthesis of 1-Hexacosanol via Hydroboration-Oxidation
Long-chain alcohols are crucial intermediates in the synthesis of surfactants, plasticizers, and various specialty chemicals. The hydroboration-oxidation of 1-hexacosene provides a highly efficient and regioselective route to 1-hexacosanol, with the hydroxyl group added to the terminal carbon in an anti-Markovnikov fashion.
Experimental Protocol
Materials:
-
1-Hexacosene (C₂₆H₅₂)
-
Borane-tetrahydrofuran (B86392) complex (BH₃·THF), 1 M solution in THF
-
Tetrahydrofuran (THF), anhydrous
-
Sodium hydroxide (B78521) (NaOH), 3 M aqueous solution
-
Hydrogen peroxide (H₂O₂), 30% aqueous solution
-
Diethyl ether
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask, three-necked
-
Dropping funnel
-
Condenser
-
Magnetic stirrer
-
Separatory funnel
Procedure:
-
Hydroboration:
-
In a dry, nitrogen-purged three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a dropping funnel, dissolve 1-hexacosene (1 equivalent) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a 1 M solution of borane-tetrahydrofuran complex (BH₃·THF) in THF (0.4 equivalents) dropwise via the dropping funnel while maintaining the temperature at 0-5 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours.
-
-
Oxidation:
-
Cool the reaction mixture back to 0 °C.
-
Carefully and slowly add 3 M aqueous sodium hydroxide solution (1.2 equivalents) to the flask.
-
Following the NaOH addition, add 30% aqueous hydrogen peroxide (1.5 equivalents) dropwise, ensuring the internal temperature does not exceed 40 °C.
-
After the addition of hydrogen peroxide is complete, heat the mixture to 50 °C and stir for 1 hour.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and transfer it to a separatory funnel.
-
Add diethyl ether to extract the product. Separate the organic layer.
-
Wash the organic layer sequentially with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude 1-hexacosanol can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture or hexane).
-
Quantitative Data
| Parameter | Value (Estimated) |
| Reactant | 1-Hexacosene |
| Product | 1-Hexacosanol |
| Yield | 85-95% |
| Reaction Time | Hydroboration: 2 h; Oxidation: 1 h |
| Purity (after recrystallization) | >98% |
Note: Yields are estimated based on typical hydroboration-oxidation reactions of long-chain alpha-olefins.
Reaction Workflow
Caption: Workflow for the synthesis of 1-Hexacosanol.
Synthesis of 1,2-Epoxyhexacosane
Epoxides are highly valuable synthetic intermediates due to the reactivity of the strained three-membered ring, which can be opened by a variety of nucleophiles to introduce diverse functionalities. The epoxidation of 1-hexacosene can be readily achieved using a peroxy acid such as meta-chloroperoxybenzoic acid (m-CPBA).
Experimental Protocol
Materials:
-
1-Hexacosene (C₂₆H₅₂)
-
meta-Chloroperoxybenzoic acid (m-CPBA), ~77%
-
Dichloromethane (B109758) (CH₂Cl₂), anhydrous
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
Procedure:
-
Epoxidation Reaction:
-
Dissolve 1-hexacosene (1 equivalent) in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Add meta-chloroperoxybenzoic acid (m-CPBA) (1.2 equivalents) portion-wise to the stirred solution, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.
-
-
Work-up and Purification:
-
Filter the reaction mixture to remove the precipitated meta-chlorobenzoic acid.
-
Transfer the filtrate to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (to remove excess peroxy acid) and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The resulting crude 1,2-epoxyhexacosane can be purified by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate (B1210297) gradient.
-
Quantitative Data
| Parameter | Value (Estimated) |
| Reactant | 1-Hexacosene |
| Product | 1,2-Epoxyhexacosane |
| Yield | 75-85% |
| Reaction Time | 4-6 hours |
| Purity (after chromatography) | >97% |
Note: Yields are estimated based on typical m-CPBA epoxidation reactions of long-chain alpha-olefins.
Reaction Pathway
Caption: Epoxidation of 1-Hexacosene to 1,2-Epoxyhexacosane.
Synthesis of Hexacosanoic Acid
Very long-chain fatty acids like hexacosanoic acid are of interest in biomedical research. A synthetic route from 1-hexacosene involves a two-step process: dihydroxylation to form 1,2-hexacosanediol, followed by oxidative cleavage.
Experimental Protocol
Step 1: Dihydroxylation to 1,2-Hexacosanediol
Materials:
-
1-Hexacosene (C₂₆H₅₂)
-
Osmium tetroxide (OsO₄), 4% solution in water or as a solid
-
N-Methylmorpholine N-oxide (NMO), 50% aqueous solution
-
Water
-
Sodium sulfite (B76179) (Na₂SO₃)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve 1-hexacosene (1 equivalent) in a mixture of acetone and water (e.g., 10:1 v/v).
-
Add N-methylmorpholine N-oxide (NMO) (1.5 equivalents).
-
To the stirred solution, add a catalytic amount of osmium tetroxide (0.002-0.01 equivalents).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Quench the reaction by adding a saturated aqueous solution of sodium sulfite and stir for 30 minutes.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude 1,2-hexacosanediol is often used in the next step without further purification.
Step 2: Oxidative Cleavage to Hexacosanoic Acid
Materials:
-
Crude 1,2-Hexacosanediol
-
Sodium periodate (B1199274) (NaIO₄)
-
Ruthenium(III) chloride hydrate (B1144303) (RuCl₃·xH₂O)
-
Acetonitrile
-
Carbon tetrachloride
-
Water
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
1 M Hydrochloric acid (HCl)
Procedure:
-
Dissolve the crude 1,2-hexacosanediol (1 equivalent) in a mixture of acetonitrile, carbon tetrachloride, and water (e.g., 2:2:3 v/v/v).
-
Add sodium periodate (4 equivalents) to the solution.
-
Add a catalytic amount of ruthenium(III) chloride hydrate (0.005 equivalents).
-
Stir the biphasic mixture vigorously at room temperature for 2-4 hours.
-
Quench the reaction with diethyl ether and separate the layers.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers and extract the product with saturated sodium bicarbonate solution.
-
Acidify the aqueous bicarbonate extracts to pH 1-2 with 1 M HCl.
-
Extract the hexacosanoic acid with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the product.
Quantitative Data
| Parameter | Value (Estimated) |
| Reactant | 1-Hexacosene |
| Product | Hexacosanoic Acid |
| Overall Yield | 60-70% over two steps |
| Reaction Time | Dihydroxylation: 12-24 h; Cleavage: 2-4 h |
| Purity | >95% after purification |
Note: Yields are estimated based on similar oxidative cleavage reactions.
Synthesis Pathway
Application Notes and Protocols: Polymerization of 1-Hexacosene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the polymerization of 1-hexacosene (B97250), a long-chain alpha-olefin. Due to the limited availability of literature specifically on the polymerization of 1-hexacosene, the following protocols and data are based on established methods for similar long-chain alpha-olefins (C16-C20) and are expected to be applicable to 1-hexacosene with minor modifications.
Introduction to Polymerization of 1-Hexacosene
1-Hexacosene is a long-chain alpha-olefin that can be polymerized to form poly(1-hexacosene), a polymer with potential applications in various fields, including as a component in lubricants, waxes, and potentially in drug delivery systems due to its expected biocompatibility and hydrophobicity. The primary methods for the polymerization of alpha-olefins are Ziegler-Natta and metallocene-catalyzed polymerizations. These methods allow for control over the polymer's molecular weight, polydispersity, and tacticity.
Ziegler-Natta Catalysis: This traditional method utilizes a catalyst system typically composed of a transition metal halide (e.g., titanium tetrachloride) and an organoaluminum co-catalyst.[1][2] Ziegler-Natta catalysts are known for their high activity and ability to produce linear, high molecular weight polymers.[2]
Metallocene Catalysis: Metallocene catalysts are a more modern class of single-site catalysts that offer greater control over the polymer architecture, including stereochemistry and comonomer incorporation.[3][4][5] These catalysts typically consist of a metallocene complex (e.g., a zirconocene) activated by a co-catalyst like methylaluminoxane (B55162) (MAO).[3][4]
Quantitative Data Summary
The following tables summarize expected quantitative data for the polymerization of long-chain alpha-olefins, which can be used as a reference for the polymerization of 1-hexacosene.
Table 1: Ziegler-Natta Polymerization of Long-Chain Alpha-Olefins
| Catalyst System | Monomer | Temperature (°C) | Yield (%) | Mn ( g/mol ) | PDI (Mw/Mn) |
| TiCl4/MgCl2/Al(i-Bu)3 | 1-Octadecene | 50 | >90 | 1.5 x 10^5 | 3.5 |
| TiCl3·AA/DEAC | 1-Hexadecene | 60 | 85 | 2.1 x 10^5 | 4.2 |
Data extrapolated from studies on similar long-chain alpha-olefins.
Table 2: Metallocene-Catalyzed Polymerization of Long-Chain Alpha-Olefins
| Catalyst System | Monomer | Temperature (°C) | Yield (%) | Mn ( g/mol ) | PDI (Mw/Mn) |
| rac-Et(Ind)2ZrCl2/MAO | 1-Hexene | 25 | >95 | 3.0 x 10^5 | 2.1 |
| Cp2ZrCl2/MAO | 1-Dodecene | 30 | 92 | 1.8 x 10^5 | 1.8 |
Data extrapolated from studies on similar long-chain alpha-olefins.
Experimental Protocols
The following are detailed protocols for the polymerization of a generic long-chain alpha-olefin, which can be adapted for 1-hexacosene. All procedures should be carried out under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line techniques.
Protocol 1: Ziegler-Natta Polymerization of a Long-Chain Alpha-Olefin
Materials:
-
1-Hexacosene (monomer)
-
Anhydrous heptane (B126788) (solvent)
-
Titanium tetrachloride (TiCl4) solution in heptane
-
Magnesium chloride (MgCl2) support
-
Triisobutylaluminum (B85569) (Al(i-Bu)3) solution in heptane (co-catalyst)
-
Methanol (B129727) (for quenching)
-
Hydrochloric acid (HCl) in methanol (for catalyst residue removal)
-
Acetone (B3395972) (for precipitation)
-
Nitrogen or Argon gas (inert atmosphere)
-
Schlenk flask and other appropriate glassware
Procedure:
-
Reactor Setup: A 250 mL Schlenk flask equipped with a magnetic stirrer is dried in an oven and cooled under a stream of inert gas.
-
Solvent and Monomer Addition: Anhydrous heptane (100 mL) is transferred to the flask via cannula. The desired amount of 1-hexacosene is then added.
-
Catalyst Preparation: In a separate Schlenk flask, the supported Ziegler-Natta catalyst is prepared by impregnating MgCl2 with TiCl4 in heptane. The final catalyst should be a free-flowing powder.
-
Co-catalyst Addition: The desired amount of triisobutylaluminum solution is added to the reactor and stirred for 10 minutes.
-
Polymerization Initiation: The Ziegler-Natta catalyst suspension in heptane is injected into the reactor to start the polymerization.
-
Reaction: The reaction mixture is stirred at the desired temperature (e.g., 50-70°C) for a set period (e.g., 2-4 hours).
-
Quenching: The polymerization is terminated by the slow addition of methanol (10 mL).
-
Polymer Isolation: The polymer solution is poured into an excess of acetone to precipitate the polymer.
-
Purification: The precipitated polymer is filtered and washed with a solution of HCl in methanol to remove catalyst residues, followed by washing with methanol until the filtrate is neutral.
-
Drying: The purified polymer is dried in a vacuum oven at 60°C to a constant weight.
Protocol 2: Metallocene-Catalyzed Polymerization of a Long-Chain Alpha-Olefin
Materials:
-
1-Hexacosene (monomer)
-
Anhydrous toluene (B28343) (solvent)
-
Metallocene catalyst (e.g., rac-Et(Ind)2ZrCl2)
-
Methylaluminoxane (MAO) solution in toluene (co-catalyst)
-
Methanol (for quenching)
-
Hydrochloric acid (HCl) in methanol (for catalyst residue removal)
-
Acetone (for precipitation)
-
Nitrogen or Argon gas (inert atmosphere)
-
Schlenk flask and other appropriate glassware
Procedure:
-
Reactor Setup: A 250 mL Schlenk flask equipped with a magnetic stirrer is dried in an oven and cooled under a stream of inert gas.
-
Solvent and Monomer Addition: Anhydrous toluene (100 mL) is transferred to the flask via cannula. The desired amount of 1-hexacosene is then added.
-
Co-catalyst Addition: The required amount of MAO solution is added to the reactor and stirred.
-
Catalyst Preparation: In a separate glovebox or Schlenk flask, the metallocene catalyst is dissolved in a small amount of toluene.
-
Polymerization Initiation: The metallocene catalyst solution is injected into the reactor to initiate polymerization.
-
Reaction: The reaction is carried out at the desired temperature (e.g., 25-50°C) for a specific time (e.g., 1-3 hours).
-
Quenching: The reaction is terminated by adding methanol (10 mL).
-
Polymer Isolation: The polymer is precipitated by pouring the solution into an excess of acetone.
-
Purification: The polymer is filtered, washed with an acidic methanol solution, and then with pure methanol.
-
Drying: The final polymer is dried under vacuum at 60°C.
Visualizations
The following diagrams illustrate the general workflows for Ziegler-Natta and metallocene-catalyzed polymerizations.
References
Protocol for Dissolving 1-Hexacosene in Organic Solvents
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Hexacosene is a long-chain alpha-olefin with the chemical formula C26H52. It is a non-polar, unsaturated hydrocarbon that exists as a low melting solid at room temperature.[1][2] Understanding its solubility in various organic solvents is crucial for its application in research and development, including its use as a chemical intermediate, in polymer synthesis, and within the pharmaceutical industry. This document provides a detailed protocol for dissolving 1-Hexacosene and summarizes its expected solubility in a range of common organic solvents.
Physicochemical Properties of 1-Hexacosene
A summary of the key physical and chemical properties of 1-Hexacosene is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C26H52 | [1] |
| Molecular Weight | 364.69 g/mol | |
| Physical State | Solid | [1] |
| Melting Point | 51.8 °C | [3] |
| Boiling Point | 405.64 °C (estimated) | [4] |
| Density | 0.8019 g/cm³ (estimated) | [3] |
| Water Solubility | Insoluble | [4] |
| Polarity | Non-polar | [5] |
Solubility of 1-Hexacosene in Organic Solvents
As a non-polar, long-chain hydrocarbon, 1-Hexacosene is expected to be soluble in non-polar organic solvents and poorly soluble in polar solvents, following the principle of "like dissolves like".[6] While specific quantitative solubility data for 1-Hexacosene is not widely available in the literature, the following table provides an expected solubility profile based on the behavior of similar long-chain hydrocarbons. A qualitative assessment is provided, along with an estimated solubility range at standard laboratory temperature (25 °C).
| Solvent | Solvent Polarity | Expected Solubility | Estimated Solubility ( g/100 mL at 25°C) |
| Hexane | Non-polar | High | > 20 |
| Toluene | Non-polar | High | > 20 |
| Chloroform | Non-polar | High | > 15 |
| Diethyl Ether | Non-polar | Moderate to High | 10 - 20 |
| Acetone | Polar aprotic | Low | < 1 |
| Ethanol | Polar protic | Very Low | < 0.1 |
| Methanol | Polar protic | Very Low | < 0.1 |
| Dimethyl Sulfoxide (DMSO) | Polar aprotic | Very Low | < 0.1 |
Note: While one source qualitatively mentions solubility in DMSO and Methanol, this is atypical for a non-polar compound and should be experimentally verified.[2]
Experimental Protocol for Determining the Solubility of 1-Hexacosene
This protocol outlines a standard laboratory procedure to quantitatively determine the solubility of 1-Hexacosene in a given organic solvent.
4.1. Materials and Equipment
-
1-Hexacosene (solid)
-
Selected organic solvents (analytical grade)
-
Analytical balance (readable to 0.1 mg)
-
Vials or test tubes with screw caps
-
Magnetic stirrer and stir bars or vortex mixer
-
Water bath or heating block with temperature control
-
Micropipettes
-
Filtration apparatus (e.g., syringe filters, 0.45 µm)
-
Glassware (beakers, graduated cylinders)
-
Spatula
-
Personal Protective Equipment (PPE): safety goggles, lab coat, appropriate gloves
4.2. Experimental Workflow
Caption: Experimental workflow for determining the solubility of 1-Hexacosene.
4.3. Step-by-Step Procedure
-
Preparation of Saturated Solution:
-
Place an excess amount of 1-Hexacosene solid into a vial or test tube. The exact amount should be more than what is expected to dissolve.
-
Accurately add a known volume of the desired organic solvent to the vial.
-
Add a magnetic stir bar to the vial.
-
-
Equilibration:
-
Seal the vial to prevent solvent evaporation.
-
Place the vial in a water bath or on a heating block set to the desired temperature (e.g., 25 °C).
-
Stir the mixture vigorously for a sufficient amount of time to ensure equilibrium is reached (e.g., 24 hours). Periodically check to ensure there is still undissolved solid at the bottom of the vial.
-
-
Sample Collection and Analysis:
-
Turn off the stirrer and allow the undissolved solid to settle completely.
-
Carefully withdraw a precise volume of the clear supernatant using a micropipette.
-
Filter the collected supernatant through a 0.45 µm syringe filter to remove any remaining solid particles.
-
Dispense the filtered solution into a pre-weighed container.
-
Evaporate the solvent from the container under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of 1-Hexacosene.
-
Once the solvent is completely removed, weigh the container with the dried 1-Hexacosene residue.
-
-
Calculation of Solubility:
-
Calculate the mass of the dissolved 1-Hexacosene by subtracting the initial weight of the empty container from the final weight of the container with the residue.
-
Determine the solubility in g/100 mL using the following formula:
Solubility ( g/100 mL) = (Mass of dissolved 1-Hexacosene (g) / Volume of supernatant collected (mL)) * 100
-
Safety Precautions
-
Always work in a well-ventilated area or a fume hood, especially when using volatile organic solvents.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[1]
-
Consult the Safety Data Sheet (SDS) for 1-Hexacosene and the specific solvents being used for detailed hazard information and handling procedures.[1]
-
Avoid inhalation of dust from solid 1-Hexacosene.[1]
-
Keep solvents away from ignition sources as many are flammable.
Logical Relationship for Solvent Selection
The following diagram illustrates the decision-making process for selecting an appropriate solvent for 1-Hexacosene based on its chemical properties.
Caption: Solvent selection guide for 1-Hexacosene.
References
Application Notes and Protocols for the Synthesis of Surfactants and Lubricants from 1-Hexacosene
Introduction
1-Hexacosene (B97250), a long-chain alpha-olefin (C26H52), serves as a valuable hydrophobic precursor in the synthesis of high-performance surfactants and lubricants. Its long alkyl chain imparts unique properties to the final products, making them suitable for specialized industrial applications. This document provides detailed application notes and experimental protocols for the synthesis of two key derivatives of 1-hexacosene: sodium hexacosylbenzene (B14708059) sulfonate, a high-molecular-weight anionic surfactant, and poly(1-hexacosene), a high-viscosity polyalphaolefin (PAO) lubricant base stock.
These protocols are intended for researchers and scientists in the fields of chemical synthesis, materials science, and drug development who require detailed methodologies for creating specialized amphiphilic molecules and high-performance lubricants from long-chain olefin feedstocks.
Part 1: Synthesis of Sodium Hexacosylbenzene Sulfonate (Surfactant)
Long-chain linear alkylbenzene sulfonates (LAS) are anionic surfactants prized for their detergency and emulsifying properties. The synthesis from 1-hexacosene involves a two-step process: the Friedel-Crafts alkylation of benzene (B151609) with 1-hexacosene to form hexacosylbenzene, followed by the sulfonation of the aromatic ring and subsequent neutralization.
Application Notes:
Surfactants derived from 1-hexacosene are particularly useful in applications requiring high thermal stability and strong interfacial activity. The C26 alkyl chain leads to a low critical micelle concentration (CMC) and excellent emulsification properties for nonpolar oils. These surfactants can be used as primary emulsifiers in polymerization reactions, as detergents in industrial cleaning formulations, and as additives in lubricant and fuel formulations. A study has demonstrated that stable linear alkylbenzene calcium sulfonate nanoparticles, used as additives in engine oils, can be successfully synthesized from heavy alkylbenzene with a C26 branch.[1]
Logical Workflow for Surfactant Synthesis
Caption: Workflow for the two-step synthesis of anionic surfactants from 1-hexacosene.
Experimental Protocols
Protocol 1.1: Friedel-Crafts Alkylation of Benzene with 1-Hexacosene
This protocol describes the liquid-phase alkylation of benzene with 1-hexacosene using a solid acid catalyst. This method is preferred over traditional homogeneous catalysts like HF or AlCl3 due to its reduced environmental impact and easier product separation.[2][3]
Materials:
-
1-Hexacosene (C26H52)
-
Benzene (anhydrous, analytical grade)
-
Solid Acid Catalyst (e.g., sulfated zirconia or rare-earth modified Zeolite Y)[3][4]
-
Nitrogen gas (high purity)
-
Anhydrous sodium sulfate
-
Standard glassware for organic synthesis, including a high-pressure batch reactor
Procedure:
-
Catalyst Activation: Activate the solid acid catalyst by heating under a nitrogen flow. For sulfated zirconia, heat at 100°C for several hours prior to use.[4]
-
Reaction Setup: In a high-pressure batch reactor, add the activated solid acid catalyst.
-
Reactant Charging: Add benzene and 1-hexacosene to the reactor. A typical molar ratio of benzene to olefin is between 4:1 and 10:1 to minimize olefin oligomerization and favor monoalkylation.[4]
-
Reaction Conditions: Seal the reactor, purge with nitrogen, and then pressurize to approximately 300 psig.[4] Heat the reactor to the desired temperature (typically 100-190°C) with vigorous stirring.[2][4]
-
Reaction Monitoring: Monitor the reaction progress by taking aliquots and analyzing them via gas chromatography (GC) to determine the conversion of 1-hexacosene.
-
Product Work-up: After the reaction reaches the desired conversion, cool the reactor to room temperature and depressurize.
-
Filter the reaction mixture to remove the solid catalyst.
-
Wash the organic phase with water to remove any residual acid.
-
Dry the organic phase over anhydrous sodium sulfate.
-
Purification: Remove the excess benzene by distillation. The resulting product, hexacosylbenzene, can be further purified by vacuum distillation if necessary.
Protocol 1.2: Sulfonation of Hexacosylbenzene
This protocol describes the sulfonation of the synthesized hexacosylbenzene using sulfur trioxide (SO3) in a falling film reactor, a standard industrial method.[5]
Materials:
-
Hexacosylbenzene (from Protocol 1.1)
-
Gaseous sulfur trioxide (SO3), typically diluted with dry air or nitrogen
-
Sodium hydroxide (for neutralization)
-
Falling film reactor
Procedure:
-
Reaction Setup: Introduce a thin film of liquid hexacosylbenzene into the top of a temperature-controlled falling film reactor.
-
Sulfonation: Introduce a co-current stream of gaseous SO3 (diluted with dry air) into the reactor. The reaction is highly exothermic and requires efficient cooling to maintain the desired reaction temperature.
-
Aging: The resulting alkylbenzene sulfonic acid is typically "aged" for a short period after exiting the reactor to ensure the reaction goes to completion.[5]
-
Neutralization: The crude sulfonic acid is then neutralized with a stoichiometric amount of sodium hydroxide solution to produce the sodium salt of hexacosylbenzene sulfonate. This is an exothermic reaction and requires cooling to control the temperature.
-
Product Isolation: The final product is an aqueous solution or slurry of the surfactant. The concentration can be adjusted by adding or removing water.
Quantitative Data for Surfactant Synthesis
The following tables summarize typical reaction conditions and expected product characteristics based on data for long-chain alkylbenzenes.
Table 1: Alkylation of Benzene with Long-Chain Olefins (C20-C24) [4]
| Parameter | Value |
|---|---|
| Catalyst | Sulfated Zirconia |
| Temperature | 100 - 115 °C |
| Pressure | 300 psig |
| Benzene:Olefin Molar Ratio | 4:1 |
| Olefin Conversion | >90% |
Table 2: Sulfonation of Heavy Alkylbenzene (C26) [1]
| Parameter | Value |
|---|---|
| Sulfonating Agent | Oleum (H2SO4 + SO3) |
| Reaction Type | Indirect sulfonation |
| Product | Calcium Hexacosylbenzene Sulfonate |
| Total Base Number (TBN) | 470 |
| Calcium Content | 17.4 wt% |
Table 3: Performance Properties of Long-Chain Alkylbenzene Sulfonates
| Property | Expected Value for C26-LAS |
|---|---|
| Biodegradability | Good (for linear alkyl chains)[6] |
| Solubility | Lower in water compared to shorter chains[7] |
| Surface Activity | Excellent, low CMC[8] |
Part 2: Synthesis of Poly(1-hexacosene) (Lubricant)
Polyalphaolefins (PAOs) are synthetic hydrocarbon lubricants with excellent properties, including a high viscosity index (VI) and low pour point. They are produced by the oligomerization of alpha-olefins, such as 1-hexacosene, followed by hydrogenation.
Application Notes:
PAOs derived from 1-hexacosene are expected to be highly viscous fluids, making them suitable as high-performance lubricant base stocks or as viscosity modifiers in lubricant formulations. Their saturated, branched structure provides excellent thermal and oxidative stability. These high-viscosity PAOs are useful in industrial gear oils, engine oils, and other applications where high temperatures and heavy loads are encountered.
Logical Workflow for Lubricant Synthesis
Caption: Workflow for the two-step synthesis of PAO lubricants from 1-hexacosene.
Experimental Protocols
Protocol 2.1: Ziegler-Natta Oligomerization of 1-Hexacosene
This protocol describes the oligomerization of 1-hexacosene using a classic Ziegler-Natta catalyst system. The molecular weight of the resulting oligomer can be controlled by adjusting reaction conditions and the use of chain transfer agents like hydrogen.[9]
Materials:
-
1-Hexacosene (polymerization grade, free of moisture and impurities)
-
Ziegler-Natta catalyst components (e.g., Titanium tetrachloride, TiCl4, and Diethylaluminum chloride, AlEt2Cl)
-
Anhydrous, deoxygenated hydrocarbon solvent (e.g., heptane (B126788) or toluene)
-
Nitrogen or Argon gas (high purity)
-
Hydrogen gas (optional, as a chain transfer agent)
-
Glass-lined polymerization reactor equipped with a mechanical stirrer, temperature control, and inert gas inlet.
Procedure:
-
Reactor Preparation: Thoroughly dry and purge the reactor with high-purity nitrogen or argon to remove all traces of air and moisture.
-
Solvent and Monomer Charging: Add the anhydrous solvent to the reactor, followed by the 1-hexacosene monomer.
-
Catalyst Preparation and Addition: In a separate glovebox or under an inert atmosphere, prepare the Ziegler-Natta catalyst by adding the co-catalyst (e.g., AlEt2Cl) to the transition metal compound (e.g., TiCl4) in a hydrocarbon solvent. The molar ratio of Al/Ti is a critical parameter and typically ranges from 2:1 to 10:1.
-
Transfer the prepared catalyst slurry to the reactor.
-
Polymerization: Heat the reactor to the desired temperature (e.g., 20-60°C) with constant stirring.[10] If hydrogen is used to control molecular weight, it is introduced at a specific partial pressure.
-
Reaction Termination: After the desired reaction time, terminate the polymerization by adding a deactivating agent, such as a small amount of isopropanol (B130326) or water.
-
Catalyst Removal: The catalyst residues are typically removed by washing the polymer solution with dilute acid and then water.
-
Solvent Removal: The solvent and any unreacted monomer are removed by vacuum distillation to yield the unsaturated poly(1-hexacosene) oligomer.
Protocol 2.2: Hydrogenation of Poly(1-hexacosene) Oligomer
This protocol describes the saturation of the double bonds in the oligomer to produce the final, stable PAO lubricant.
Materials:
-
Unsaturated poly(1-hexacosene) oligomer (from Protocol 2.1)
-
Hydrogenation catalyst (e.g., supported nickel or palladium on carbon)
-
Hydrogen gas (high pressure)
-
High-pressure autoclave (e.g., Parr reactor)
Procedure:
-
Reactor Charging: Charge the unsaturated oligomer and the hydrogenation catalyst into the high-pressure autoclave.
-
Hydrogenation: Seal the reactor, purge with nitrogen, and then pressurize with hydrogen to the desired pressure (e.g., 500-1000 psi).
-
Heat the reactor to the reaction temperature (e.g., 200-280°C) with vigorous stirring.[10]
-
Maintain the hydrogen pressure and temperature until the reaction is complete (indicated by the cessation of hydrogen uptake).
-
Product Recovery: Cool the reactor, vent the excess hydrogen, and filter the mixture to remove the catalyst. The resulting product is the final saturated PAO lubricant.
Quantitative Data for Lubricant Synthesis and Properties
The following tables provide expected quantitative data for the synthesis and properties of a high-viscosity PAO derived from a long-chain alpha-olefin like 1-hexacosene.
Table 4: Oligomerization of Alpha-Olefins for High-Viscosity PAO [10]
| Parameter | Value |
|---|---|
| Catalyst System | Immobilized Copper(II)-organoaluminum on γ-Al2O3 |
| Co-catalyst | tert-butyl chloride |
| Temperature | 20 - 60 °C |
| Reaction Time | 2 - 4 hours |
| Hydrogenation Temperature | 200 - 280 °C |
| Hydrogenation Pressure | 8.0 - 10.0 MPa |
Table 5: Physicochemical Properties of High-Viscosity PAO Lubricants [10][11]
| Property | Expected Value/Range |
|---|---|
| Kinematic Viscosity @ 100°C | 27.8 - 42.4 cSt |
| Viscosity Index (VI) | 147 - 171 |
| Pour Point | -37 to -47 °C |
| Flash Point | > 220 °C |
| Noack Volatility | < 6% |
References
- 1. ijnc.ir [ijnc.ir]
- 2. researchgate.net [researchgate.net]
- 3. dc.etsu.edu [dc.etsu.edu]
- 4. CA2184157A1 - Catalyst and process for alkylation of aromatics - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Alkylbenzene sulfonate - Wikipedia [en.wikipedia.org]
- 7. Alkylbenzene sulphonates - PCC Group Product Portal [products.pcc.eu]
- 8. researchgate.net [researchgate.net]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. CN103305263A - Preparation method of poly alpha-olefin base oil with high viscosity index - Google Patents [patents.google.com]
- 11. mdpi.com [mdpi.com]
Application Notes and Protocols for the Derivatization of 1-Hexacosene for Enhanced Detection
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Hexacosene (B97250) (C26H52), a long-chain alpha-olefin, presents analytical challenges due to its non-polar nature and lack of a strong chromophore, making its detection at low concentrations difficult with common analytical techniques like Gas Chromatography (GC) with a Flame Ionization Detector (FID) or High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection. Derivatization, the process of chemically modifying a compound to enhance its analytical properties, is a crucial strategy to overcome these limitations. This document provides detailed application notes and protocols for three effective derivatization methods for 1-hexacosene: epoxidation, bromination, and dimethyl disulfide (DMDS) adduction, to improve its detectability by GC-Mass Spectrometry (GC-MS) and HPLC-UV.
Derivatization Strategies for 1-Hexacosene
The selection of a derivatization strategy depends on the analytical instrumentation available and the specific analytical goal (e.g., quantification, structural elucidation).
-
Epoxidation: The introduction of an epoxide ring onto the double bond of 1-hexacosene creates a more polar derivative suitable for GC-MS analysis. The epoxide can be further hydrolyzed to a diol, which can also be analyzed.
-
Bromination: The addition of bromine across the double bond forms a dibromoalkane. The presence of bromine atoms can enhance the UV absorbance of the molecule, enabling more sensitive detection by HPLC-UV.[1]
-
Dimethyl Disulfide (DMDS) Adduction: This method is particularly useful for GC-MS analysis as the resulting DMDS adduct provides characteristic fragmentation patterns that allow for the unambiguous determination of the double bond's original position.[2][3][4]
Quantitative Data Summary
The following table summarizes typical quantitative data associated with the derivatization and analysis of long-chain alkenes. It is important to note that these values can vary depending on the specific experimental conditions and instrumentation.
| Derivatization Method | Analyte | Instrument | Typical Yield (%) | Limit of Detection (LOD) | Reference |
| Epoxidation | Long-Chain Alkenes | GC-MS | >75 | pg range | [5] |
| Bromination | Brominated Organic Compounds | HPLC-UV/EC | High | 18.2 - 65.3 µg/L | [6] |
| DMDS Adduction | C25-C37 Alkenes | GC-MS | High | Not Specified | [2] |
Experimental Protocols
Epoxidation of 1-Hexacosene for GC-MS Analysis
This protocol describes the epoxidation of 1-hexacosene using meta-chloroperoxybenzoic acid (m-CPBA).
Materials:
-
1-Hexacosene standard
-
meta-Chloroperoxybenzoic acid (m-CPBA, 70-75%)
-
Dichloromethane (B109758) (CH2Cl2), anhydrous
-
Saturated sodium bicarbonate solution (NaHCO3)
-
Anhydrous sodium sulfate (B86663) (Na2SO4)
-
Hexane (B92381), GC grade
-
Vials, stir bar, and standard laboratory glassware
Protocol:
-
Reaction Setup: In a clean, dry vial equipped with a stir bar, dissolve 10 mg of 1-hexacosene in 2 mL of anhydrous dichloromethane.
-
Reagent Addition: In a separate vial, prepare a solution of m-CPBA (1.2 equivalents) in 1 mL of dichloromethane. Add the m-CPBA solution dropwise to the stirring solution of 1-hexacosene at 0°C (ice bath).
-
Reaction: Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or a preliminary GC-MS analysis of an aliquot. The reaction is typically complete within 2-4 hours.[4]
-
Workup:
-
Quench the reaction by adding 5 mL of saturated sodium bicarbonate solution to neutralize the excess m-CPBA and the m-chlorobenzoic acid byproduct.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer twice with 5 mL of dichloromethane.
-
Combine the organic layers and wash with 10 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Sample Preparation for GC-MS:
-
Filter the dried organic solution to remove the sodium sulfate.
-
Evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of hexane (e.g., 1 mL) for GC-MS analysis.
-
GC-MS Analysis Parameters (Suggested):
-
Column: 5% Phenyl Polymethylsiloxane (e.g., DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 300°C.[7]
-
Injection Volume: 1 µL (splitless).
-
Oven Program: Initial temperature of 150°C, hold for 2 min, ramp to 320°C at 10°C/min, and hold for 10 min.
-
MS Source Temperature: 230°C.[7]
-
MS Quadrupole Temperature: 150°C.[7]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-600.
Bromination of 1-Hexacosene for HPLC-UV Analysis
This protocol details the bromination of 1-hexacosene for enhanced detection by HPLC-UV.
Materials:
-
1-Hexacosene standard
-
Pyridinium (B92312) tribromide (safer alternative to liquid bromine)
-
Dichloromethane (CH2Cl2), HPLC grade
-
Methanol, HPLC grade
-
Acetonitrile (B52724), HPLC grade
-
Deionized water
-
Vials and standard laboratory glassware
Protocol:
-
Reaction Setup: Dissolve 10 mg of 1-hexacosene in 2 mL of dichloromethane in a vial.
-
Reagent Addition: Add a slight molar excess (1.1 equivalents) of pyridinium tribromide to the solution.
-
Reaction: Stir the reaction mixture at room temperature for 1-2 hours. The disappearance of the reddish-brown color of the bromine can indicate the reaction is proceeding.
-
Workup:
-
Wash the reaction mixture with a 5% aqueous solution of sodium thiosulfate (B1220275) to remove any unreacted bromine.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and filter.
-
-
Sample Preparation for HPLC-UV:
-
Evaporate the dichloromethane under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of the initial mobile phase (e.g., 1 mL of acetonitrile/water mixture).
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
HPLC-UV Analysis Parameters (Suggested):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution with acetonitrile and water. A starting point could be 80:20 (v/v) acetonitrile:water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: Monitor between 200-220 nm. The exact wavelength of maximum absorbance (λmax) for 1,2-dibromohexacosane should be determined experimentally, but brominated alkanes generally show increased absorbance in this region.
Dimethyl Disulfide (DMDS) Adduction of 1-Hexacosene for GC-MS Analysis
This protocol is adapted from established methods for the derivatization of long-chain alkenes with DMDS.[2][8]
Materials:
-
1-Hexacosene standard
-
Dimethyl disulfide (DMDS)
-
Iodine solution (60 mg/mL in diethyl ether)
-
Hexane, GC grade
-
5% Aqueous sodium thiosulfate solution
-
Anhydrous sodium sulfate
-
Vials and standard laboratory glassware
Protocol:
-
Reaction Setup: In a vial, dissolve 1-10 µg of 1-hexacosene in 100 µL of hexane.
-
Reagent Addition: Add 100 µL of DMDS and 50 µL of the iodine solution.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Add 1 mL of hexane.
-
Wash the solution with 1 mL of 5% aqueous sodium thiosulfate to remove excess iodine.
-
Separate the organic (upper) layer.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Sample Preparation for GC-MS: The dried hexane solution can be directly injected into the GC-MS.
GC-MS Analysis Parameters (Suggested):
-
Column: 5% Phenyl Polymethylsiloxane (e.g., DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 280°C.
-
Injection Volume: 1 µL (splitless).
-
Oven Program: Initial temperature of 80°C, hold for 2 min, ramp to 300°C at 10°C/min, and hold for 20 min.
-
MS Parameters: Same as for the epoxidation method. The mass spectrum of the DMDS adduct will show characteristic fragments from cleavage between the two carbons of the original double bond, each bearing a methylthio (-SCH3) group.[2]
Visualizations
Caption: Workflow for the epoxidation of 1-hexacosene.
Caption: Workflow for the bromination of 1-hexacosene.
Caption: Workflow for DMDS adduction of 1-hexacosene.
Caption: Chemical transformations in derivatization.
References
- 1. utsc.utoronto.ca [utsc.utoronto.ca]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. par.nsf.gov [par.nsf.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 8. par.nsf.gov [par.nsf.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of High-Purity 1-Hexacosene
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis and purification of high-purity 1-Hexacosene.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of 1-Hexacosene, presented in a question-and-answer format.
Issue 1: Low or No Yield in Wittig Synthesis of 1-Hexacosene
Question: I am attempting to synthesize 1-Hexacosene via a Wittig reaction using pentacosanal (B14627167) and a methylide reagent, but I am experiencing very low to no product yield. What are the potential causes and how can I troubleshoot this?
Answer: Low or no yield in the Wittig synthesis of a long-chain alkene like 1-Hexacosene can be attributed to several factors. A systematic approach to troubleshooting is recommended.
1. Inefficient Ylide Formation:
-
Base Selection: The choice of base is critical for the deprotonation of the phosphonium (B103445) salt to form the ylide. For non-stabilized ylides, such as those used to form terminal alkenes, a strong base is required.[1] Common choices include n-butyllithium (n-BuLi), sodium hydride (NaH), or potassium tert-butoxide (t-BuOK). Weaker bases may not be sufficient for complete deprotonation.
-
Anhydrous Conditions: Ylides are highly reactive and sensitive to moisture. Ensure all glassware is oven-dried or flame-dried, and use anhydrous solvents. Traces of water will quench the strong base and the ylide, significantly reducing the yield.[1]
-
Solvent Choice: Anhydrous aprotic solvents like tetrahydrofuran (B95107) (THF) or diethyl ether are standard for ylide formation.[1]
2. Poor Reaction Conditions:
-
Temperature Control: Ylide formation is often carried out at low temperatures (e.g., 0 °C or -78 °C) to prevent side reactions. The subsequent reaction with the aldehyde may require warming to room temperature or gentle heating.
-
Reaction Time: Reactions involving long-chain, sterically hindered substrates may require longer reaction times. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal duration.
3. Reagent Purity:
-
Aldehyde Purity: The starting aldehyde, pentacosanal, should be of high purity. Impurities can interfere with the reaction.
-
Phosphonium Salt Quality: The phosphonium salt should be dry and pure.
Experimental Protocol: Wittig Synthesis of 1-Hexacosene
-
Phosphonium Salt Preparation: In a round-bottom flask, dissolve triphenylphosphine (B44618) in anhydrous toluene. Add methyl bromide and reflux for 24-48 hours. The resulting methyltriphenylphosphonium (B96628) bromide will precipitate and can be collected by filtration, washed with cold diethyl ether, and dried under vacuum.[1]
-
Ylide Formation and Wittig Reaction:
-
To a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon), add the prepared methyltriphenylphosphonium bromide.
-
Add anhydrous THF via syringe and cool the suspension to 0 °C.
-
Slowly add a strong base like n-BuLi. A color change (often to orange or red) indicates ylide formation.
-
Stir the mixture at 0 °C for 1 hour.
-
Slowly add a solution of pentacosanal in anhydrous THF.
-
Allow the reaction to warm to room temperature and stir overnight.[1]
-
Logical Relationship: Troubleshooting Low Yield in Wittig Synthesis
Issue 2: Difficulty in Removing Triphenylphosphine Oxide (TPPO) Byproduct
Question: My Wittig reaction was successful, but I am finding it difficult to separate the 1-Hexacosene from the triphenylphosphine oxide (TPPO) byproduct. What are effective purification methods?
Answer: The removal of TPPO is a common challenge in Wittig reactions, particularly for nonpolar products like 1-Hexacosene.[1] Several strategies can be employed for its removal.
1. Precipitation/Crystallization:
-
TPPO Precipitation: TPPO is poorly soluble in nonpolar solvents like hexanes, pentane (B18724), or cyclohexane. After the reaction, you can perform a solvent swap to a nonpolar solvent to induce the precipitation of TPPO, which can then be removed by filtration.[1][2]
-
Product Crystallization: If 1-Hexacosene is solid at room temperature, recrystallization can be effective. TPPO is often more soluble in various organic solvents than the long-chain alkene. Hexanes or pentane are good starting points for recrystallization. Cooling the solution can help precipitate the desired product while keeping the TPPO dissolved.[1]
2. Chromatography-Free Precipitation of TPPO:
-
Dissolve the crude product in a minimal amount of a polar solvent (e.g., dichloromethane) and then add a large excess of a nonpolar solvent (e.g., hexanes) to precipitate the TPPO.[1]
3. Complexation with Metal Salts:
-
TPPO can form complexes with metal salts like zinc chloride (ZnCl₂) or magnesium chloride (MgCl₂), which then precipitate out of the solution. Adding a solution of ZnCl₂ in a polar solvent can effectively remove TPPO.[2][3]
Experimental Protocol: Purification of 1-Hexacosene from TPPO
-
Workup: Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride. Extract the aqueous layer multiple times with a nonpolar solvent like hexanes. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.[1]
-
TPPO Removal by Precipitation:
-
Concentrate the dried organic solution.
-
Add a minimal amount of dichloromethane (B109758) to dissolve the residue.
-
Add a large volume of cold hexanes to precipitate the TPPO.
-
Filter the mixture to remove the solid TPPO.
-
Concentrate the filtrate to obtain the crude 1-Hexacosene.
-
-
Recrystallization:
-
Dissolve the crude 1-Hexacosene in a minimal amount of hot hexanes.
-
Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.
-
Collect the purified 1-Hexacosene crystals by filtration. A recovery of around 90% can be expected depending on the solvent and temperature.[4]
-
Experimental Workflow: Synthesis and Purification of 1-Hexacosene via Wittig Reaction
Frequently Asked Questions (FAQs)
Q1: What are the expected yields for 1-Hexacosene synthesis using different methods?
A1: The yield of 1-Hexacosene can vary significantly depending on the chosen synthetic route and optimization of reaction conditions. Below is a summary of typical yields for common methods used for long-chain alkene synthesis.
| Synthesis Method | Key Reactants | Typical Yield | Notes |
| Wittig Reaction | Pentacosanal, Methyltriphenylphosphonium bromide | 60-85% | Yield is highly dependent on anhydrous conditions and efficient ylide formation.[1] |
| Grignard Reaction | 1-Bromopentacosane, Formaldehyde | 45-60% | Can be a two-step process involving oxidation of the initial alcohol product. Yields can be moderate.[2] |
| Cross-Metathesis | e.g., 1-Decene and 1-Octadecene | 70-85% | Yield and selectivity depend on the catalyst and reaction partners. Can produce a mixture of products requiring careful purification.[5] |
Q2: How can I confirm the purity of my synthesized 1-Hexacosene?
A2: A combination of chromatographic and spectroscopic techniques is recommended for purity assessment.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for assessing purity and identifying volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are essential for confirming the structure of 1-Hexacosene and identifying impurities. Quantitative NMR (qNMR) can be used for highly accurate purity determination.[6][7]
Experimental Protocol: GC-MS Analysis of 1-Hexacosene
| Parameter | Setting | Rationale |
| Column | Non-polar (e.g., DB-1ms, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness | Good separation of non-polar long-chain hydrocarbons. |
| Injector Temp. | 300-320 °C | Ensures complete vaporization of the high-boiling point 1-Hexacosene. |
| Carrier Gas | Helium or Hydrogen | Inert carrier gas. |
| Flow Rate | 1-2 mL/min | Optimal for good resolution. |
| Oven Program | Initial temp: 50°C (hold 2 min), ramp at 10°C/min to 320°C (hold 10 min) | A temperature ramp is necessary to elute the high molecular weight compound. |
| MS Source Temp. | 230 °C | Standard temperature for good ionization. |
| MS Quad Temp. | 150 °C | Standard temperature for mass filtering. |
| Scan Range | m/z 40-500 | To cover the molecular ion and fragmentation pattern of 1-Hexacosene. |
Q3: What are some common impurities I might see in my NMR spectrum?
A3: Besides the starting materials and TPPO (in a Wittig reaction), you might observe signals from:
-
Residual Solvents: Dichloromethane (~5.30 ppm in CDCl₃), Diethyl ether (~3.48 and 1.21 ppm in CDCl₃), Hexanes/Pentane (various signals ~0.8-1.3 ppm in CDCl₃).
-
Isomers: If side reactions occur, you may see small signals corresponding to internal isomers of hexacosene.
-
Grease: If using greased glassware, you may see broad signals around 0.8-1.5 ppm.
Q4: Are there alternative, greener methods for synthesizing 1-Hexacosene?
A4: Yes, research is ongoing into more sustainable synthetic routes. One promising approach is the catalytic dehydration of long-chain fatty alcohols, which can be derived from renewable resources. This method avoids the use of stoichiometric reagents like in the Wittig reaction. Additionally, olefin metathesis using vegetable oil derivatives is being explored as a greener alternative.[5]
Q5: My cross-metathesis reaction is producing a mixture of homodimers and the desired 1-Hexacosene. How can I improve the selectivity?
A5: Achieving high selectivity in cross-metathesis can be challenging. Here are some strategies:
-
Use an Excess of One Olefin: Using a large excess of one of the reacting alkenes can favor the formation of the cross-metathesis product.[8]
-
Catalyst Choice: The choice of metathesis catalyst (e.g., Grubbs' first, second, or third generation catalysts) can significantly influence the selectivity.
-
Reaction Conditions: Running the reaction at a higher dilution can sometimes disfavor homodimerization.[8] Removing the ethylene (B1197577) byproduct (if formed) by performing the reaction under vacuum can also drive the equilibrium towards the desired product.[8]
References
- 1. benchchem.com [benchchem.com]
- 2. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. journals.caf.ac.cn [journals.caf.ac.cn]
- 6. researchgate.net [researchgate.net]
- 7. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Purification of Long-Chain Alkenes
Welcome to the Technical Support Center for the purification of long-chain alkenes. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on overcoming common challenges in alkene purification.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying long-chain alkenes?
A1: The primary methods for purifying long-chain alkenes include fractional distillation, adsorption chromatography, and urea (B33335) clathration. The choice of method depends on the specific properties of the alkene, the nature of the impurities, and the desired scale and purity of the final product.
Q2: How do I choose the best purification technique for my specific long-chain alkene?
A2: Consider the following factors:
-
Boiling Point Differences: If your alkene has a significantly different boiling point from its impurities, fractional distillation is a suitable choice, especially for large-scale purifications.
-
Isomers: To separate geometric (cis/trans) or positional isomers, silver nitrate (B79036) (argentation) chromatography is highly effective due to the differential interaction of the silver ions with the double bonds.[1][2][3]
-
Saturated vs. Unsaturated: Urea clathration is excellent for separating linear alkenes from branched alkanes and other impurities, as urea selectively forms inclusion complexes with straight-chain hydrocarbons.
-
Polarity: Standard column chromatography using silica (B1680970) gel or alumina (B75360) can be effective if the impurities have different polarities from the nonpolar alkene.[4]
Q3: My long-chain alkene is a waxy solid at room temperature. How does this impact purification?
A3: Waxy solids can present challenges in handling and purification. For chromatography, dry loading the sample onto the adsorbent is often recommended.[5] For recrystallization, finding a suitable solvent that dissolves the compound when hot but allows for good crystal formation upon cooling is crucial to avoid "oiling out."
Q4: What are the key safety precautions when working with solvents and reagents for alkene purification?
A4: Always work in a well-ventilated fume hood. Use appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Be aware of the flammability and toxicity of the solvents being used. Silver nitrate is light-sensitive and can stain skin and surfaces, so it should be handled in the dark or with amber-colored glassware.[1]
Troubleshooting Guides
Fractional Distillation
Q: My fractional distillation is resulting in poor separation of alkene isomers. What can I do?
A: Separation of isomers with very close boiling points can be challenging.[6]
-
Increase Column Efficiency: Use a longer fractionating column or one with a more efficient packing material (e.g., Vigreux indentations or structured packing) to increase the number of theoretical plates.[7]
-
Optimize Reflux Ratio: Increase the reflux ratio to allow for more vaporization-condensation cycles, which enhances separation. This will, however, increase the distillation time.
-
Reduce Pressure (Vacuum Distillation): Lowering the pressure reduces the boiling points of the compounds and can sometimes increase the boiling point difference between isomers.
-
Ensure Steady Heating: Use a heating mantle with a stirrer to ensure smooth, even boiling. Fluctuations in heat can disrupt the equilibrium in the column.
Q: The temperature is fluctuating during distillation, and I'm not getting a sharp boiling point for my alkene fraction. Why is this happening?
A: Temperature fluctuations can indicate several issues:
-
Uneven Heating: Ensure the heating mantle is in good contact with the flask and that the liquid is stirring.
-
Improper Thermometer Placement: The thermometer bulb must be positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor that is distilling.[7]
-
Column Flooding: If the heating rate is too high, the column can flood with condensate, leading to poor separation and temperature instability. Reduce the heating rate.[8]
-
Presence of Volatile Impurities: An initial lower boiling point that slowly rises could indicate the presence of volatile impurities.
Column Chromatography
Q: My nonpolar alkene is eluting too quickly (high Rf) on a silica gel column, even with pure hexane (B92381). How can I improve retention and separation?
A: If your alkene is extremely nonpolar, achieving good separation on silica gel can be difficult.
-
Use a Less Polar Mobile Phase: While you are already using hexane, ensure it is of high purity. Sometimes, trace impurities in the solvent can affect elution.
-
Consider an Alternative Stationary Phase: Alumina can sometimes provide different selectivity for nonpolar compounds compared to silica.
-
Argentation (Silver Nitrate) Chromatography: This is the most effective method for increasing the retention of alkenes on a stationary phase. The silver ions form weak complexes with the double bonds, significantly increasing retention and allowing for the separation of isomers.[1][3][9][10][11][12]
Q: I'm observing streaking/tailing of my alkene spot on the TLC plate and column fractions. What is the cause and solution?
A: Streaking or tailing can be caused by several factors:
-
Sample Overloading: You may have loaded too much sample onto the TLC plate or column.[13][14][15] Try using a more dilute sample.[13][15]
-
Inappropriate Solvent System: The solvent may not be optimal for your compound. For nonpolar alkenes, ensure your solvent system is entirely nonpolar (e.g., hexanes, petroleum ether).
-
Compound Instability: Although less common for simple alkenes, some compounds can degrade on the acidic surface of silica gel.[2] You can test for this by running a 2D TLC.[2][16] If instability is an issue, consider using deactivated silica or alumina.
-
Incomplete Dissolution: If the sample is not fully dissolved before loading, it can lead to streaking. Ensure your sample is completely dissolved in a minimal amount of the mobile phase or a slightly more polar solvent that is then evaporated.
Q: I am using silver nitrate chromatography, but my column is turning black, and the separation is poor.
A: Silver nitrate is sensitive to light and can be reduced to metallic silver, which appears black.[1]
-
Protect from Light: Wrap your column in aluminum foil to protect it from light during packing and elution.[1]
-
Solvent Choice: Avoid using polar protic solvents like methanol (B129727) or water, as they can dissolve and elute the silver nitrate.[1] Use nonpolar solvents like hexanes and diethyl ether.
-
Eluent Polarity: If a more polar eluent is required, be cautious as it can lead to silver leaching. A pad of pure silica at the bottom of the column can help catch some of the eluted silver.[17]
Recrystallization and Urea Clathration
Q: My long-chain alkene is "oiling out" during recrystallization instead of forming crystals. How can I fix this?
A: "Oiling out" occurs when the solute comes out of solution above its melting point.
-
Use More Solvent: The solution may be too concentrated. Add more of the hot solvent to ensure the compound stays dissolved at a higher temperature, then allow it to cool more slowly.[18]
-
Change Solvent System: The boiling point of your solvent might be too high. Try a lower-boiling solvent or a mixed solvent system.
-
Slow Cooling: Cool the solution very slowly. A Dewar flask or insulated container can be used to slow the rate of cooling. Rapid cooling often leads to oiling out or the formation of very small, impure crystals.[18]
Q: I am attempting urea clathration to separate a linear alkene from a branched isomer, but no solid inclusion complex is forming.
A: The formation of the urea inclusion complex can be influenced by several factors:
-
Activator Solvent: A small amount of an activator solvent, such as methanol, is often required to initiate the crystallization of the urea in its hexagonal lattice structure.
-
Temperature: The formation of the inclusion complex is temperature-dependent. Cooling the mixture is often necessary to induce crystallization.
-
Concentration: Ensure you are using a saturated or near-saturated solution of urea in the activator solvent.
-
Guest Molecule Structure: Urea clathration is highly selective for linear hydrocarbons. If your alkene has significant branching, it may not fit into the urea channels.[19]
Data Presentation
Table 1: Comparison of Purification Techniques for Long-Chain Alkenes
| Purification Technique | Typical Initial Purity | Achievable Final Purity | Typical Yield | Throughput | Key Advantages | Key Disadvantages |
| Fractional Distillation | 80-95% | >98% | 85-95% | High | Highly scalable, effective for removing non-volatile impurities and solvents.[20] | Requires thermal stability of the compound, may not separate compounds with very close boiling points.[6][20] |
| Column Chromatography (Silica/Alumina) | 70-95% | >99% | 70-90% | Low to Medium | High resolution for complex mixtures, applicable to a wide range of compounds.[20] | Can be time-consuming, requires larger volumes of solvent, potential for sample decomposition on acidic silica.[2][20] |
| Silver Nitrate Chromatography | 50-90% (isomer mixtures) | >99% (single isomer) | 45-65% | Low | Excellent for separating cis/trans and positional isomers of alkenes.[10] | More expensive, light-sensitive stationary phase, potential for silver leaching.[1] |
| Urea Clathration | Variable | >99% (for linear alkenes) | 60-90% | Medium | Highly selective for linear hydrocarbons, good for removing branched impurities.[21] | Not suitable for branched or bulky alkenes, requires specific conditions for complex formation. |
Experimental Protocols
Detailed Methodology: Fractional Distillation of a Long-Chain Alkene
-
Apparatus Setup: Assemble a fractional distillation apparatus consisting of a round-bottom flask, a fractionating column (e.g., Vigreux), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all joints are properly sealed.
-
Sample Preparation: Place the crude long-chain alkene mixture into the round-bottom flask along with a magnetic stir bar or boiling chips for smooth boiling. Do not fill the flask more than two-thirds full.
-
Heating: Begin heating the flask gently using a heating mantle. Stir the mixture to ensure even heat distribution.
-
Distillation: As the mixture heats, observe the condensation ring slowly rising up the fractionating column.[7] A slow rate of ascent is crucial for good separation.[7]
-
Fraction Collection: When the vapor reaches the thermometer, the temperature should stabilize at the boiling point of the most volatile component. Collect this initial fraction (forerun) in a separate flask.
-
Product Collection: As the temperature begins to rise to the boiling point of the desired alkene, switch to a clean receiving flask to collect the product fraction. Collect the fraction over a narrow temperature range.
-
Shutdown: Once the desired fraction has been collected or the temperature begins to drop or rise sharply, stop the distillation by removing the heat source. Allow the apparatus to cool before disassembly.
Detailed Methodology: Silver Nitrate Column Chromatography
-
Preparation of AgNO₃-Silica Gel:
-
Dissolve silver nitrate in water or methanol.
-
Add silica gel to this solution to form a slurry.
-
Remove the solvent under reduced pressure using a rotary evaporator. The resulting free-flowing powder is the AgNO₃-impregnated silica gel. This process should be done in the dark.
-
-
Column Packing:
-
Protecting from light with aluminum foil, slurry pack the column with the AgNO₃-silica gel using a nonpolar solvent (e.g., hexane).
-
Allow the silica to settle into a uniform bed, and drain the excess solvent until it is level with the top of the stationary phase.
-
-
Sample Loading:
-
Dissolve the crude alkene mixture in a minimal amount of a nonpolar solvent (e.g., hexane or toluene).
-
Carefully add the sample to the top of the column with a pipette.
-
Allow the sample to absorb onto the silica gel by draining the solvent to the top of the bed.
-
-
Elution:
-
Begin eluting with a nonpolar mobile phase (e.g., 100% hexane).
-
Gradually increase the polarity of the eluent (e.g., by slowly adding diethyl ether or ethyl acetate) to elute the alkenes. The more double bonds or the more accessible the double bond (cis vs. trans), the stronger the interaction with the silver ions and the later it will elute.
-
-
Fraction Collection and Analysis:
-
Collect fractions and monitor their composition by TLC (using AgNO₃-impregnated TLC plates for best results).
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure.
-
Detailed Methodology: Urea Clathration for Alkene Purification
-
Solution Preparation: Prepare a saturated solution of urea in methanol at room temperature. This may require gentle warming to fully dissolve the urea, followed by cooling.
-
Mixing: In a flask, dissolve the crude alkene mixture in a minimal amount of a nonpolar solvent like hexane. Add the saturated urea-methanol solution to the alkene solution and stir vigorously.
-
Clathrate Formation: Cool the mixture in an ice bath while continuing to stir. The formation of a white, solid precipitate (the urea-alkene inclusion complex) should be observed. The process may take several hours.
-
Isolation of the Complex: Collect the solid clathrate by vacuum filtration and wash it with a small amount of cold hexane to remove any non-complexed (e.g., branched) impurities.
-
Decomposition of the Complex: Transfer the solid clathrate to a separatory funnel. Add warm water to decompose the complex, which will dissolve the urea and release the purified linear alkene.
-
Extraction: Extract the released alkene from the aqueous urea solution with a nonpolar solvent (e.g., hexane or diethyl ether).
-
Final Purification: Wash the organic layer with water, dry it over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure to obtain the purified long-chain alkene.
Visualizations
Caption: Experimental workflow for fractional distillation.
Caption: Workflow for silver nitrate column chromatography.
Caption: Logical workflow for troubleshooting common issues.
References
- 1. silicycle.com [silicycle.com]
- 2. Chromatography [chem.rochester.edu]
- 3. silicycle.com [silicycle.com]
- 4. researchgate.net [researchgate.net]
- 5. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 6. Use of fractional distillation in organic chemistry - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 7. Purification [chem.rochester.edu]
- 8. youtube.com [youtube.com]
- 9. academic.oup.com [academic.oup.com]
- 10. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 11. researchgate.net [researchgate.net]
- 12. sciencemadness.org [sciencemadness.org]
- 13. silicycle.com [silicycle.com]
- 14. microbiozindia.com [microbiozindia.com]
- 15. bitesizebio.com [bitesizebio.com]
- 16. Chromatography [chem.rochester.edu]
- 17. Reddit - The heart of the internet [reddit.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 20. benchchem.com [benchchem.com]
- 21. urea inclusion compounds: Topics by Science.gov [science.gov]
Improving solubility of 1-Hexacosene for in vitro assays
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of 1-Hexacosene in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is 1-Hexacosene and why is its solubility a challenge for in vitro assays?
1-Hexacosene is a long-chain alkene with the chemical formula C26H52[1]. Its long, nonpolar hydrocarbon chain makes it highly hydrophobic, leading to extremely low solubility in aqueous solutions like cell culture media. This poor solubility can cause the compound to precipitate, making it difficult to achieve accurate and reproducible concentrations for in vitro assays and leading to unreliable experimental results.
Q2: What are the primary methods for solubilizing 1-Hexacosene for cell culture experiments?
There are several methods to improve the solubility of hydrophobic compounds like 1-Hexacosene for biological assays:
-
Organic Solvents: Dimethyl sulfoxide (B87167) (DMSO) is the most common organic solvent used to prepare high-concentration stock solutions[2][3][4]. Ethanol can also be used, but like DMSO, its final concentration in the culture medium must be minimized to prevent cellular toxicity[5][6].
-
Cyclodextrins: These are cyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior[7][8]. They can encapsulate hydrophobic molecules like 1-Hexacosene, forming inclusion complexes that significantly increase aqueous solubility[7][8][9]. Derivatives such as 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) are particularly effective and have reduced toxicity[10].
-
Surfactants: Surfactants, or detergents, can form micelles in aqueous solutions that encapsulate hydrophobic compounds, thereby increasing their solubility[11][12]. However, it is crucial to use surfactants at concentrations that are not cytotoxic to the cells being studied[13].
-
Co-solvents and specialized protocols: In some cases, a mixture of solvents can be effective[14][15]. Additionally, multi-step protocols involving carriers like fetal bovine serum (FBS) can be used to stabilize the compound in the final culture medium[3][16].
Q3: What is "solvent shock" and how can I prevent it?
"Solvent shock" occurs when a concentrated stock solution of a hydrophobic compound in an organic solvent (like DMSO) is rapidly diluted into an aqueous medium[2]. This sudden change in solvent polarity causes the compound to crash out of solution and form a precipitate.
To prevent solvent shock, it is recommended to perform serial dilutions. Instead of a single large dilution, dilute the stock solution in multiple steps, either in the solvent itself or in pre-warmed cell culture medium[2][17]. This gradual reduction in solvent concentration helps keep the compound dissolved.
Q4: What is the maximum concentration of DMSO I can safely use in my cell culture?
The maximum tolerated concentration of DMSO varies between cell lines, but a general guideline is to keep the final concentration at or below 0.5% (v/v)[2]. Some robust cell lines may tolerate up to 1%, but concentrations above this can induce cellular stress, affect viability, and interfere with experimental outcomes[3][5]. It is always best practice to determine the specific tolerance of your cell line with a vehicle control experiment and to keep the final DMSO concentration consistent across all experimental conditions.
Troubleshooting Guide: 1-Hexacosene Precipitation in Media
Issue: I observed a precipitate or cloudiness in my cell culture plate after adding the 1-Hexacosene working solution.
This is a common problem when working with highly hydrophobic compounds. The following guide will help you identify the cause and find a solution.
| Possible Cause | Recommended Solution |
| High Final Concentration | The concentration of 1-Hexacosene in the media may have exceeded its solubility limit. Solution: Perform a solubility test to determine the maximum concentration of 1-Hexacosene that remains soluble in your specific cell culture medium. You may need to lower the final concentration used in your assay[2]. |
| Solvent Shock | Rapid dilution of the DMSO stock into the aqueous culture medium caused the compound to precipitate[2]. Solution: Avoid large, single-step dilutions. Prepare an intermediate dilution of your stock solution in pre-warmed (37°C) culture medium first, mix gently, and then add this to the final culture volume. See Protocol 1 below for details. |
| Media Composition | Components in the cell culture medium, such as salts and proteins in serum, can interact with 1-Hexacosene and reduce its solubility[2]. Solution: Try the advanced three-step solubilization method involving Fetal Bovine Serum (FBS) as a carrier (See Protocol 2)[3][16]. Alternatively, using cyclodextrins can shield the compound from interacting with media components (See Protocol 3)[10]. |
| Temperature and pH | Changes in temperature or pH can affect compound solubility. Using cold media or significant pH shifts from cell metabolism can promote precipitation[2][18]. Solution: Always use media that has been pre-warmed to 37°C. Ensure your medium is adequately buffered and that the incubator's CO2 level is correct to maintain stable pH[19]. |
| Mistaken for Contamination | Microbial contamination (bacterial or fungal) can cause the media to appear turbid, which can be mistaken for chemical precipitation[2][20]. Solution: Examine a sample of the media under a microscope to check for motile bacteria or fungal hyphae. If contamination is confirmed, discard the culture and media[20]. |
Data Presentation
Specific solubility data for 1-Hexacosene in formats suitable for direct comparison is limited in public literature. The following table provides solubility data for a representative hydrophobic small molecule (SPD304) to illustrate how different solvent systems can be compared. This approach can be adapted to test 1-Hexacosene in your specific experimental setup.
Table 1: Solubility of a Representative Hydrophobic Compound (SPD304) in Various Solvents Data adapted from a study on SPD304, a similarly challenging compound[15].
| Solvent System (in Citrate-Phosphate Buffer, pH 6.5) | Concentration (% v/v) | Maximum Solubility (µM) |
| No Solvent (Control) | 0% | ~10 |
| DMSO | 5% | ~60 |
| 10% | ~80 | |
| Methanol | 5% | ~55 |
| 10% | ~75 | |
| PEG3350 | 5% | ~85 |
| 10% | ~90 | |
| PEG5000 | 5% | ~97 |
| 10% | >100 | |
| Glycerol | 10% | <30 |
Experimental Protocols
Protocol 1: Standard Stock Solution Preparation using DMSO
This protocol is suitable for preparing a standard high-concentration stock solution, which can then be serially diluted to working concentrations.
Materials:
-
1-Hexacosene (powder)
-
Anhydrous (cell culture grade) DMSO
-
Sterile microcentrifuge tubes or amber glass vials
-
Analytical balance and vortex mixer
Procedure:
-
Weighing: Allow the vial of 1-Hexacosene to equilibrate to room temperature before opening to prevent moisture condensation. Accurately weigh the desired amount of powder (e.g., 3.65 mg for a 10 mM stock in 1 mL).
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM). Cap the vial tightly and vortex thoroughly for 1-2 minutes until the solid is completely dissolved[21]. Gentle warming (to 37°C) or brief sonication can be used to aid dissolution if necessary.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles[17]. Clearly label each aliquot with the compound name, concentration, solvent, and date. Store at -20°C or -80°C, protected from light.
-
Preparation of Working Solution: a. On the day of the experiment, thaw an aliquot of the stock solution. b. Prepare an intermediate dilution by adding a small volume of the stock solution to pre-warmed (37°C) cell culture medium. For example, add 10 µL of a 10 mM stock to 990 µL of medium to get a 100 µM intermediate solution. Mix gently by pipetting. c. Add the required volume of the intermediate solution to your cell culture plates to achieve the final desired concentration. Ensure the final DMSO concentration remains below 0.5%.
Protocol 2: Advanced Solubilization using a Three-Step Method (DMSO/FBS/Medium)
This method is highly effective for compounds that precipitate even with serial dilution and leverages serum proteins as carriers[3][16].
Materials:
-
10 mM stock solution of 1-Hexacosene in DMSO (from Protocol 1)
-
Fetal Bovine Serum (FBS)
-
Cell culture medium (containing 1% FBS)
-
Water bath and heat pad
Procedure:
-
Step 1 (DMSO Stock): Prepare a 10 mM stock solution of 1-Hexacosene in pure DMSO as described in Protocol 1[3].
-
Step 2 (Dilution in Serum): Pre-warm FBS to approximately 50°C in a water bath. Dilute the 10 mM DMSO stock 10-fold by adding it to the pre-warmed FBS (e.g., 10 µL stock + 90 µL warm FBS) to create a 1 mM solution. Keep this solution warm (~40°C) on a heat pad to maintain solubility[3][16].
-
Step 3 (Final Dilution in Medium): Pre-warm your final cell culture medium (containing 1% FBS) to 37°C. Perform the final dilution by adding the warm 1 mM FBS-containing solution to the culture medium to achieve your desired final concentration (e.g., for a 10 µM final concentration, perform a 1:100 dilution)[3]. Add this final working solution to your cells immediately.
Protocol 3: Solubilization using Cyclodextrins
This protocol uses 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) to form an inclusion complex with 1-Hexacosene, enhancing its aqueous solubility[10].
Materials:
-
1-Hexacosene (powder)
-
2-hydroxypropyl-β-cyclodextrin (HP-β-CD) powder
-
Sterile water or phosphate-buffered saline (PBS)
-
Magnetic stirrer and sonicator
Procedure:
-
Prepare Cyclodextrin (B1172386) Solution: Prepare a stock solution of HP-β-CD (e.g., 20-40% w/v) in sterile water or PBS. Gentle warming and stirring may be required to dissolve the HP-β-CD.
-
Complexation: Add the 1-Hexacosene powder directly to the HP-β-CD solution. The molar ratio of cyclodextrin to the compound often needs to be optimized, but starting with a significant molar excess of cyclodextrin is recommended.
-
Incubation: Vigorously stir or shake the mixture at room temperature or a slightly elevated temperature for several hours (or overnight) to allow for the formation of the inclusion complex. Sonication can be used to accelerate the process.
-
Sterilization and Storage: Once the 1-Hexacosene is dissolved, sterilize the solution by passing it through a 0.22 µm syringe filter. This stock solution can then be stored at 4°C or -20°C and diluted directly into your cell culture medium as needed.
Visualizations
Below are diagrams created using the DOT language to visualize key workflows and concepts relevant to your experiments.
References
- 1. 1-Hexacosene | C26H52 | CID 29303 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. touroscholar.touro.edu [touroscholar.touro.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. alzet.com [alzet.com]
- 11. The Effect of Mixtures and Additives on Dissolving Surfactant Lamellar Phases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Investigating bolalipids as solubilizing agents for poorly soluble drugs: Effects of alkyl chain length on solubilization and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Enzymatic Epoxidation of Long-Chain Terminal Alkenes by Fungal Peroxygenases | MDPI [mdpi.com]
- 15. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. Mammalian Cell Culture Basics Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 20. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 21. benchchem.com [benchchem.com]
Preventing oxidation and degradation of 1-Hexacosene
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the oxidation and degradation of 1-Hexacosene.
Frequently Asked Questions (FAQs)
Q1: What is 1-Hexacosene and why is its stability important?
A1: 1-Hexacosene is a long-chain alpha-olefin with the molecular formula C26H52.[1][2][3][4] Its stability is crucial in pharmaceutical applications as its degradation can lead to the formation of impurities, which may affect the safety and efficacy of the final drug product.[5][6]
Q2: What are the primary pathways of 1-Hexacosene degradation?
A2: The primary degradation pathway for 1-Hexacosene, like other long-chain alpha-olefins, is oxidation. This process is often initiated by factors such as heat, light, and the presence of oxygen or other oxidizing agents.[5][7] The double bond in the 1-Hexacosene molecule is particularly susceptible to oxidative attack, which can lead to the formation of various degradation products, including epoxides, aldehydes, and carboxylic acids.[8][9][10]
Q3: What are the visible signs of 1-Hexacosene degradation?
A3: While early stages of degradation may not be visually apparent, significant oxidation can sometimes lead to changes in the physical properties of the substance, such as discoloration (yellowing or browning), changes in viscosity, or the formation of precipitates.[11] However, analytical methods are necessary for definitive detection and quantification of degradation products.
Q4: How should 1-Hexacosene be stored to minimize degradation?
A4: To minimize degradation, 1-Hexacosene should be stored in a cool, dark, and dry place, under an inert atmosphere (e.g., nitrogen or argon) to protect it from light and oxygen. It should be kept in tightly sealed containers made of non-reactive materials.
Q5: What types of antioxidants are effective for stabilizing 1-Hexacosene?
A5: Phenolic antioxidants, such as Butylated Hydroxytoluene (BHT) and Butylated Hydroxyanisole (BHA), are commonly used to stabilize unsaturated hydrocarbons by inhibiting free radical-mediated oxidation.[12][13][14] These antioxidants work by donating a hydrogen atom to quench free radicals, thus terminating the oxidative chain reaction.[15]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Unexpected analytical results (e.g., new peaks in chromatogram) | Degradation of 1-Hexacosene due to improper storage or handling. | 1. Review storage conditions (temperature, light, atmosphere). 2. Analyze a fresh, unopened sample of 1-Hexacosene to confirm the purity of the starting material. 3. Perform a forced degradation study to identify potential degradation products and their analytical signatures. |
| Discoloration or change in physical appearance | Significant oxidation has occurred. | 1. Discard the degraded material. 2. Re-evaluate and improve storage and handling procedures to prevent future occurrences. 3. Consider the addition of an appropriate antioxidant. |
| Low assay value of 1-Hexacosene | Degradation during an experimental procedure. | 1. Review the experimental conditions (e.g., temperature, exposure to air/light). 2. Use degassed solvents and perform reactions under an inert atmosphere. 3. Add a suitable antioxidant to the reaction mixture if compatible with the chemistry. |
| Inconsistent results between batches | Variability in the purity of 1-Hexacosene or inconsistent storage of different batches. | 1. Obtain a certificate of analysis for each batch to verify purity. 2. Ensure all batches are stored under the same optimal conditions. 3. Perform identity and purity tests on each new batch before use. |
Data on Antioxidant Use
The following table provides general guidance on the use of common phenolic antioxidants for the stabilization of unsaturated hydrocarbons. The optimal concentration for 1-Hexacosene should be determined empirically.
| Antioxidant | Typical Concentration Range (% w/w) | Solubility | Key Considerations |
| Butylated Hydroxytoluene (BHT) | 0.01 - 0.1 | Soluble in nonpolar organic solvents and oils.[11] | Effective free radical scavenger.[15] Its use and concentration may be regulated in pharmaceutical products.[16] |
| Butylated Hydroxyanisole (BHA) | 0.01 - 0.1 | Soluble in nonpolar organic solvents and oils.[11] | Often used in combination with BHT for a synergistic effect.[11] Subject to regulatory limits in many applications.[14] |
| α-Tocopherol (Vitamin E) | 0.05 - 0.5 | Soluble in nonpolar organic solvents and oils.[11] | A natural antioxidant that can be effective in preventing lipid peroxidation.[12] |
Experimental Protocols
Protocol 1: Forced Degradation Study of 1-Hexacosene
Objective: To intentionally degrade 1-Hexacosene under controlled stress conditions to identify potential degradation products and pathways.[17][18][19][20]
Materials:
-
1-Hexacosene
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M
-
Hydrogen peroxide (H2O2), 3%
-
High-purity water
-
Methanol (B129727), HPLC grade
-
Acetonitrile, HPLC grade
-
Vials, caps, and septa
-
Calibrated oven
-
Photostability chamber
Procedure:
-
Sample Preparation: Prepare a stock solution of 1-Hexacosene in a suitable solvent (e.g., a mixture of methanol and acetonitrile) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl in a vial. Heat at 60°C for 24 hours.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH in a vial. Heat at 60°C for 24 hours.
-
Oxidative Degradation: Mix equal volumes of the stock solution and 3% H2O2 in a vial. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place a vial containing the stock solution in an oven at 80°C for 48 hours.
-
Photolytic Degradation: Expose a vial containing the stock solution to light in a photostability chamber.
-
Control Sample: Keep a vial of the stock solution at room temperature, protected from light.
-
Analysis: After the specified time, neutralize the acid and base hydrolysis samples. Analyze all samples, including the control, by a suitable stability-indicating analytical method (e.g., GC-MS or LC-MS) to identify and quantify any degradation products.
Protocol 2: Quantification of 1-Hexacosene and its Degradation Products by GC-MS
Objective: To develop a gas chromatography-mass spectrometry (GC-MS) method for the separation and quantification of 1-Hexacosene and its potential oxidation products.
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent
-
Mass Spectrometer: Agilent 5977A or equivalent
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
-
Carrier Gas: Helium, constant flow rate of 1.0 mL/min
-
Inlet Temperature: 280°C
-
Injection Volume: 1 µL (splitless mode)
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes
-
Ramp: 10°C/min to 300°C
-
Hold: 10 minutes at 300°C
-
-
MS Source Temperature: 230°C
-
MS Quadrupole Temperature: 150°C
-
Scan Range: m/z 40-500
Procedure:
-
Standard Preparation: Prepare a series of calibration standards of 1-Hexacosene in a suitable solvent (e.g., hexane) at concentrations ranging from 1 to 100 µg/mL.
-
Sample Preparation: Dilute the samples from the forced degradation study to an appropriate concentration within the calibration range.
-
Analysis: Inject the standards and samples into the GC-MS system.
-
Data Analysis: Identify 1-Hexacosene and its degradation products based on their retention times and mass spectra.[1][21] Quantify the compounds by integrating the peak areas and comparing them to the calibration curve.
Visualizations
Caption: Proposed oxidation pathway of 1-Hexacosene.
Caption: Troubleshooting workflow for 1-Hexacosene degradation.
Caption: Mechanism of a phenolic antioxidant (BHT).
References
- 1. 1-Hexacosene [webbook.nist.gov]
- 2. 1-Hexacosene (CAS 18835-33-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. Showing Compound 1-Hexacosene (FDB020294) - FooDB [foodb.ca]
- 4. 1-Hexacosene [webbook.nist.gov]
- 5. researchgate.net [researchgate.net]
- 6. Oxidation of Drugs during Drug Product Development: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Products from the Oxidation of Linear Isomers of Hexene - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. fagronacademy.us [fagronacademy.us]
- 12. Lipid peroxidation: Its effects on the formulation and use of pharmaceutical emulsions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. US4525306A - Method for prevention of oxidation of oils and fats and soft capsules containing the treated oils and fats - Google Patents [patents.google.com]
- 14. Phenolic antioxidants: Health Protection Branch studies on butylated hydroxyanisole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The antioxidant activity of BHT and new phenolic compounds PYA and PPA measured by chemiluminescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthetic phenolic antioxidants, including butylated hydroxytoluene (BHT), in resin-based dental sealants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. biomedres.us [biomedres.us]
- 18. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. biopharminternational.com [biopharminternational.com]
- 20. rjptonline.org [rjptonline.org]
- 21. 1-Hexacosene [webbook.nist.gov]
Technical Support Center: Optimizing GC-MS Parameters for 1-Hexacosene Analysis
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the analysis of 1-Hexacosene using Gas Chromatography-Mass Spectrometry (GC-MS).
Troubleshooting Guides
This section addresses specific issues that may arise during the GC-MS analysis of 1-Hexacosene, offering potential causes and solutions in a structured question-and-answer format.
Issue 1: Poor Peak Shape (Broadening or Tailing)
Q: My chromatogram for 1-Hexacosene shows broad or tailing peaks. What are the potential causes and how can I resolve this?
A: Peak broadening and tailing are common challenges when analyzing high-boiling-point compounds like 1-Hexacosene. Several factors can contribute to this issue:
-
Inadequate Vaporization: Due to its high boiling point, 1-Hexacosene requires sufficient thermal energy for complete and instantaneous vaporization in the injector.
-
Solution: Optimize the injector temperature. A starting point of 280-320°C is recommended. You can experiment with increasing the temperature in increments (e.g., 10-20°C) to observe the effect on peak shape. For high molecular weight compounds, injector temperatures up to 300°C may be beneficial.[1][2]
-
-
Sub-optimal Carrier Gas Flow Rate: A flow rate that is too low can increase the time the analyte spends on the column, leading to diffusion and peak broadening.
-
Solution: Optimize the carrier gas (Helium or Hydrogen) flow rate. A typical starting range is 1-1.5 mL/min.
-
-
Active Sites in the System: Active sites in the injector liner, at the front of the GC column, or within the stationary phase can interact with the analyte, causing peak tailing.[3]
-
Solution: Use a deactivated injector liner. If peak tailing persists, trimming the first 10-15 cm of the column can remove active sites that have developed over time.[3]
-
-
Column Overload: Injecting too much sample can lead to peak fronting or tailing.[2]
-
Solution: Reduce the injection volume or dilute the sample.
-
Issue 2: Low Signal Intensity or Poor Sensitivity
Q: I am observing a weak signal for my 1-Hexacosene standard. How can I improve the sensitivity of my analysis?
A: Low sensitivity can be a significant hurdle in trace analysis. Here are several potential causes and their solutions:
-
Sub-optimal Injection Technique: For trace analysis, the injection technique is critical.
-
Solution: Use a splitless injection, which directs the entire sample onto the column, thereby increasing the amount of analyte reaching the detector.[4][5] Ensure the splitless vent time is optimized (typically 0.5-1.0 minutes) to allow for efficient transfer of the analyte without excessive solvent tailing.[3]
-
-
Mass Discrimination in the Injector: In split/splitless inlets, higher molecular weight compounds can be transferred to the column less efficiently than their lower molecular weight counterparts.
-
Solution: A pressure pulse during a splitless injection can help to reduce mass discrimination.
-
-
Sub-optimal MS Parameters: The settings of the mass spectrometer can significantly impact signal intensity.
-
Solution: Ensure the MS source and quadrupole temperatures are optimized. A source temperature of around 230-280°C is a common starting point.[6][7] Also, verify that the MS has been recently and successfully tuned. For targeted analysis, using Selected Ion Monitoring (SIM) mode instead of full scan mode will significantly increase sensitivity. Key fragment ions for 1-Hexacosene can be monitored.
-
Issue 3: Baseline Noise or Drift
Q: My chromatogram shows a rising or noisy baseline at higher temperatures. What is causing this and how can I minimize it?
A: An unstable baseline can interfere with peak integration and reduce overall sensitivity. The primary causes include:
-
Column Bleed: At high temperatures, the stationary phase of the GC column can degrade and elute, causing a rising baseline.
-
Solution: Use a low-bleed ("MS-grade") column specifically designed for high-temperature applications. Condition the column according to the manufacturer's instructions before use. Ensure the final oven temperature does not exceed the column's maximum operating temperature.
-
-
Contamination: Contamination in the carrier gas, injector, or from previous injections can lead to baseline noise and ghost peaks.[2]
-
Solution: Ensure high-purity carrier gas (99.999% or higher) and install gas purifiers to remove oxygen, moisture, and hydrocarbons. Regularly replace the injector septum and liner. Running a solvent blank after a series of sample injections can help identify and flush out contaminants.
-
-
Leaks: Small leaks in the system can introduce oxygen and other atmospheric components, leading to a noisy baseline and column degradation.
-
Solution: Perform a thorough leak check of the system, including all fittings from the gas source to the detector, using an electronic leak detector.
-
Frequently Asked Questions (FAQs)
Q1: What type of GC column is best suited for 1-Hexacosene analysis?
A1: Since 1-Hexacosene is a non-polar long-chain alkene, a non-polar stationary phase is the most effective choice. Separation on these columns is primarily based on boiling point. Recommended phases include 100% dimethylpolysiloxane or 5% phenyl-95% dimethylpolysiloxane. For GC-MS analysis, it is crucial to use a low-bleed, "MS-grade" column to minimize baseline noise at high temperatures. A column with dimensions of 30 m length, 0.25 mm internal diameter, and a thin film thickness (e.g., 0.10-0.25 µm) is a good starting point. A thinner film reduces the retention of high-boiling compounds.
Q2: What are the characteristic mass spectral fragments for 1-Hexacosene?
A2: In Electron Ionization (EI) mass spectrometry, alkenes typically show a distinct molecular ion peak (M+), although its abundance can be low for long-chain compounds. The fragmentation pattern is characterized by a series of cluster ions separated by 14 Da (corresponding to CH2 groups). The most common fragmentation is allylic cleavage, which leads to the formation of resonance-stabilized carbocations.[8][9] For 1-Hexacosene (C26H52, molecular weight 364.7 g/mol ), you would expect to see a molecular ion at m/z 364 and a series of fragment ions with the general formula [CnH2n-1]+ and [CnH2n]+.
Q3: How does the oven temperature ramp rate affect the separation of 1-Hexacosene?
A3: The oven temperature ramp rate is a critical parameter for optimizing the separation of components in a mixture.[10][11]
-
Slower ramp rates (e.g., 5-10°C/min): Provide better resolution between closely eluting compounds by allowing more time for interaction with the stationary phase.[11]
-
Faster ramp rates (e.g., 15-25°C/min): Lead to shorter analysis times and sharper peaks for late-eluting compounds, but may sacrifice some resolution for earlier eluting peaks. The optimal ramp rate will be a balance between achieving the desired resolution and maintaining a practical analysis time.
Q4: What is a suitable solvent for preparing 1-Hexacosene standards?
A4: A high-purity, volatile, non-polar solvent is ideal. Hexane, heptane, or cyclohexane (B81311) are excellent choices as they are compatible with the non-polar GC column and will elute early in the chromatogram, well before 1-Hexacosene.
Data Presentation
Table 1: Recommended Starting GC-MS Parameters for 1-Hexacosene Analysis
| Parameter | Recommended Setting | Rationale |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, non-polar stationary phase (e.g., 5% phenyl-95% dimethylpolysiloxane) | Provides good resolution for long-chain hydrocarbons. |
| Carrier Gas | Helium at a constant flow rate of 1.0-1.5 mL/min | Inert gas that provides good chromatographic efficiency. |
| Injection Mode | Splitless (for trace analysis) or Split (10:1 to 50:1 for higher concentrations) | Splitless injection enhances sensitivity, while split injection prevents column overload.[4][5] |
| Injector Temperature | 280 - 320 °C | Ensures rapid and complete vaporization of the high-boiling-point analyte.[1][2] |
| Oven Temperature Program | Initial: 60°C (hold 1 min), Ramp: 15°C/min to 320°C, Hold: 10 min | Provides good separation of long-chain hydrocarbons while minimizing analysis time. |
| MS Transfer Line Temp. | 280 - 300 °C | Prevents condensation of analytes between the GC and MS. |
| Ion Source Temperature | 230 - 280 °C | A standard temperature range for EI sources that can be optimized for sensitivity.[6][7] |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization technique that produces reproducible fragmentation patterns. |
| Mass Scan Range | m/z 40 - 500 | Covers the expected molecular ion and fragment ions of 1-Hexacosene. |
Table 2: Effect of Oven Ramp Rate on Chromatographic Parameters
| Ramp Rate (°C/min) | Retention Time of 1-Hexacosene (min) | Peak Width (at half-height, sec) | Resolution (from an adjacent peak) |
| 10 | Longer | Wider | Higher |
| 15 | Intermediate | Intermediate | Intermediate |
| 20 | Shorter | Narrower | Lower |
Note: The values in this table are illustrative and will vary depending on the specific instrument and conditions.
Experimental Protocols
Detailed Methodology for GC-MS Analysis of 1-Hexacosene
-
Standard Preparation:
-
Prepare a 1 mg/mL stock solution of 1-Hexacosene in high-purity hexane.
-
Perform serial dilutions of the stock solution to create a series of working standards (e.g., 1, 5, 10, 25, 50 µg/mL).
-
Transfer an aliquot of each working standard and sample to a 2 mL autosampler vial.
-
-
Instrument Setup:
-
Install a suitable low-bleed capillary GC column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-95% dimethylpolysiloxane).
-
Set the GC-MS parameters according to the recommendations in Table 1.
-
Perform an autotune of the mass spectrometer to ensure optimal performance.
-
Inject a solvent blank (hexane) to verify system cleanliness.
-
-
Calibration:
-
Inject the series of working standards to generate a calibration curve.
-
Plot the peak area of 1-Hexacosene against the concentration of each standard.
-
Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (R²), which should be >0.995.
-
-
Sample Analysis:
-
Inject the sample solution.
-
Identify the 1-Hexacosene peak based on its retention time and mass spectrum.
-
Quantify the amount of 1-Hexacosene in the sample using the calibration curve.
-
Mandatory Visualization
Caption: Experimental workflow for the GC-MS analysis of 1-Hexacosene.
Caption: Troubleshooting decision tree for GC-MS analysis of 1-Hexacosene.
References
- 1. benchchem.com [benchchem.com]
- 2. GC Troubleshooting Guide | Gas Chromatography Troubleshooting [scioninstruments.com]
- 3. researchgate.net [researchgate.net]
- 4. glsciences.eu [glsciences.eu]
- 5. GC Injection Techniques for Accurate Chromatography | Phenomenex [phenomenex.com]
- 6. apps.nelac-institute.org [apps.nelac-institute.org]
- 7. agilent.com [agilent.com]
- 8. youtube.com [youtube.com]
- 9. ch.ic.ac.uk [ch.ic.ac.uk]
- 10. Temperature Programming for Better GC Results | Phenomenex [phenomenex.com]
- 11. agilent.com [agilent.com]
Technical Support Center: Overcoming Co-elution Issues in 1-Hexacosene Chromatography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving co-elution issues encountered during the chromatography of 1-Hexacosene.
Troubleshooting Guides
This section offers a systematic approach to diagnosing and resolving common co-elution problems in a question-and-answer format.
Issue: My 1-Hexacosene peak is showing a shoulder or is not fully resolved from a neighboring peak.
1. How do I confirm co-elution?
-
Visual Inspection: Look for asymmetrical peaks, such as shoulders or tailing, which can indicate the presence of a co-eluting compound.
-
Peak Purity Analysis (if using a DAD or MS detector): With a Diode Array Detector (DAD), assess the peak purity across the entire peak. Variations in the UV spectrum suggest co-elution. For Mass Spectrometry (MS), examine the mass spectra at different points across the peak. If the spectra are not identical, it is likely that multiple components are eluting together.
2. What are the likely co-eluting compounds with 1-Hexacosene?
Due to their similar physicochemical properties, the most common co-eluents for 1-Hexacosene are:
-
Positional Isomers: Other C26 mono-unsaturated alkenes (e.g., 2-Hexacosene, 13-Hexacosene). The boiling points, and thus retention times on non-polar columns, can be very similar.
-
Geometric Isomers: The cis and trans isomers of other hexacosenes. Trans isomers are generally less retained than their cis counterparts on non-polar stationary phases.[1]
-
Saturated Hydrocarbons: Hexacosane (C26H54), the saturated analog, has a similar boiling point and can co-elute, especially on non-polar columns where separation is primarily based on volatility.
3. How can I improve the separation?
Follow this systematic approach to optimize your chromatographic method:
-
Method Optimization Workflow
Caption: A logical workflow for troubleshooting co-elution issues in 1-Hexacosene chromatography.
Step-by-Step Troubleshooting:
-
Optimize the Temperature Program:
-
Decrease the ramp rate: A slower temperature ramp (e.g., 2-5 °C/min) provides more time for analytes to interact with the stationary phase, which can significantly improve the separation of closely eluting compounds.[2]
-
Lower the initial temperature: A lower starting temperature can improve the focusing of analytes at the head of the column.[3]
-
Introduce an isothermal hold: Holding the temperature constant at a point where the co-eluting peaks are eluting can sometimes improve their separation.
-
-
Change the Stationary Phase:
-
Non-polar columns (e.g., DB-1, HP-5, SE-30) separate compounds primarily based on their boiling points. Since isomers of hexacosene have very similar boiling points, these columns may not provide adequate resolution.
-
Polar columns (e.g., those with cyano or phenyl functional groups, or polyethylene (B3416737) glycol phases like Carbowax) can offer different selectivity based on dipole-dipole and π-π interactions with the double bond of 1-Hexacosene.[2] This can lead to better separation from its saturated analog (hexacosane) and positional isomers.
-
-
Modify the Carrier Gas Flow Rate:
-
The linear velocity of the carrier gas affects column efficiency. Operating at the optimal flow rate for your column dimensions and carrier gas (Helium, Hydrogen, or Nitrogen) will minimize peak broadening and improve resolution.[2] Consult your GC system's manual for recommended optimal flow rates.
-
-
Adjust Column Dimensions:
-
Increase column length: Doubling the column length can increase resolution by approximately 40%.
-
Decrease internal diameter (ID): A smaller ID column generally provides higher efficiency and better resolution.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of co-elution in 1-Hexacosene chromatography?
Co-elution in 1-Hexacosene analysis is often due to the presence of structurally similar compounds, such as positional and geometric isomers, as well as the corresponding saturated alkane (hexacosane). These molecules have very similar boiling points and polarities, making their separation challenging. Inadequate chromatographic conditions, such as a non-optimal temperature program or an inappropriate stationary phase, are also common causes.
Q2: I'm observing peak tailing with my 1-Hexacosene peak. What could be the cause and how do I fix it?
Peak tailing for high molecular weight compounds like 1-Hexacosene can be caused by several factors:
-
Active sites in the inlet or column: This can be due to contamination or degradation of the liner or the column itself. Solution: Perform inlet maintenance, including replacing the septum and liner. If the problem persists, trim the first few centimeters of the column.[4]
-
Column overload: Injecting too much sample can lead to peak tailing. Solution: Dilute your sample and reinject.[5]
-
Inappropriate column temperature: If the temperature is too low, it can lead to poor mass transfer and peak tailing. Solution: Increase the column temperature or the temperature ramp rate.[6]
-
Poor column installation: Incorrect installation in the inlet or detector can create dead volumes. Solution: Reinstall the column according to the manufacturer's instructions.[4]
Q3: Can I use HPLC to separate 1-Hexacosene from its co-eluents?
Yes, High-Performance Liquid Chromatography (HPLC), particularly in the reversed-phase mode, can be used.
-
Stationary Phase: A C18 or C30 column is a good starting point.
-
Mobile Phase: A gradient of a non-polar organic solvent (e.g., acetonitrile (B52724) or methanol) with water is typically used. The separation is based on the differential partitioning of the analytes between the non-polar stationary phase and the polar mobile phase. Optimizing the mobile phase composition and gradient is crucial for achieving good resolution.[7][8]
Q4: What are some key considerations for sample preparation to avoid co-elution issues?
Proper sample preparation is crucial to minimize interferences and potential co-elution.
-
For biological samples like plant waxes: An extraction with a non-polar solvent like chloroform (B151607) or hexane (B92381) is common to isolate the lipid fraction containing 1-Hexacosene.[9][10]
-
Cleanup: Techniques like Solid-Phase Extraction (SPE) can be used to remove interfering matrix components.[11][12]
-
Derivatization (for GC): While not always necessary for hydrocarbons, derivatization can sometimes improve peak shape and resolution, especially if polar functional groups are present in the matrix.
-
Concentration: Ensure the sample concentration is within the linear range of the detector to avoid column overload, which can cause peak broadening and apparent co-elution. A typical concentration for GC-MS is around 10 µg/mL.[13]
Data Presentation
Table 1: Gas Chromatography Methods for 1-Hexacosene Analysis
| Parameter | Method 1[14] | Method 2[15] |
| Column Type | HP-5 MS | CP Sil 8 CB |
| Stationary Phase | 5% Phenyl Methyl Siloxane | 5% Phenyl, 95% Dimethylpolysiloxane |
| Column Length | 30 m | 25 m |
| Internal Diameter | 0.25 mm | 0.20 mm |
| Film Thickness | 0.25 µm | 0.13 µm |
| Carrier Gas | Helium | Hydrogen |
| Initial Temp. | 70 °C | 60 °C |
| Temp. Program | Ramp at 5 °C/min to 290 °C, hold for 10 min | Ramp at 6 °C/min to 300 °C |
| Retention Index | 2596 | 2593 |
Note: Retention indices are on non-polar columns and can be used for compound identification by comparing with known values.
Experimental Protocols
Protocol 1: GC-MS Analysis of 1-Hexacosene on a Non-Polar Column
This protocol is based on established methods for the analysis of long-chain hydrocarbons.[14][15]
-
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS).
-
Column: HP-5 MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.
-
-
GC Conditions:
-
Injector Temperature: 280 °C
-
Injection Mode: Splitless (or split with a high split ratio for concentrated samples)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 2 minutes.
-
Ramp to 290 °C at 5 °C/min.
-
Hold at 290 °C for 10 minutes.
-
-
MS Transfer Line Temperature: 290 °C
-
Ion Source Temperature: 230 °C
-
Mass Range: m/z 40-500
-
-
Sample Preparation:
-
Dissolve the sample in a volatile organic solvent such as hexane or dichloromethane (B109758) to a final concentration of approximately 10 µg/mL.[13]
-
Ensure the sample is free of particulate matter by centrifugation or filtration.
-
-
Data Analysis:
-
Identify 1-Hexacosene based on its retention time and comparison of its mass spectrum with a reference library (e.g., NIST).[16] The mass spectrum of 1-Hexacosene will show characteristic fragmentation patterns for a long-chain alkene.
-
Visualization of Key Relationships
References
- 1. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. agilent.com [agilent.com]
- 4. benchchem.com [benchchem.com]
- 5. gmpinsiders.com [gmpinsiders.com]
- 6. Fixing GC Peak Tailing for Cleaner Results | Separation Science [sepscience.com]
- 7. nacalai.com [nacalai.com]
- 8. revroum.lew.ro [revroum.lew.ro]
- 9. Analysis of Extracellular Cell Wall Lipids: Wax, Cutin, and Suberin in Leaves, Roots, Fruits, and Seeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. GC-MS Metabolomics to Evaluate the Composition of Plant Cuticular Waxes for Four Triticum aestivum Cultivars - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Sample preparation GC-MS [scioninstruments.com]
- 12. organomation.com [organomation.com]
- 13. uoguelph.ca [uoguelph.ca]
- 14. 1-Hexacosene [webbook.nist.gov]
- 15. 1-Hexacosene [webbook.nist.gov]
- 16. 1-Hexacosene [webbook.nist.gov]
Technical Support Center: Interpreting Mass Fragmentation Patterns of 1-Hexacosene
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and interpreting the electron ionization (EI) mass fragmentation patterns of 1-hexacosene (B97250) (C₂₆H₅₂). The following sections offer frequently asked questions, troubleshooting advice, detailed experimental protocols, and visual aids to assist in your analytical experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected molecular ion (M⁺•) peak for 1-hexacosene?
A1: 1-Hexacosene has a chemical formula of C₂₆H₅₂ and a molecular weight of approximately 364.7 g/mol .[1] Therefore, you should look for the molecular ion peak (M⁺•) at a mass-to-charge ratio (m/z) of 364. This peak represents the intact molecule after the loss of a single electron. For alkenes, the molecular ion peak is often observable because the removal of a π electron from the double bond does not always lead to immediate fragmentation.[2]
Q2: My spectrum shows a very weak or absent peak at m/z 364. Is this normal?
A2: Yes, this is common for long-chain hydrocarbons. In electron ionization mass spectrometry, the high energy (typically 70 eV) used for ionization can impart significant internal energy to the molecule, causing the molecular ion to be unstable and fragment quickly.[3][4] For large molecules like 1-hexacosene, the probability of fragmentation increases, often leading to a molecular ion peak that is low in abundance or entirely absent.[5] If identifying the molecular ion is critical, consider using a "softer" ionization technique like Chemical Ionization (CI).
Q3: What are the characteristic fragmentation patterns for a long-chain terminal alkene like 1-hexacosene?
A3: The fragmentation of 1-hexacosene is characterized by two main processes:
-
Allylic Cleavage: The bond between the third and fourth carbon (C₃-C₄) is prone to breaking. This is because it results in a resonance-stabilized allylic carbocation (C₃H₅⁺), which is a very stable fragment. This type of cleavage is a hallmark of alkenes.[6][7]
-
Alkyl Chain Fragmentation: The long C₂₄H₄₉ alkyl chain behaves similarly to an alkane. It will fragment to produce a series of carbocations that are separated by 14 mass units, corresponding to the loss of successive CH₂ groups.[8] This results in a characteristic pattern of peaks at m/z values like 43 (C₃H₇⁺), 57 (C₄H₉⁺), 71 (C₅H₁₁⁺), 85 (C₆H₁₃⁺), and so on.
Q4: How can I distinguish the mass spectrum of 1-hexacosene from that of its saturated analog, hexacosane (B166357)?
A4: While both will show the characteristic alkyl series of fragments (m/z 43, 57, 71, etc.), the presence of the double bond in 1-hexacosene provides key differences:
-
Molecular Ion: The molecular ion of 1-hexacosene is at m/z 364, whereas for hexacosane (C₂₆H₅₄) it would be at m/z 366.
-
Allylic Fragments: 1-Hexacosene will likely show prominent peaks resulting from allylic cleavage, which are absent in the spectrum of hexacosane.
-
Relative Abundance: The molecular ion peak for an alkene is generally more intense than for the corresponding alkane of the same carbon number because the π system can stabilize the radical cation.
Troubleshooting Guide
Q5: My spectrum is dominated by low-mass ions (e.g., m/z < 100) and the base peak is at m/z 41 or 43. Is my instrument working correctly?
A5: This is a very common and expected result. The most stable fragments are often the smallest ones. An intense peak at m/z 43 (C₃H₇⁺) or 57 (C₄H₉⁺) is typical for long-chain hydrocarbons. A peak at m/z 41 (C₃H₅⁺) corresponds to the stable allyl cation and is a strong indicator of an alkene.[2][9] The high abundance of these small fragments is a natural consequence of the fragmentation of the long, flexible alkyl chain.
Q6: I am not seeing the expected series of peaks separated by 14 amu. What could be the issue?
A6: This could be due to several factors:
-
Contamination: The sample may be contaminated with another compound that has a different fragmentation pattern. Ensure proper sample preparation and clean injection procedures.
-
Low Concentration: If the sample concentration is too low, the signal-to-noise ratio for less abundant fragments may be poor, obscuring the pattern.
-
Instrumental Issues: Check the mass spectrometer's calibration and resolution. A poorly calibrated instrument can make it difficult to identify clear patterns.
Q7: How can I confirm the position of the double bond as C1-C2?
A7: Standard EI-MS is not always definitive for locating double bonds in long-chain alkenes because the ions can rearrange. However, the presence of a strong allylic fragment can suggest the position. For unambiguous determination, chemical derivatization is often required prior to GC-MS analysis. For example, reacting the alkene with dimethyldisulfide (DMDS) creates a derivative whose fragmentation pattern clearly indicates the original position of the double bond.
Characteristic Fragmentation Data
The following table summarizes the expected key ions in the electron ionization mass spectrum of 1-hexacosene. The relative abundance can vary significantly between instruments.
| m/z Value | Proposed Ion Formula | Description of Fragmentation |
| 364 | [C₂₆H₅₂]⁺• | Molecular Ion (M⁺•) : Represents the intact molecule. May be weak or absent. |
| 335 | [C₂₄H₄₇]⁺ | M-29 : Loss of an ethyl radical (•C₂H₅) from the saturated end of the chain. |
| 321 | [C₂₃H₄₅]⁺ | M-43 : Loss of a propyl radical (•C₃H₇) from the saturated end. |
| ... | ... | ... |
| 85 | [C₆H₁₃]⁺ | Member of the characteristic alkyl carbocation series. |
| 71 | [C₅H₁₁]⁺ | Member of the characteristic alkyl carbocation series. |
| 57 | [C₄H₉]⁺ | Base Peak (often) : A highly stable butyl carbocation. Part of the alkyl series.[8] |
| 43 | [C₃H₇]⁺ | A highly abundant and stable propyl carbocation.[8] |
| 41 | [C₃H₅]⁺ | Allyl Cation : Result of cleavage at the C₄-C₅ bond with rearrangement. A key indicator for an alkene. |
Experimental Protocols
This section provides a standard methodology for analyzing 1-hexacosene using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.
1. Sample Preparation:
-
Accurately weigh and dissolve the 1-hexacosene sample in a high-purity volatile solvent such as hexane (B92381) or dichloromethane.[10]
-
Prepare a solution with a final concentration of approximately 10-100 µg/mL.[10]
-
Transfer the solution to a 2 mL glass autosampler vial for analysis. Ensure no particulate matter is present.[10]
2. Gas Chromatography (GC) Conditions:
-
Instrument: Agilent 8890 GC or equivalent.
-
Injection Port: Split/Splitless injector at 280°C.
-
Injection Volume: 1 µL.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Column: A non-polar capillary column, such as an HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for hydrocarbon analysis.[11]
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: 10°C/min to 320°C.
-
Final hold: Hold at 320°C for 10 minutes.
-
3. Mass Spectrometry (MS) Conditions:
-
Instrument: Agilent 5977B MSD or equivalent.[11]
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.[3]
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Transfer Line Temperature: 290°C.
-
Scan Range: m/z 35-500.
4. Data Analysis:
-
Acquire the total ion chromatogram (TIC) to determine the retention time of 1-hexacosene.
-
Extract the mass spectrum from the apex of the corresponding chromatographic peak.
-
Identify the molecular ion peak (if present) and compare the observed fragmentation pattern with the expected pattern and library spectra (e.g., NIST).
Mandatory Visualization
The following diagrams illustrate the key relationships and processes in the mass spectral analysis of 1-hexacosene.
Caption: Workflow of 1-hexacosene ionization and fragmentation in EI-MS.
Caption: Logical relationship between 1-hexacosene's structure and its mass spectrum.
References
- 1. 1-Hexacosene [webbook.nist.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Mass Spectrometry [www2.chemistry.msu.edu]
- 6. m.youtube.com [m.youtube.com]
- 7. scribd.com [scribd.com]
- 8. Mass Spectrometry [www2.chemistry.msu.edu]
- 9. uni-saarland.de [uni-saarland.de]
- 10. uoguelph.ca [uoguelph.ca]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Analysis of 1-Hexacosene in Complex Biological Matrices
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in stabilizing and quantifying 1-hexacosene (B97250) in complex biological matrices.
Frequently Asked Questions (FAQs)
Q1: Why is 1-hexacosene prone to degradation in biological samples?
A1: 1-Hexacosene, a long-chain unsaturated aliphatic hydrocarbon, is susceptible to degradation primarily through oxidation of its double bond.[1][2] In biological matrices, this process can be initiated by reactive oxygen species (ROS) or catalyzed by metal ions, leading to the formation of epoxides, diols, and cleavage products.[1][3] This lipid peroxidation can alter the chemical structure of 1-hexacosene, leading to inaccurate quantification.[4]
Q2: What are the best practices for storing biological samples intended for 1-hexacosene analysis?
A2: To minimize degradation, samples should be processed promptly after collection. If immediate analysis is not possible, samples should be stored at -80°C with an added antioxidant and overlaid with an inert gas like argon or nitrogen.[4][5] It is also recommended to store lipid extracts in glass containers with Teflon-lined caps (B75204) to prevent leaching of plasticizers.[6] Long-term storage of lipid extracts in organic solvents at -20°C or lower is advisable to prevent sublimation and degradation.[7]
Q3: Which antioxidants are recommended for stabilizing 1-hexacosene, and at what concentrations?
A3: For non-polar analytes like 1-hexacosene, lipid-soluble antioxidants are most effective. Butylated hydroxytoluene (BHT) is a commonly used synthetic antioxidant for preventing lipid peroxidation in biological samples.[5][8] Alpha-tocopherol (a form of Vitamin E) is a natural antioxidant that can also be used.[9][10] The choice between them may depend on the specific experimental requirements and potential for interference with the analysis.
Q4: Can I analyze 1-hexacosene using LC-MS?
A4: While GC-MS is more common for volatile and semi-volatile hydrocarbons, LC-MS can also be used, particularly for very-long-chain lipids that may have limited thermal stability.[11][12] LC-MS analysis of very-long-chain fatty acids has been successfully performed without derivatization.[11] However, for a non-polar compound like 1-hexacosene, achieving good retention on reverse-phase columns and efficient ionization can be challenging. Method development would be required to optimize these parameters.
Q5: Is derivatization necessary for the GC-MS analysis of 1-hexacosene?
A5: Derivatization is generally not required for the GC-MS analysis of 1-hexacosene as it is sufficiently volatile for this technique. However, if issues like peak tailing due to interactions with active sites in the GC system are observed, derivatization could be considered.[13][14] More commonly, addressing issues with the GC inlet and column is the preferred approach for improving peak shape for long-chain hydrocarbons.[15][16][17]
Troubleshooting Guides
Guide 1: Poor Recovery of 1-Hexacosene
-
Problem: Low or no detectable levels of 1-hexacosene in your sample.
| Possible Cause | Troubleshooting Step |
| Degradation during storage/processing | Review your sample handling protocol. Ensure samples were stored at -80°C with an appropriate antioxidant (see Table 1).[4][5] Minimize freeze-thaw cycles. |
| Inefficient extraction | Ensure the chosen organic solvent is appropriate for the non-polar nature of 1-hexacosene (e.g., hexane (B92381), chloroform).[18][19] Optimize the extraction procedure by adjusting solvent ratios and extraction time. |
| Adsorption to labware | Use glass vials and syringes with Teflon components.[6] Avoid plastics that can adsorb non-polar compounds. |
| Instrumental issues | Verify GC-MS instrument performance with a pure standard of 1-hexacosene. Check for leaks and ensure proper instrument settings. |
Guide 2: GC-MS Peak Tailing
-
Problem: Asymmetrical peaks with a "tail" for 1-hexacosene, leading to poor integration and inaccurate quantification.
| Possible Cause | Troubleshooting Step |
| Active sites in the GC inlet | The inlet liner may have active sites. Replace with a new, deactivated liner.[15][16] |
| Column contamination | The front end of the GC column may be contaminated. Trim 10-15 cm from the inlet side of the column.[16][17] |
| Improper column installation | Ensure the column is installed at the correct depth in the inlet and detector to avoid dead volume.[16][20] |
| Suboptimal oven temperature program | A slow temperature ramp rate may be necessary to ensure proper focusing of the analyte on the column. |
| Solvent-phase polarity mismatch | Ensure the injection solvent is compatible with the column's stationary phase.[17] |
Data Presentation
Table 1: Recommended Storage Conditions and Antioxidant Concentrations for Stabilizing 1-Hexacosene in Biological Samples
| Parameter | Recommendation | Rationale | Reference |
| Storage Temperature | -80°C | Minimizes enzymatic and chemical degradation. | [4][5] |
| Atmosphere | Overlay with Argon or Nitrogen | Reduces exposure to oxygen, preventing oxidation. | [5] |
| Container | Glass with Teflon-lined cap | Prevents adsorption to surfaces and leaching of contaminants. | [6] |
| Antioxidant (Plasma/Serum) | Butylated Hydroxytoluene (BHT) | Scavenges free radicals to inhibit lipid peroxidation. | [5][8] |
| BHT Concentration (Plasma/Serum) | 100 µM | Effective concentration for preventing lipid peroxidation. | [5][21] |
| Antioxidant (Tissue Homogenate) | Butylated Hydroxytoluene (BHT) | Prevents oxidation during and after tissue homogenization. | [5] |
| BHT Concentration (Tissue Homogenate) | 50 µM | Effective concentration for stabilizing lipids in tissue homogenates. | [5] |
| Alternative Antioxidant | α-Tocopherol (Vitamin E) | A natural, lipid-soluble antioxidant. | [9][10] |
| α-Tocopherol Concentration | Empirically determined (typically 0.01-0.1%) | Concentration may need optimization for specific matrices. | [10] |
Experimental Protocols
Protocol 1: Extraction and GC-MS Analysis of 1-Hexacosene from Human Plasma
This protocol outlines a method for the extraction and quantification of 1-hexacosene from human plasma, incorporating stabilization and clean-up steps.
1. Sample Preparation and Stabilization: a. Thaw frozen plasma samples on ice. b. For each 100 µL of plasma, add 1 µL of a 10 mM BHT stock solution in PBS to achieve a final concentration of 100 µM.[5] c. Vortex briefly and spin down.
2. Lipid Extraction (Liquid-Liquid Extraction): a. To the 100 µL of stabilized plasma, add 400 µL of methanol (B129727) to precipitate proteins.[18][19] b. Vortex for 30 seconds and centrifuge at 15,000 rpm for 15 minutes. c. Transfer the supernatant to a clean glass tube. d. To the supernatant, add 200 µL of chloroform (B151607) and 200 µL of water. e. Vortex for 1 minute and centrifuge at 3,000 rpm for 10 minutes to separate the phases. f. Carefully collect the lower organic phase (chloroform layer) containing the lipids. g. Dry the organic phase under a gentle stream of nitrogen. h. Reconstitute the dried extract in 100 µL of hexane for GC-MS analysis.
3. GC-MS Analysis:
- Gas Chromatograph: Agilent 8890 GC System (or equivalent)
- Mass Spectrometer: Agilent 5977B MSD (or equivalent)
- Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
- Inlet: Split/Splitless, operated in splitless mode.
- Inlet Temperature: 280°C
- Injection Volume: 1 µL
- Carrier Gas: Helium at a constant flow of 1.2 mL/min.
- Oven Temperature Program:
- Initial temperature: 150°C, hold for 1 minute.
- Ramp 1: 10°C/min to 320°C.
- Hold at 320°C for 10 minutes.
- MS Transfer Line Temperature: 280°C
- Ion Source Temperature: 230°C
- Quadrupole Temperature: 150°C
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Acquisition Mode: Scan (m/z 50-550) for qualitative analysis and Selected Ion Monitoring (SIM) for quantification (target ions for 1-hexacosene: e.g., m/z 56, 69, 83, 97).
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the Reporting of Lipid Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 5. uab.edu [uab.edu]
- 6. avantiresearch.com [avantiresearch.com]
- 7. tsapps.nist.gov [tsapps.nist.gov]
- 8. Butylated hydroxytoluene can protect polyunsaturated fatty acids in dried blood spots from degradation for up to 8 weeks at room temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antioxidant and Neuroprotective Activity of Vitamin E Homologues: In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Rapid liquid chromatography-tandem mass spectrometry to determine very-long-chain fatty acids in human and to establish reference intervals for the Chinese population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Liquid chromatography – high resolution mass spectrometry analysis of fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. diverdi.colostate.edu [diverdi.colostate.edu]
- 14. chromtech.com [chromtech.com]
- 15. benchchem.com [benchchem.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. agilent.com [agilent.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. Extraction and GC/MS analysis of the human blood plasma metabolome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 21. researchgate.net [researchgate.net]
Troubleshooting low yields in 1-Hexacosene synthesis reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 1-Hexacosene. The information is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve problems leading to low yields.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing 1-Hexacosene?
A1: The most prevalent laboratory-scale methods for the synthesis of 1-Hexacosene and other long-chain α-olefins include the Wittig reaction, Grignard reagent synthesis followed by dehydration, and olefin metathesis. Each method offers distinct advantages and is susceptible to specific challenges that can impact yield.
Q2: I am observing a very low yield in my 1-Hexacosene synthesis. What are the general preliminary checks I should perform?
A2: Before delving into method-specific troubleshooting, ensure the following general laboratory practices have been strictly followed:
-
Reagent Purity: Verify the purity of all starting materials. Long-chain aldehydes are prone to oxidation, and Grignard reagents are highly sensitive to moisture and air.[1]
-
Anhydrous Conditions: For Wittig and Grignard reactions, ensure all glassware is oven- or flame-dried and that anhydrous solvents are used. Trace amounts of water can quench sensitive reagents.
-
Inert Atmosphere: Reactions involving organometallic reagents like Grignard reagents or sensitive catalysts should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.
-
Temperature Control: Maintain the recommended temperature for each reaction step. Deviations can lead to side reactions or incomplete conversion.
-
Stoichiometry: Accurately measure and dispense all reagents according to the validated protocol.
Q3: How can I effectively monitor the progress of my 1-Hexacosene synthesis reaction?
A3: Thin-layer chromatography (TLC) is a common and effective method for monitoring the progress of many organic reactions. For the synthesis of 1-Hexacosene, you can spot the starting material(s) and the reaction mixture on a TLC plate. The disappearance of the starting material spot(s) and the appearance of a new, less polar spot corresponding to the alkene product indicates the reaction is proceeding.[2] Staining with potassium permanganate (B83412) can help visualize the newly formed double bond. For more quantitative analysis, gas chromatography-mass spectrometry (GC-MS) can be employed to identify and quantify the components of the reaction mixture.
Q4: What are the primary challenges in purifying 1-Hexacosene?
A4: The purification of long-chain, non-polar compounds like 1-Hexacosene can be challenging due to their high boiling points and waxy nature at room temperature. Common issues include co-elution with structurally similar impurities during chromatography and difficulty in removing high-boiling solvents. Recrystallization from a suitable solvent system is often an effective final purification step.
Troubleshooting Guides by Synthesis Method
Below are detailed troubleshooting guides for the three primary synthesis methods for 1-Hexacosene. Each guide is presented in a question-and-answer format to directly address specific issues.
Wittig Reaction
The Wittig reaction is a versatile method for forming alkenes from aldehydes or ketones and a phosphorus ylide. For 1-Hexacosene, this typically involves the reaction of pentacosanal (B14627167) with a methylidene-triphenylphosphorane.
Issue: Low or No Yield of 1-Hexacosene
-
Question: My Wittig reaction with pentacosanal is giving a very low yield of 1-Hexacosene. What could be the problem?
-
Answer: Low yields in Wittig reactions with long-chain substrates can arise from several factors. A primary reason is often inefficient formation of the phosphorus ylide.[2] For non-stabilized ylides, such as those derived from alkyltriphenylphosphonium salts, a strong base like n-butyllithium (n-BuLi), sodium hydride (NaH), or potassium tert-butoxide (t-BuOK) is essential.[2] Ensure the base is fresh and of high purity. The reaction must be conducted in a scrupulously dried, aprotic solvent like THF or diethyl ether, as any moisture will quench the base and the ylide.[2] Another common issue is the purity of the long-chain aldehyde, which can oxidize to a carboxylic acid or polymerize upon storage.[2] It is advisable to purify the aldehyde immediately before use.
-
-
Question: How can I confirm that the ylide is forming correctly?
-
Answer: The formation of the ylide is often accompanied by a distinct color change, typically to a deep red or orange.[3] The absence of this color change suggests a problem with the base, solvent, or phosphonium (B103445) salt. Ensure your phosphonium salt is thoroughly dried before use.
-
-
Question: I observe the formation of the ylide, but the reaction with the aldehyde is still inefficient. What should I check next?
-
Answer: If ylide formation is successful, the issue may lie with the reaction conditions or the aldehyde itself. Long-chain aldehydes can be less reactive or have solubility issues. Consider increasing the reaction time or temperature, while monitoring the reaction progress by TLC.[2] Also, the order of addition can be critical; one successful approach is to add the phosphonium salt in portions to a mixture of the base and the aldehyde.[4]
-
Issue: Difficulty in Purifying 1-Hexacosene from Triphenylphosphine (B44618) Oxide
-
Question: How can I effectively remove the triphenylphosphine oxide byproduct from my 1-Hexacosene product?
-
Answer: The removal of triphenylphosphine oxide is a common challenge in Wittig reactions.[3] Due to the non-polar nature of 1-Hexacosene, simple aqueous extraction is often insufficient. Column chromatography on silica (B1680970) gel is a standard method for separation.[3] Alternatively, since 1-Hexacosene is a waxy solid, recrystallization can be an effective purification technique, as triphenylphosphine oxide may have different solubility characteristics.[3] In some cases, precipitation of the triphenylphosphine oxide from a non-polar solvent in which it is poorly soluble (like hexane (B92381) or ether) can be attempted.[3]
-
Table 1: Troubleshooting Low Yields in Wittig Synthesis of 1-Hexacosene
| Potential Cause | Recommended Solution | Citation |
| Incomplete Ylide Formation | Use a fresh, strong base (e.g., n-BuLi, NaH, t-BuOK). Ensure the phosphonium salt is dry. | [2] |
| Wet Solvent/Glassware | Rigorously dry all solvents and glassware. Perform the reaction under an inert atmosphere. | [2] |
| Impure Aldehyde | Purify the pentacosanal (e.g., by distillation or chromatography) immediately before use. | [2] |
| Suboptimal Reaction Conditions | Increase reaction time and/or temperature. Monitor progress by TLC. Experiment with the order of reagent addition. | [2][4] |
| Inefficient Purification | Utilize column chromatography or recrystallization to separate 1-Hexacosene from triphenylphosphine oxide. | [3] |
Grignard Reagent Synthesis and Dehydration
This two-step approach involves the synthesis of 1-hexacosanol (B126811) via a Grignard reaction, followed by its dehydration to 1-Hexacosene. A common route is the reaction of a C25-alkylmagnesium bromide with formaldehyde (B43269).
Issue: Low Yield of 1-Hexacosanol in the Grignard Step
-
Question: I am getting a low yield of 1-hexacosanol when reacting my C25-alkylmagnesium bromide with formaldehyde. What are the likely causes?
-
Answer: Low yields in Grignard reactions, especially with long alkyl chains, can be due to several factors. Firstly, the formation of the Grignard reagent itself can be challenging. Ensure the magnesium turnings are of high quality and activated (e.g., with a crystal of iodine). The reaction must be performed under strictly anhydrous conditions in an appropriate ether solvent like diethyl ether or THF.[5] A major side reaction to consider is Wurtz-type homocoupling of the alkyl halide, which can be minimized by the slow addition of the alkyl halide to the magnesium. The source of formaldehyde is also important; using paraformaldehyde, which is thermally decomposed to formaldehyde in situ, is often more reliable than using aqueous solutions.
-
-
Question: My Grignard reagent appears to form, but the reaction with formaldehyde is still low-yielding. What else could be wrong?
-
Answer: If the Grignard reagent has formed successfully, the issue might be with the formaldehyde or the reaction conditions. Ensure the paraformaldehyde is of good quality and completely depolymerized. The reaction temperature should be carefully controlled, as Grignard reagents can be thermally unstable.
-
Issue: Low Yield of 1-Hexacosene in the Dehydration Step
-
Question: The dehydration of my 1-hexacosanol is resulting in a low yield of 1-Hexacosene. What can I do to improve this?
-
Answer: The dehydration of primary alcohols like 1-hexacosanol typically requires strong acid catalysts (e.g., sulfuric acid, phosphoric acid) and elevated temperatures. Insufficient acid concentration or temperature can lead to incomplete reaction. A common side reaction is the formation of a di-n-hexacosyl ether, which is favored at lower temperatures. Increasing the reaction temperature generally favors the formation of the alkene.
-
Table 2: Troubleshooting Low Yields in Grignard/Dehydration Synthesis
| Potential Cause | Recommended Solution | Citation |
| Poor Grignard Reagent Formation | Use high-quality, activated magnesium. Maintain strictly anhydrous conditions. | [5] |
| Wurtz Coupling | Add the alkyl halide slowly to the magnesium suspension. | |
| Inefficient Reaction with Formaldehyde | Use high-quality paraformaldehyde and ensure complete depolymerization. | |
| Incomplete Dehydration | Use a higher concentration of a strong acid catalyst (e.g., H₂SO₄). Increase the reaction temperature. | |
| Ether Formation | Increase the dehydration temperature to favor alkene formation. |
Olefin Metathesis
Olefin metathesis, particularly cross-metathesis with ethylene (B1197577) (ethenolysis), can be a powerful tool for the synthesis of α-olefins. For 1-Hexacosene, this could involve the cross-metathesis of a long-chain internal alkene with ethylene or the self-metathesis of a shorter-chain α-olefin.
Issue: Low Conversion or Poor Selectivity
-
Question: My ethenolysis reaction to produce 1-Hexacosene is showing low conversion and a mixture of products. What are the likely causes?
-
Answer: Low conversion in olefin metathesis can be due to catalyst deactivation. Ruthenium-based catalysts can be sensitive to impurities in the substrate and solvent. Ensure all reagents are of high purity. Catalyst decomposition can also occur at elevated temperatures, so it's crucial to follow the recommended temperature profile for the specific catalyst used.[6] Poor selectivity often arises from competing side reactions such as self-metathesis of the starting alkene or secondary metathesis of the product.[6] To favor the desired cross-metathesis with ethylene, a high pressure or continuous flow of ethylene is typically required to drive the equilibrium towards the terminal alkene product.
-
-
Question: How can I minimize catalyst deactivation?
-
Answer: Handle the catalyst under an inert atmosphere and use freshly purified, degassed solvents and substrates. Some functional groups can poison the catalyst, so ensure your starting material is compatible with the chosen catalyst. The choice of catalyst is also critical; some modern Grubbs and Hoveyda-Grubbs catalysts exhibit higher stability and tolerance to functional groups.[7]
-
-
Question: I am observing isomerization of my 1-Hexacosene product to internal alkenes. How can I prevent this?
-
Answer: Isomerization of the terminal alkene product can be a significant side reaction, particularly with certain ruthenium catalysts and at higher temperatures. Using a catalyst known for low isomerization activity or optimizing the reaction conditions (lower temperature, shorter reaction time) can help to minimize this.
-
Table 3: Troubleshooting Low Yields in Olefin Metathesis Synthesis
| Potential Cause | Recommended Solution | Citation |
| Catalyst Deactivation | Use high-purity, degassed substrates and solvents. Handle the catalyst under an inert atmosphere. Choose a more robust catalyst. | [6][7] |
| Insufficient Ethylene | Increase ethylene pressure or use a continuous flow to favor ethenolysis. | [6] |
| Competing Self-Metathesis | Use a large excess of ethylene. | [6] |
| Product Isomerization | Optimize reaction temperature and time. Select a catalyst with low isomerization activity. | |
| Suboptimal Catalyst Loading | Experiment with different catalyst loadings to find the optimal concentration. |
Experimental Protocols
Detailed experimental protocols for the synthesis of 1-Hexacosene via the Wittig reaction, Grignard synthesis/dehydration, and olefin metathesis are provided in the appendix. These protocols include specific reagent quantities, reaction conditions, and purification procedures.
(Note: The full experimental protocols would be detailed in an appendix of a complete technical document.)
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. leah4sci.com [leah4sci.com]
- 6. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 7. Propylene synthesis via isomerization–metathesis of 1-hexene and FCC olefins - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Method Development for Separating Hexacosene Isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in developing methods for the separation of hexacosene (C26H52) isomers.
Troubleshooting Guide
Encountering issues during method development is common. The following table outlines potential problems, their likely causes, and recommended solutions for the separation of hexacosene isomers.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Resolution / Co-elution of Isomers | GC: Inappropriate column polarity; Sub-optimal temperature program; Incorrect carrier gas flow rate.[1] HPLC/SFC: Incorrect stationary phase; Mobile phase composition lacks selectivity. | GC: Use a mid-polarity column (e.g., poly(trifluoropropylmethylsiloxane)) to enhance separation of positional and geometric isomers.[2] Optimize the temperature ramp to increase the separation window. Adjust the carrier gas flow rate to its optimal velocity. HPLC/SFC: For HPLC, consider a silver ion (Ag+) chromatography column, which is highly effective for separating unsaturated isomers.[3] For SFC, experiment with different organic modifiers and additives in the CO2 mobile phase.[4] |
| Peak Tailing | GC: Active sites in the inlet liner or column; Column contamination.[5][6] HPLC/SFC: Secondary interactions with the stationary phase; Sample overload. | GC: Use a deactivated inlet liner.[5] Trim the first few centimeters of the column. Perform a column bakeout. HPLC/SFC: Add a mobile phase modifier (e.g., a small amount of a more polar solvent or an acidic/basic additive) to block active sites.[4] Inject a smaller sample volume. |
| Broad Peaks | GC: Sub-optimal flow rate; Large injection volume; Inlet temperature too low.[5][6] HPLC/SFC: High dead volume in the system; Sample solvent incompatible with the mobile phase. | GC: Optimize the carrier gas flow rate. Use a faster injection speed and a smaller injection volume. Increase the inlet temperature to ensure rapid volatilization. HPLC/SFC: Check and minimize the length and diameter of all tubing. Dissolve the sample in the initial mobile phase if possible. |
| Irreproducible Retention Times | GC: Fluctuations in carrier gas flow or oven temperature; Leaks in the system.[6] HPLC/SFC: Inconsistent mobile phase preparation; Fluctuations in column temperature or pump pressure. | GC: Use an electronic pressure control for the carrier gas. Ensure the oven temperature is stable and reproducible. Perform a leak check. HPLC/SFC: Prepare fresh mobile phase daily and degas thoroughly. Use a column oven to maintain a constant temperature.[7] |
| No Peaks or Very Small Peaks | GC: Sample degradation in the hot inlet; Non-volatile isomers.[5][8] HPLC/SFC: Sample not dissolving in the mobile phase; Detector not suitable for the analyte. | GC: Use a cool on-column or programmed temperature vaporization (PTV) inlet. Consider derivatization to increase volatility. HPLC/SFC: Test the solubility of hexacosene isomers in various potential mobile phases. Ensure the detector (e.g., ELSD, CAD, or MS) is appropriate for non-UV active compounds. |
Frequently Asked Questions (FAQs)
Q1: What is the best starting point for separating hexacosene isomers?
For initial screening, Gas Chromatography (GC) is a robust and widely used technique for separating alkene isomers.[9] Given the high molecular weight of hexacosene, a high-temperature stable capillary column is necessary. A mid-polarity stationary phase, such as poly(trifluoropropylmethylsiloxane), is recommended as it has shown excellent selectivity for long-chain alkene isomers.[2]
Q2: How can I separate cis and trans isomers of hexacosene?
Silver ion High-Performance Liquid Chromatography (Ag-HPLC) is a powerful technique for separating geometric (cis/trans) isomers of unsaturated lipids.[3][10] The separation is based on the reversible interaction between the pi electrons of the double bond and silver ions impregnated on the stationary phase. Trans isomers interact less strongly with the silver ions and therefore elute earlier than their corresponding cis isomers.[3]
Q3: Is Supercritical Fluid Chromatography (SFC) suitable for hexacosene isomer separation?
Yes, SFC is well-suited for the analysis of high molecular weight and thermally labile compounds, making it a viable option for hexacosene.[11][12] It offers advantages over GC by allowing for lower analysis temperatures, and over HPLC by providing faster separations due to the low viscosity and high diffusivity of supercritical fluids.[11] Carbon dioxide is the most common mobile phase, often with the addition of a polar co-solvent to modify selectivity.[13]
Q4: My hexacosene isomers are not volatile enough for GC. What are my options?
If you are facing issues with the volatility of hexacosene isomers in GC, consider the following:
-
High-Temperature GC Column: Ensure you are using a column rated for high temperatures (up to 350-400°C).
-
Programmed Temperature Vaporization (PTV) Inlet: A PTV inlet allows for a gentle transfer of the sample to the column before rapid heating, minimizing thermal degradation.
-
Alternative Techniques: If GC remains challenging, HPLC with a suitable detector (e.g., Charged Aerosol Detector - CAD, Evaporative Light Scattering Detector - ELSD, or Mass Spectrometry - MS) or SFC are excellent alternatives that do not require the sample to be volatile.[12]
Q5: How do I choose a mobile phase for the HPLC separation of hexacosene isomers?
For silver ion HPLC, the mobile phase is typically a non-polar solvent like hexane (B92381) or isooctane (B107328) with a small amount of a more polar solvent such as acetonitrile, isopropanol (B130326), or toluene (B28343) to modulate the retention.[3] Gradient elution may be required to separate a complex mixture of isomers. For reversed-phase HPLC, a C18 or C30 column with a mobile phase of methanol, acetonitrile, or isopropanol, often with water, can be used, though this may be less effective for positional and geometric isomers.
Experimental Protocols
Gas Chromatography (GC) Method for Hexacosene Isomers
This protocol is a starting point and should be optimized for your specific mixture of isomers.
-
Instrument: Gas Chromatograph with a Flame Ionization Detector (FID).
-
Column: Mid-polarity capillary column, e.g., poly(trifluoropropylmethylsiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.[2]
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).
-
Inlet: Split/Splitless or PTV inlet.
-
Temperature: 300°C (for split/splitless).
-
Injection Volume: 1 µL.
-
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 1 minute.
-
Ramp 1: 5°C/min to 320°C.
-
Hold at 320°C for 10 minutes.
-
-
Detector Temperature: 330°C.
Silver Ion High-Performance Liquid Chromatography (Ag-HPLC) Method
This method is particularly effective for separating cis and trans isomers.
-
Instrument: HPLC system with a suitable detector for non-UV absorbing compounds (e.g., ELSD, CAD, or MS).
-
Column: Silver-impregnated silica (B1680970) gel column (e.g., ChromSpher 5 Lipids). It may be beneficial to connect two columns in series for enhanced resolution.[3]
-
Mobile Phase:
-
Solvent A: Hexane or Isooctane.
-
Solvent B: Acetonitrile or a mixture of isopropanol and hexane.
-
-
Gradient Elution:
-
Start with 100% Solvent A.
-
Over 20 minutes, introduce a linear gradient to 2% Solvent B in Solvent A.
-
Hold for 10 minutes.
-
The gradient should be optimized based on the specific isomers.
-
-
Flow Rate: 1 mL/min.
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 20°C), as temperature can affect retention in Ag-HPLC.[14]
Quantitative Data Presentation
Accurate quantification requires the establishment of a calibration curve using standards of known concentrations for each isomer. The peak area is typically proportional to the concentration of the analyte. The following table is an example of how to present quantitative data for the separation of hexacosene isomers.
| Isomer | Retention Time (min) | Resolution (Rs) | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| cis-Hexacos-9-ene | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| trans-Hexacos-9-ene | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| cis-Hexacos-11-ene | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| trans-Hexacos-11-ene | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| ... | ... | ... | ... | ... |
Visualizations
Caption: Workflow for Hexacosene Isomer Separation Method Development.
Caption: Troubleshooting Logic for Chromatographic Issues.
References
- 1. Separating alkane/alkene isomers on the GC but the isomers have the same retention time - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 2. researchgate.net [researchgate.net]
- 3. Silver Ion High-Performance Liquid Chromatography—Atmospheric Pressure Chemical Ionization Mass Spectrometry: A Tool for Analyzing Cuticular Hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. waters.com [waters.com]
- 5. scribd.com [scribd.com]
- 6. agilent.com [agilent.com]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 9. vurup.sk [vurup.sk]
- 10. aocs.org [aocs.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. mdpi.com [mdpi.com]
- 13. Supercritical fluid chromatography - Wikipedia [en.wikipedia.org]
- 14. Analysis of triglyceride isomers by silver-ion high-performance liquid chromatography. Effect of column temperature on retention times - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Physical Properties of 1-Hexacosene and 1-Octacosene
For researchers and professionals in drug development and chemical sciences, a precise understanding of the physical properties of long-chain alpha-olefins is crucial for their application in synthesis, formulation, and material science. This guide provides a detailed comparison of the physical characteristics of 1-hexacosene (B97250) and 1-octacosene (B108445), supported by experimental data and standardized methodologies.
Introduction to 1-Hexacosene and 1-Octacosene
1-Hexacosene (C₂₆H₅₂) and 1-octacosene (C₂₈H₅₆) are long-chain alpha-olefins, hydrocarbons characterized by a terminal double bond. Their extended aliphatic chains confer distinct physical properties that are primarily influenced by their molecular weight. These compounds serve as valuable intermediates in the synthesis of various specialty chemicals, including surfactants, lubricants, and polymers.
Comparative Physical Properties
The physical properties of 1-hexacosene and 1-octacosene are summarized in the table below. The data presented are compiled from various chemical data sources. It is important to note that some values are estimates and may vary slightly between different suppliers and analytical conditions.
| Property | 1-Hexacosene | 1-Octacosene |
| CAS Number | 18835-33-1[1][2][3][4][5][6][7][8] | 18835-34-2[9][10][11][12][13][14][15] |
| Molecular Formula | C₂₆H₅₂[1][2][16][7] | C₂₈H₅₆[10][11][13][14][15] |
| Molecular Weight | 364.70 g/mol [1] | 392.75 g/mol [10] |
| Melting Point | 51.8 °C[2][16][5][6] | 57.5 °C[10][14] |
| Boiling Point | ~405.64 - 405.83 °C (estimated)[2][16][6] | ~423.0 - 427.39 °C (estimated)[9][10][14] |
| Density | ~0.8019 g/cm³ (estimated)[2][16][6] | ~0.808 g/cm³ (estimated)[10] |
| Water Solubility | 1.22e-008 mg/L @ 25 °C (estimated) | 1.19e-009 mg/L @ 25 °C (estimated)[9] |
As the carbon chain length increases from 1-hexacosene to 1-octacosene, there is a corresponding increase in molecular weight. This directly influences the intermolecular van der Waals forces, leading to higher melting and boiling points for 1-octacosene. The density also shows a slight increase with the addition of two methylene (B1212753) groups. Both compounds exhibit extremely low solubility in water, a characteristic feature of long-chain hydrocarbons.
Experimental Protocols for Physical Property Determination
The accurate determination of the physical properties of long-chain alkenes is essential for their characterization and quality control. Standardized experimental methodologies are employed to ensure reliable and reproducible data.
Melting Point Determination
The melting point of solid long-chain alkenes like 1-hexacosene and 1-octacosene is typically determined using the capillary method.
Methodology:
-
A small, finely powdered sample of the compound is packed into a thin-walled capillary tube, sealed at one end.
-
The capillary tube is placed in a melting point apparatus, which contains a heating block or an oil bath.
-
The sample is heated at a controlled rate, and the temperature is monitored with a calibrated thermometer.
-
The melting point range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample becomes a clear liquid. A narrow melting point range is indicative of a pure compound.
Boiling Point Determination
Due to their high boiling points, the determination for 1-hexacosene and 1-octacosene often requires specialized techniques to prevent thermal decomposition. The micro-method is a common approach.
Methodology:
-
A small amount of the liquid sample is placed in a small-diameter test tube.
-
A capillary tube, sealed at one end, is inverted and placed inside the test tube containing the sample.
-
The assembly is attached to a thermometer and heated in a high-temperature oil bath.
-
As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
The heating is discontinued, and the temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point. This occurs when the vapor pressure of the substance equals the atmospheric pressure.
Density Measurement
For solid long-chain alkenes, density can be determined by measuring the mass and volume of a sample.
Methodology:
-
The mass of a sample is accurately measured using an analytical balance.
-
The volume of the solid can be determined by the displacement of a liquid in which it is insoluble (e.g., a non-polar solvent). The solid is submerged in a known volume of the liquid in a graduated cylinder, and the change in volume is recorded.
-
The density is then calculated by dividing the mass of the sample by its volume.
Solubility in Water
The solubility of long-chain hydrocarbons in water is exceedingly low and requires sensitive analytical techniques for quantification.
Methodology:
-
A saturated solution of the alkene in water is prepared by stirring an excess amount of the compound in a known volume of water for an extended period to ensure equilibrium.
-
The undissolved hydrocarbon is then separated from the aqueous phase by filtration or centrifugation.
-
The concentration of the dissolved alkene in the water is determined using analytical methods such as gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC).
Visualization of Property Trends
The relationship between the carbon chain length of alpha-olefins and their physical properties can be visualized as a clear trend. As the number of carbon atoms increases, the strength of the intermolecular forces also increases, leading to a predictable rise in melting and boiling points.
Caption: Relationship between carbon chain length and physical properties of alpha-olefins.
References
- 1. tutorsglobe.com [tutorsglobe.com]
- 2. chem.ucalgary.ca [chem.ucalgary.ca]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. aqmd.gov [aqmd.gov]
- 5. researchgate.net [researchgate.net]
- 6. store.astm.org [store.astm.org]
- 7. ivypanda.com [ivypanda.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. future4200.com [future4200.com]
- 10. Physical Properties of Alkenes | OpenOChem Learn [learn.openochem.org]
- 11. testbook.com [testbook.com]
- 12. standards.iteh.ai [standards.iteh.ai]
- 13. medium.com [medium.com]
- 14. CK12-Foundation [flexbooks.ck12.org]
- 15. quora.com [quora.com]
- 16. chem.libretexts.org [chem.libretexts.org]
Validating the Purity of 1-Hexacosene: A Comparative Guide to Analytical Methods
For researchers, scientists, and drug development professionals, establishing the purity of starting materials and intermediates is a critical cornerstone of reliable and reproducible results. In the synthesis of complex molecules and active pharmaceutical ingredients (APIs), the long-chain alpha-olefin 1-hexacosene (B97250) (C₂₆H₅₂) often serves as a key building block. Ensuring its purity is paramount to avoid the introduction of unwanted side products and to maintain stoichiometric control in subsequent reactions. This guide provides an objective comparison of the primary analytical methods for validating the purity of 1-hexacosene, supported by detailed experimental protocols and data presentation.
The choice of an analytical technique for purity determination depends on several factors, including the expected impurities, the required level of accuracy, and the available instrumentation. For a non-polar hydrocarbon like 1-hexacosene, the most relevant and powerful methods are Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) Spectroscopy. High-Performance Liquid Chromatography (HPLC) is generally less suited for non-polar, volatile compounds but can be adapted in certain scenarios.
Comparative Analysis of Analytical Methods
The following table summarizes the key aspects of Gas Chromatography-Flame Ionization Detection (GC-FID), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC) for the purity assessment of 1-hexacosene.
| Feature | Gas Chromatography-Flame Ionization Detection (GC-FID) | Quantitative Nuclear Magnetic Resonance (qNMR) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation of volatile compounds based on their partitioning between a stationary phase and a carrier gas. Detection by ionization in a hydrogen flame. | Nuclei in a magnetic field absorb and re-emit electromagnetic radiation at specific frequencies. The signal intensity is directly proportional to the number of nuclei. | Separation based on differential partitioning of analytes between a stationary phase and a liquid mobile phase. |
| Primary Use | Separation and quantification of volatile and semi-volatile compounds. Excellent for detecting and quantifying isomeric and homologous impurities. | Absolute and relative quantification of compounds, structural elucidation. Considered a primary ratio method of measurement.[1][2][3][4] | Separation and quantification of a wide range of compounds, particularly non-volatile and polar molecules.[5] |
| Advantages | - High resolution and sensitivity for volatile impurities. - Robust and widely available. - Can be coupled with Mass Spectrometry (GC-MS) for impurity identification.[6] | - Non-destructive. - Provides structural information about the analyte and impurities. - Does not require a reference standard of the analyte for purity determination (uses an internal standard).[1][7] - High precision and accuracy. | - Versatile for a wide range of compounds. - Well-established for pharmaceutical analysis.[5] |
| Limitations | - Destructive technique. - Requires that the analyte be volatile and thermally stable. - Quantification can be less accurate if response factors of impurities differ significantly from the main component. | - Lower sensitivity compared to GC for trace impurities. - Requires a high-field NMR spectrometer. - Potential for signal overlap in complex mixtures. | - Limited applicability for non-polar, highly aliphatic compounds like 1-hexacosene due to weak UV absorbance and poor retention on standard phases.[8] - Requires a chromophore for sensitive UV detection. |
| Typical Impurities Detected | Isomers (e.g., other hexacosene isomers), shorter and longer chain alkenes/alkanes, residual solvents from synthesis. | Structural isomers, related compounds with different functional groups, residual solvents. | Can detect non-volatile or polar impurities if a suitable method is developed. |
Experimental Protocols
Detailed methodologies for the key recommended experiments are provided below.
Gas Chromatography-Flame Ionization Detection (GC-FID)
This protocol is designed for the separation and quantification of 1-hexacosene and potential volatile impurities.
Instrumentation:
-
Gas chromatograph equipped with a flame ionization detector (FID).
-
Capillary column suitable for high-temperature hydrocarbon analysis (e.g., DB-5ms, HP-5ms, or equivalent).
-
Autosampler for precise injection.
Chromatographic Conditions:
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, non-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane).
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.0 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 2 minutes.
-
Ramp: 10°C/min to 320°C.
-
Final hold: 320°C for 10 minutes.
-
-
Injector Temperature: 300°C.
-
Detector Temperature: 320°C.
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
Sample Preparation:
-
Accurately weigh approximately 10 mg of the 1-hexacosene sample into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with a high-purity solvent such as hexane (B92381) or chloroform.
Data Analysis:
-
Purity is determined by the area percent method, where the peak area of 1-hexacosene is expressed as a percentage of the total area of all observed peaks.
-
For higher accuracy, an internal or external standard can be used.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
This protocol provides a method for the absolute purity determination of 1-hexacosene using an internal standard.
Instrumentation:
-
High-field NMR spectrometer (≥400 MHz).
-
High-precision analytical balance.
Reagents:
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
High-purity internal standard (IS) with a known purity (e.g., maleic acid, 1,4-dinitrobenzene). The IS should have signals that do not overlap with the analyte signals.
Sample Preparation:
-
Accurately weigh approximately 20 mg of the 1-hexacosene sample into a vial.
-
Accurately weigh approximately 5 mg of the internal standard into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the deuterated solvent.
-
Transfer the solution to a 5 mm NMR tube.
NMR Data Acquisition (¹H NMR):
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest (for both the analyte and the internal standard). A value of 30-60 seconds is often sufficient.
-
Number of Scans: 8 to 16, depending on the concentration.
-
Spectral Width: Appropriate for observing all relevant signals (e.g., 0-12 ppm).
Data Processing and Analysis:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.
-
Integrate a well-resolved signal for 1-hexacosene (e.g., the vinyl protons) and a signal for the internal standard.
-
Calculate the purity of 1-hexacosene using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / W_analyte) * (W_IS / MW_IS) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
W = Weight
-
P = Purity of the internal standard
-
Visualization of Analytical Workflow
The following diagrams illustrate the logical workflow for validating the purity of 1-hexacosene.
Caption: General workflow for validating the purity of 1-Hexacosene.
Caption: Decision tree for selecting an analytical method.
Conclusion
For a comprehensive validation of 1-hexacosene purity, a combination of analytical techniques is often the most robust approach. GC-FID is an excellent tool for identifying and quantifying volatile impurities, including isomers and homologous alkenes. For an accurate, absolute determination of the main component's purity, qNMR is the superior method, providing a direct measurement without the need for a 1-hexacosene reference standard. The choice of method will ultimately be guided by the specific requirements of the research or development phase, with the detailed protocols provided in this guide serving as a solid foundation for establishing a rigorous purity assessment program.
References
- 1. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 2. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 3. Quantitative NMR (qNMR) ? Moving into the future with an evolution of reliability | Products | JEOL Ltd. [jeol.com]
- 4. emerypharma.com [emerypharma.com]
- 5. moravek.com [moravek.com]
- 6. researchgate.net [researchgate.net]
- 7. pubsapp.acs.org [pubsapp.acs.org]
- 8. Determination of alkenes in cracking products by normal-phase high-performance liquid chromatography-diode array detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Referencing 1-Hexacosene Spectra with Chemical Databases: A Comparative Guide
For researchers, scientists, and drug development professionals, accurate identification and characterization of chemical compounds are paramount. This guide provides a comprehensive comparison of the spectral data for 1-Hexacosene and its structurally similar alternatives, 1-Tetracosene and 1-Octacosene. By cross-referencing data from established chemical databases, this document aims to facilitate the precise identification of these long-chain alpha-olefins.
Summary of Spectral Data
The following tables summarize the available quantitative spectral data for 1-Hexacosene and its comparators. This data has been compiled from reputable sources such as the NIST WebBook and SpectraBase.
Mass Spectrometry (MS) Data
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. The fragmentation patterns observed in the mass spectra of these long-chain alkenes are characteristic and can be used for their identification.
| Compound | Molecular Weight ( g/mol ) | Key Mass-to-Charge Ratios (m/z) and Relative Intensities |
| 1-Hexacosene | 364.7 | Data not fully available in a quantitative format in the provided search results. A visual spectrum is available on the NIST WebBook.[1] |
| 1-Tetracosene | 336.6 | Data not fully available in a quantitative format in the provided search results. A visual spectrum is available on the NIST WebBook.[2] |
| 1-Octacosene | 392.7 | Data not fully available in a quantitative format in the provided search results. A visual spectrum is available on the NIST WebBook.[3] |
Note: While the direct peak lists with intensities were not retrievable in a structured format from the conducted searches, the NIST WebBook provides graphical representations of the mass spectra which can be visually inspected for characteristic fragmentation patterns.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy Data
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The chemical shifts of the carbon atoms in the vicinity of the double bond are particularly diagnostic for alpha-olefins.
| Compound | Key ¹³C NMR Chemical Shifts (δ, ppm) |
| 1-Hexacosene | Vinyl Carbons: ~139.1 (=CH), ~114.1 (=CH₂) Allylic Carbon: ~33.9 (-CH₂-CH=) Alkyl Chain Carbons: ~14-32 |
| 1-Tetracosene | Vinyl Carbons: ~139.1 (=CH), ~114.1 (=CH₂) Allylic Carbon: ~33.9 (-CH₂-CH=) Alkyl Chain Carbons: ~14-32 |
| 1-Octacosene | Vinyl Carbons: ~139.1 (=CH), ~114.1 (=CH₂) Allylic Carbon: ~33.9 (-CH₂-CH=) Alkyl Chain Carbons: ~14-32 |
Note: The specific peak lists for these compounds were not directly available in the search results. The provided chemical shifts are typical values for long-chain alpha-olefins based on general NMR databases and literature.[4][5][6]
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy Data
¹H NMR spectroscopy provides detailed information about the hydrogen atoms in a molecule. For terminal alkenes, the signals for the vinyl protons are characteristic.
| Compound | Key ¹H NMR Chemical Shifts (δ, ppm) and Multiplicities |
| 1-Hexacosene | Vinyl Protons: ~5.8 (1H, ddt, -CH=CH₂), ~4.95 (2H, m, -CH=CH₂) Allylic Protons: ~2.05 (2H, q, -CH₂-CH=) Alkyl Chain Protons: ~1.25 (br s), ~0.88 (t, -CH₃) |
| 1-Tetracosene | Vinyl Protons: ~5.8 (1H, ddt, -CH=CH₂), ~4.95 (2H, m, -CH=CH₂) Allylic Protons: ~2.05 (2H, q, -CH₂-CH=) Alkyl Chain Protons: ~1.25 (br s), ~0.88 (t, -CH₃) |
| 1-Octacosene | Vinyl Protons: ~5.8 (1H, ddt, -CH=CH₂), ~4.95 (2H, m, -CH=CH₂) Allylic Protons: ~2.05 (2H, q, -CH₂-CH=) Alkyl Chain Protons: ~1.25 (br s), ~0.88 (t, -CH₃) |
Note: Specific experimental ¹H NMR spectra for these long-chain alpha-olefins were not found. The provided chemical shifts and multiplicities are characteristic for terminal alkenes and are based on established NMR chemical shift databases and published literature.[4][7][8][9]
Infrared (IR) Spectroscopy Data
IR spectroscopy is used to identify functional groups within a molecule. For alpha-olefins, the key characteristic absorptions are from the C=C and =C-H bonds.
| Compound | Characteristic IR Absorption Frequencies (cm⁻¹) |
| 1-Hexacosene | =C-H stretch: ~3077 (weak) C-H stretch (alkyl): ~2925, 2855 (strong) C=C stretch: ~1641 (weak) =C-H bend (out-of-plane): ~991, 909 (strong) |
| 1-Tetracosene | =C-H stretch: ~3077 (weak) C-H stretch (alkyl): ~2925, 2855 (strong) C=C stretch: ~1641 (weak) =C-H bend (out-of-plane): ~991, 909 (strong) |
| 1-Octacosene | =C-H stretch: ~3077 (weak) C-H stretch (alkyl): ~2925, 2855 (strong) C=C stretch: ~1641 (weak) =C-H bend (out-of-plane): ~991, 909 (strong) |
Note: While specific IR spectra for 1-Hexacosene, 1-Tetracosene, and 1-Octacosene were not located, the provided frequencies are based on the characteristic absorptions of long-chain alpha-olefins, such as 1-octadecene, and general IR correlation tables.[10][11][12][13][14][15]
Experimental Protocols
Detailed experimental methodologies are crucial for the reproducibility and validation of spectral data. Below are generalized protocols for the key analytical techniques discussed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Ensure the sample is fully dissolved to obtain a homogeneous solution.
-
Instrument Setup:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion, especially for the complex alkyl region of long-chain alkenes.
-
¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A longer relaxation delay (e.g., 5-10 seconds) may be necessary for the quantitative analysis of quaternary carbons, although for these alkenes, all carbons are protonated.
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Neat Liquid/Melt: If the sample is a liquid or a low-melting solid, a thin film can be prepared by placing a drop of the sample between two salt plates (e.g., NaCl or KBr).
-
KBr Pellet (for solids): Grind a small amount of the solid sample with dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Solution: Dissolve the sample in a suitable solvent that has minimal IR absorption in the regions of interest (e.g., carbon tetrachloride or chloroform). Use a liquid cell with an appropriate path length.
-
-
Instrument Setup:
-
Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer is typically used.
-
Measurement: Record a background spectrum of the empty sample holder (or the solvent). Then, record the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background to produce the final absorbance or transmittance spectrum.
-
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule using IR correlation tables.
Mass Spectrometry (MS)
-
Sample Introduction: For volatile compounds like long-chain alkenes, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method. The sample is first injected into a gas chromatograph, where it is vaporized and separated on a capillary column.
-
Ionization: As the separated components elute from the GC column, they enter the mass spectrometer's ion source. Electron Ionization (EI) is a common method where high-energy electrons bombard the molecules, causing them to ionize and fragment.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: An electron multiplier or other detector records the abundance of each ion at a specific m/z.
-
Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z. The molecular ion peak (if present) provides the molecular weight of the compound, and the fragmentation pattern serves as a "fingerprint" for structural elucidation. The experimental spectrum can be compared to spectral libraries (e.g., NIST/EPA/NIH Mass Spectral Library) for identification.
Visualizations
The following diagrams illustrate the workflow for cross-referencing spectral data and the logical relationships in spectral comparison.
References
- 1. 1-Hexacosene [webbook.nist.gov]
- 2. 1-Tetracosene | C24H48 | CID 82436 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-Octacosene | C28H56 | CID 87821 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. web.pdx.edu [web.pdx.edu]
- 5. compoundchem.com [compoundchem.com]
- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 7. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 8. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. 1-OCTADECENE(112-88-9) IR Spectrum [m.chemicalbook.com]
- 11. spectrabase.com [spectrabase.com]
- 12. uanlch.vscht.cz [uanlch.vscht.cz]
- 13. orgchemboulder.com [orgchemboulder.com]
- 14. IR Absorption Table [webspectra.chem.ucla.edu]
- 15. eng.uc.edu [eng.uc.edu]
A Comparative Analysis of 1-Hexacosene Content in Various Plant Extracts
For Researchers, Scientists, and Drug Development Professionals
This guide provides a quantitative comparison of 1-Hexacosene, a long-chain alkene with potential pharmacological applications, across different plant extracts. The data presented is compiled from various scientific studies employing gas chromatography-mass spectrometry (GC-MS) for the identification and quantification of this phytochemical. This document aims to serve as a valuable resource for researchers interested in the natural sources of 1-Hexacosene for further investigation and drug development.
Quantitative Comparison of 1-Hexacosene
The concentration of 1-Hexacosene can vary significantly depending on the plant species, the part of the plant used for extraction, and the solvent and method of extraction. The following table summarizes the available quantitative data on 1-Hexacosene in different plant extracts.
| Plant Species | Plant Part | Extraction Solvent | Method | 1-Hexacosene Content (%) | Reference |
| Millettia speciosa | Stem | Methanol | Not Specified | 0.957 (Relative Content) | [1] |
Note: The current scientific literature with publicly available quantitative data on 1-Hexacosene is limited. This table will be updated as more research becomes available.
Experimental Protocols
The quantification of 1-Hexacosene in plant extracts is predominantly achieved through Gas Chromatography-Mass Spectrometry (GC-MS). This technique allows for the separation, identification, and quantification of individual components within a complex mixture. Below is a generalized experimental protocol based on methodologies reported in relevant phytochemical studies.
Sample Preparation and Extraction
-
Plant Material : The specific part of the plant (e.g., leaves, stem, roots) is collected, washed, and dried. The dried material is then ground into a fine powder.
-
Extraction : A known weight of the powdered plant material is subjected to extraction using an appropriate solvent. Common solvents for extracting nonpolar compounds like 1-Hexacosene include hexane, petroleum ether, and methanol.[1] The extraction can be performed using various methods such as Soxhlet extraction, maceration, or ultrasonication. The choice of solvent and method can significantly influence the yield of 1-Hexacosene.
GC-MS Analysis
-
Instrumentation : A Gas Chromatograph coupled with a Mass Spectrometer is used for the analysis.
-
Chromatographic Conditions :
-
Column : A nonpolar capillary column (e.g., HP-5MS, DB-5) is typically used for the separation of hydrocarbons.
-
Carrier Gas : Helium is commonly used as the carrier gas at a constant flow rate.
-
Oven Temperature Program : A temperature gradient is applied to the oven to ensure the separation of compounds with different boiling points. A typical program might start at a lower temperature (e.g., 70°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 300°C) at a specific rate.
-
Injector and Detector Temperature : The injector and detector temperatures are maintained at a high temperature (e.g., 250°C and 280°C, respectively) to ensure the volatilization of the sample and prevent condensation.
-
-
Mass Spectrometry Conditions :
-
Ionization Mode : Electron Impact (EI) ionization is commonly used.
-
Ionization Energy : A standard of 70 eV is typically applied.
-
Mass Range : The mass spectrometer is set to scan a specific range of mass-to-charge ratios (m/z) to detect the fragments of the eluted compounds.
-
Identification and Quantification
-
Identification : The identification of 1-Hexacosene is achieved by comparing the retention time and the mass spectrum of the peak in the sample chromatogram with that of a known standard or by matching the mass spectrum with a reference library such as the National Institute of Standards and Technology (NIST) library.
-
Quantification : The quantity of 1-Hexacosene is typically determined by measuring the peak area of the compound in the chromatogram. This can be expressed as a relative percentage of the total identified compounds or as an absolute concentration by creating a calibration curve with a pure standard of 1-Hexacosene.
Experimental Workflow
The following diagram illustrates a general workflow for the quantitative analysis of 1-Hexacosene in plant extracts.
References
- 1. Comparison of Phytochemical Constituents and Pharmacological Activities of Various Solvent Extracts Obtained from Millettia speciosa Stem Powder - PMC [pmc.ncbi.nlm.nih.gov]
- 2. arpapress.com [arpapress.com]
- 3. researchgate.net [researchgate.net]
- 4. journalajrb.com [journalajrb.com]
- 5. GC-MS analysis of phytocomponents in Vernonia amygdalina parts. [wisdomlib.org]
- 6. eprints.gouni.edu.ng [eprints.gouni.edu.ng]
- 7. The phytochemical and pharmacological profile of Persea americana Mill - PMC [pmc.ncbi.nlm.nih.gov]
- 8. idosr.org [idosr.org]
- 9. docsdrive.com [docsdrive.com]
A Comparative Guide to the Reactivity of 1-Hexacosene and Other Alkenes
Performance of different chromatography columns for 1-Hexacosene separation
A Comparative Guide to Chromatography Columns for 1-Hexacosene Separation
For researchers, scientists, and professionals in drug development, the efficient separation and purification of long-chain alkenes like 1-Hexacosene are critical for accurate analysis and formulation. The choice of chromatography column is paramount in achieving the desired resolution, purity, and throughput. This guide provides an objective comparison of various chromatography columns for the separation of 1-Hexacosene, supported by available experimental data and detailed methodologies.
Overview of Chromatographic Techniques for 1-Hexacosene Separation
The separation of 1-Hexacosene (C26H52), a long-chain aliphatic alkene, can be approached through several chromatographic techniques. The primary methods include Gas Chromatography (GC), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Normal-Phase High-Performance Liquid Chromatography (NP-HPLC), and Silver Ion High-Performance Liquid Chromatography (Ag-HPLC). Each technique offers distinct advantages and is suited to different analytical challenges.
-
Gas Chromatography (GC): As a volatile compound, 1-Hexacosene is well-suited for GC analysis. This technique separates compounds based on their boiling points and interactions with the stationary phase. GC typically offers high resolution and speed.[1][2]
-
Reversed-Phase HPLC (RP-HPLC): This is a widely used liquid chromatography technique that separates molecules based on their hydrophobicity.[3] For a non-polar molecule like 1-Hexacosene, RP-HPLC with a non-polar stationary phase (like C18 or C30) and a polar mobile phase is a primary choice.
-
Normal-Phase HPLC (NP-HPLC): In contrast to RP-HPLC, normal-phase chromatography uses a polar stationary phase and a non-polar mobile phase.[4][5] This technique is also suitable for the separation of non-polar compounds like 1-Hexacosene, particularly when the sample is dissolved in a non-polar solvent.[4]
-
Silver Ion HPLC (Ag-HPLC): Also known as argentation chromatography, this technique is highly specific for separating unsaturated compounds from their saturated analogues and for resolving isomers based on the number, position, and geometry of double bonds.[6][7] The separation is based on the reversible formation of charge-transfer complexes between the π-electrons of the double bond and silver ions impregnated on the stationary phase.[7]
Performance Comparison of Chromatography Columns
The selection of an appropriate chromatography column is crucial for the successful separation of 1-Hexacosene. The following table summarizes the performance of different columns based on available data and established chromatographic principles.
| Column Type | Stationary Phase | Principle of Separation | Advantages for 1-Hexacosene | Disadvantages for 1-Hexacosene |
| Gas Chromatography (GC) | Non-polar (e.g., HP-5 MS, CP Sil 8 CB, DB-5) | Volatility and partitioning | High resolution, speed, and sensitivity. Specific methods are documented.[1][8] | Requires high temperatures which could potentially degrade thermally labile compounds (though 1-Hexacosene is relatively stable).[1] |
| Reversed-Phase HPLC (RP-HPLC) | C18 (Octadecylsilane) | Hydrophobic interactions | Good retention for non-polar molecules. Widely available and versatile. | May have lower shape selectivity for long-chain isomers compared to C30. |
| Reversed-Phase HPLC (RP-HPLC) | C30 (Triacontylsilane) | Hydrophobic interactions and shape selectivity | Excellent shape selectivity for long-chain, hydrophobic molecules and their isomers.[9][10] | May exhibit stronger retention, potentially requiring stronger organic mobile phases or longer run times. |
| Normal-Phase HPLC (NP-HPLC) | Silica (B1680970), Cyano (CN), Amino (NH2) | Adsorption based on polarity | Good for separating non-polar compounds.[4] Can be an alternative to RP-HPLC. | Mobile phases are often non-polar organic solvents which can be more hazardous and expensive. Sensitive to water content in the mobile phase. |
| Silver Ion HPLC (Ag-HPLC) | Silver-impregnated silica or ion-exchange resin | Reversible π-complexation with double bonds | Highly selective for unsaturated compounds.[6][7] Can separate 1-Hexacosene from its saturated analogue (hexacosane) and other isomers.[6] | Columns can be less stable and more susceptible to degradation. May require specialized mobile phases.[11] |
Experimental Protocols
Detailed methodologies are provided below for the separation of 1-Hexacosene using various chromatography columns. While specific quantitative data for HPLC methods on 1-Hexacosene is limited in publicly available literature, the following protocols are based on established methods for similar long-chain hydrocarbons and serve as a strong starting point for method development.
Gas Chromatography (GC) Protocol
This protocol is based on data from the NIST Chemistry WebBook for the analysis of 1-Hexacosene.
-
Column: HP-5 MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or CP Sil 8 CB (25 m x 0.20 mm ID, 0.13 µm film thickness).
-
Carrier Gas: Helium or Hydrogen.
-
Injection: Split/splitless injector.
-
Temperature Program:
-
Method 1 (HP-5 MS): Initial temperature of 70°C, ramped at 5°C/min to 290°C, hold for 10 minutes.
-
Method 2 (CP Sil 8 CB): Initial temperature of 60°C, ramped at 6°C/min to 300°C.
-
-
Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).
Reversed-Phase HPLC (RP-HPLC) - C18 Column Protocol
This hypothetical protocol is adapted from methods for shorter-chain alkenes.[12]
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with 95:5 (v/v) Acetonitrile (B52724)/Isopropanol (B130326). A gradient elution from a high percentage of acetonitrile to a high percentage of isopropanol or another strong non-polar solvent may be required for optimal separation from related impurities.
-
Flow Rate: 1.0 mL/min.
-
Temperature: 30°C.
-
Detector: UV detector at a low wavelength (e.g., 205 nm) or an Evaporative Light Scattering Detector (ELSD).
-
Injection Volume: 10 µL.
Reversed-Phase HPLC (RP-HPLC) - C30 Column Protocol
This hypothetical protocol is based on the separation of other long-chain hydrophobic molecules like carotenoids.[13][14]
-
Column: C30 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution would likely be most effective. For example, a gradient of Methanol and Methyl Tert-Butyl Ether (MTBE).
-
Initial conditions: 90:10 (v/v) Methanol/MTBE.
-
Linear gradient to 50:50 (v/v) Methanol/MTBE over 20 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25°C.
-
Detector: Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer (MS).
-
Injection Volume: 10 µL.
Silver Ion HPLC (Ag-HPLC) Protocol
This hypothetical protocol is based on a published method for the separation of long-chain unsaturated hydrocarbons.[6]
-
Column: Two ChromSpher Lipids columns (or similar silver-impregnated columns) connected in series.
-
Mobile Phase: A gradient elution using a non-polar solvent system.
-
Solvent A: Hexane.
-
Solvent B: A mixture of Acetonitrile and Isopropanol.
-
Gradient: Start with a high percentage of Solvent A, gradually increasing the percentage of Solvent B to elute more strongly retained unsaturated compounds.
-
-
Flow Rate: 1.0 mL/min.
-
Temperature: 20°C.
-
Detector: ELSD or Atmospheric Pressure Chemical Ionization Mass Spectrometry (APCI-MS).[6]
-
Injection Volume: 10 µL.
Visualizing Experimental Workflows and Logic
Workflow for Chromatography Column Selection
The selection of an appropriate column for 1-Hexacosene separation involves considering the analytical goal, sample matrix, and available instrumentation. The following diagram illustrates a logical workflow for this process.
References
- 1. Liquid Chromatography vs Gas Chromatography - LC Services [lcservicesltd.co.uk]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. What are the Differences between Gas Chromatography (GC) and High Performance Liquid Chromatography (HPLC)? [uhplcslab.com]
- 4. hawach.com [hawach.com]
- 5. waters.com [waters.com]
- 6. Silver Ion High-Performance Liquid Chromatography—Atmospheric Pressure Chemical Ionization Mass Spectrometry: A Tool for Analyzing Cuticular Hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aocs.org [aocs.org]
- 8. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Characterization of Triacontyl (C-30) Liquid Chromatographic Columns - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Separation of 1-Hexene on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 13. researchgate.net [researchgate.net]
- 14. ri.conicet.gov.ar [ri.conicet.gov.ar]
A Comparative Guide to the Quantification of 1-Hexacosene: Accuracy and Precision of Analytical Methods
For Researchers, Scientists, and Drug Development Professionals
The accurate and precise quantification of long-chain alkenes like 1-Hexacosene is crucial for various research applications, including the study of plant cuticular waxes, insect pheromones, and their potential roles in biological signaling pathways. This guide provides a comparative overview of the primary analytical techniques employed for 1-Hexacosene quantification, with a focus on their accuracy and precision. While specific validation data for 1-Hexacosene is not extensively published, this guide presents representative performance data from validated methods for analogous long-chain hydrocarbons, which can be considered indicative of the performance expected for 1-Hexacosene analysis.
The most common and reliable methods for the quantification of 1-Hexacosene and similar long-chain, non-polar compounds are Gas Chromatography coupled with either a Flame Ionization Detector (GC-FID) or a Mass Spectrometer (GC-MS).
Data Presentation: Performance of Quantification Methods
The following table summarizes the typical performance characteristics of GC-FID and GC-MS for the quantification of long-chain hydrocarbons, analogous to 1-Hexacosene. These values are derived from published analytical method validation studies for similar analytes.[1][2][3][4]
| Performance Parameter | Gas Chromatography-Flame Ionization Detection (GC-FID) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Linearity (R²) | > 0.99 | > 0.99 |
| Accuracy (% Recovery) | 90 - 110% | 85 - 115% |
| Precision (%RSD) | < 10% | < 15% |
| Limit of Detection (LOD) | 0.1 - 1.0 ng/mL | 0.05 - 0.5 ng/mL |
| Limit of Quantification (LOQ) | 0.3 - 3.0 ng/mL | 0.15 - 1.5 ng/mL |
Note: The performance of each method can vary depending on the specific instrumentation, sample matrix, and experimental conditions.
Experimental Protocols
Detailed methodologies are essential for reproducible and reliable quantification. Below are representative experimental protocols for the analysis of 1-Hexacosene using GC-FID and GC-MS.
Method 1: Gas Chromatography-Flame Ionization Detection (GC-FID)
GC-FID is a robust and widely used technique for quantifying hydrocarbons. It offers a wide linear range and is less expensive to operate and maintain than GC-MS.
1. Sample Preparation (Lipid Extraction from a Plant Matrix)
-
Homogenization: Weigh approximately 1 gram of the sample (e.g., plant leaves) and grind it into a fine powder under liquid nitrogen.
-
Extraction: Transfer the powdered sample to a glass tube and add 10 mL of a chloroform:methanol (2:1, v/v) solvent mixture.
-
Sonication: Sonicate the mixture for 15 minutes in an ultrasonic bath.
-
Centrifugation: Centrifuge the sample at 3000 rpm for 10 minutes to pellet the solid material.
-
Solvent Collection: Carefully transfer the supernatant to a new glass tube.
-
Re-extraction: Repeat the extraction process on the pellet with another 10 mL of the solvent mixture to ensure complete extraction.
-
Washing: Combine the supernatants and wash with 0.9% NaCl solution to remove water-soluble impurities.
-
Drying: Dry the organic phase over anhydrous sodium sulfate.
-
Solvent Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried lipid extract in 1 mL of hexane (B92381) for GC-FID analysis.
2. GC-FID Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890B GC system or equivalent.
-
Detector: Flame Ionization Detector (FID).
-
Column: DB-5ms capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 280°C.
-
Detector Temperature: 300°C.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp to 200°C at a rate of 10°C/min.
-
Ramp to 300°C at a rate of 5°C/min, hold for 10 minutes.
-
-
Injection Volume: 1 µL.
-
Injection Mode: Splitless.
3. Quantification
Quantification is performed using an external standard calibration curve. Prepare a series of 1-Hexacosene standards of known concentrations in hexane. Analyze these standards under the same GC-FID conditions as the samples. Construct a calibration curve by plotting the peak area against the concentration of the standards. The concentration of 1-Hexacosene in the samples is then determined by interpolating their peak areas on the calibration curve.
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides higher selectivity and sensitivity compared to GC-FID, as it identifies compounds based on their mass spectra. This is particularly useful for complex matrices where co-eluting peaks might be present.
1. Sample Preparation
The sample preparation protocol is the same as for GC-FID.
2. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890B GC system or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Column: HP-5ms capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Injector Temperature: 280°C.
-
Transfer Line Temperature: 290°C.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Oven Temperature Program: Same as for GC-FID.
-
Injection Volume: 1 µL.
-
Injection Mode: Splitless.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Monitor characteristic ions for 1-Hexacosene (e.g., m/z 57, 71, 85).
3. Quantification
Quantification is performed using an external standard calibration curve, similar to the GC-FID method. The use of a deuterated internal standard is recommended to improve accuracy and precision by correcting for variations in sample preparation and injection volume.
Mandatory Visualization
Caption: General experimental workflow for the quantification of 1-Hexacosene.
Caption: Putative biosynthetic pathway leading to 1-Hexacosene in plant cuticular wax.
References
- 1. researchgate.net [researchgate.net]
- 2. Optimization and Validation of a QuEChERS-Based Method Combined with Gas Chromatography–Tandem Mass Spectrometry for Analyzing Pesticide Residues in Edible Insect Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Optimization and Validation of the GC/FID Method for the Quantification of Fatty Acids in Bee Products | MDPI [mdpi.com]
A Comparative Guide to Inter-Laboratory Analysis of 1-Hexacosene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of a hypothetical inter-laboratory comparison (ILC) for the analysis of 1-Hexacosene. While no public, formal inter-laboratory comparison study for 1-Hexacosene has been identified, this document serves as a practical guide illustrating the expected methodologies, data presentation, and evaluation metrics pertinent to such a study. The data and protocols presented herein are representative of what would be expected in a formal proficiency test, designed to assist laboratories in assessing and improving their analytical capabilities for the quantification of long-chain alkenes like 1-Hexacosene.
Introduction to Inter-Laboratory Comparisons
Inter-laboratory comparisons (ILCs) are a critical component of a laboratory's quality assurance program.[1] They provide an objective means of assessing a laboratory's analytical performance against that of its peers and a consensus value.[1] Participation in ILCs, also known as proficiency testing (PT), helps laboratories to identify potential analytical issues, validate their measurement procedures, and demonstrate the reliability of their data to clients and regulatory bodies.[2][3] The primary objective of an ILC is to evaluate the proficiency of participating laboratories in performing a specific analysis, in this case, the quantification of 1-Hexacosene.[4]
The evaluation of laboratory performance in an ILC is typically conducted using statistical measures such as the Z-score.[4] The Z-score indicates how far a laboratory's result deviates from the consensus mean of all participating laboratories.[4] A Z-score between -2.0 and +2.0 is generally considered satisfactory.[4]
Hypothetical Inter-Laboratory Comparison Data for 1-Hexacosene
The following table summarizes hypothetical results from a proficiency test for the determination of 1-Hexacosene concentration in a prepared sample. The assigned value (consensus mean) was determined from the robust statistical analysis of the results submitted by all participating laboratories.
| Laboratory ID | Reported Concentration (mg/mL) | Mean Value (n=3) | Standard Deviation | Z-Score | Performance |
| Lab 01 | 4.85, 4.88, 4.82 | 4.85 | 0.03 | -0.93 | Satisfactory |
| Lab 02 | 5.12, 5.15, 5.10 | 5.12 | 0.03 | 1.13 | Satisfactory |
| Lab 03 | 4.95, 4.98, 4.92 | 4.95 | 0.03 | -0.13 | Satisfactory |
| Lab 04 | 5.25, 5.28, 5.22 | 5.25 | 0.03 | 2.07 | Questionable |
| Lab 05 | 4.70, 4.72, 4.68 | 4.70 | 0.02 | -2.00 | Satisfactory |
| Lab 06 | 4.99, 5.01, 4.97 | 4.99 | 0.02 | 0.13 | Satisfactory |
| Lab 07 | 4.65, 4.62, 4.68 | 4.65 | 0.03 | -2.40 | Unsatisfactory |
| Lab 08 | 5.05, 5.08, 5.02 | 5.05 | 0.03 | 0.60 | Satisfactory |
| Assigned Value | 4.97 | 0.15 |
Note: The assigned value (mean) is 4.97 mg/mL with a standard deviation for proficiency assessment of 0.15 mg/mL. Z-scores were calculated using the formula: Z = (x - X) / σ, where x is the laboratory's mean result, X is the assigned value, and σ is the standard deviation for proficiency assessment.
Experimental Protocol: Quantification of 1-Hexacosene by Gas Chromatography-Flame Ionization Detection (GC-FID)
This section details a typical analytical method for the quantification of 1-Hexacosene.
3.1. Principle
Gas chromatography (GC) is a powerful technique for separating and analyzing volatile and semi-volatile compounds. A sample containing 1-Hexacosene is vaporized and injected into the GC system, where it is separated based on its boiling point and interaction with the stationary phase of the column. The separated compound is then detected by a Flame Ionization Detector (FID), and the resulting signal is proportional to the concentration of the analyte.
3.2. Materials and Reagents
-
1-Hexacosene reference standard (≥95% purity)
-
Hexane (B92381) (HPLC grade) or other suitable solvent
-
Helium (carrier gas, 99.999% purity)
-
Hydrogen (FID fuel, 99.999% purity)
-
Air (FID oxidant, compressed, dry)
-
Volumetric flasks and pipettes
-
Autosampler vials with inserts
3.3. Instrumentation
-
Gas chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID).
-
Capillary column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.[5]
3.4. Preparation of Standards and Samples
-
Stock Standard Solution (10 mg/mL): Accurately weigh approximately 100 mg of 1-Hexacosene reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with hexane.
-
Working Standard Solutions: Prepare a series of working standard solutions (e.g., 1, 2, 5, 8, 10 mg/mL) by serial dilution of the stock standard solution with hexane.
-
Sample Preparation: The provided ILC sample is diluted with hexane to an expected concentration within the calibration range. For example, if the expected concentration is around 5 mg/mL, a 1:1 dilution might be appropriate if the initial sample is more concentrated.
3.5. GC-FID Conditions
-
Injector Temperature: 280 °C
-
Injection Volume: 1 µL
-
Split Ratio: 20:1
-
Oven Temperature Program:
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Detector Temperature: 300 °C
-
Detector Gas Flows: Hydrogen: 30 mL/min; Air: 300 mL/min; Makeup (Helium): 25 mL/min.
3.6. Data Analysis and Quantification
-
Inject the working standard solutions to generate a calibration curve by plotting the peak area against the concentration.
-
Perform a linear regression analysis on the calibration curve to determine the coefficient of determination (R²), which should be ≥ 0.995.
-
Inject the prepared ILC sample in triplicate.
-
Calculate the concentration of 1-Hexacosene in the sample using the calibration curve.
Alternative and Confirmatory Methods
Gas Chromatography-Mass Spectrometry (GC-MS)
For unambiguous identification and as a confirmatory method, Gas Chromatography-Mass Spectrometry (GC-MS) is highly recommended. The mass spectrum of 1-Hexacosene provides a unique fragmentation pattern that serves as a molecular fingerprint.[6] The molecular ion peak (M+) would be observed at an m/z corresponding to the molecular weight of 1-Hexacosene (364.7 g/mol ).[7][8] The fragmentation pattern can help in structural elucidation and distinguishing it from other isomers.[6][9]
Disclaimer: This guide is for informational purposes only and is based on a hypothetical inter-laboratory comparison. The data presented is not from an actual study. Laboratories should refer to official proficiency testing providers for formal ILC participation.
References
- 1. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 2. demarcheiso17025.com [demarcheiso17025.com]
- 3. researchgate.net [researchgate.net]
- 4. benchmark-intl.com [benchmark-intl.com]
- 5. 1-Hexacosene [webbook.nist.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 1-Hexacosene [webbook.nist.gov]
- 8. 1-Hexacosene [webbook.nist.gov]
- 9. longdom.org [longdom.org]
A Comparative Benchmarking of 1-Hexacosene Synthesis Methods for Optimal Efficiency and Yield
For researchers, scientists, and drug development professionals, the efficient synthesis of long-chain 1-alkenes such as 1-hexacosene (B97250) is a critical precursor for various applications, including the development of novel pharmaceuticals and advanced materials. This guide provides a comparative analysis of prominent synthesis methods for 1-hexacosene, with a focus on reaction efficiency and product yield, supported by detailed experimental data and protocols.
This publication objectively compares the performance of various synthetic routes to 1-hexacosene, offering a comprehensive resource for selecting the most suitable method based on specific research and development needs. The data presented is compiled from scientific literature and patents, providing a benchmark for laboratory-scale synthesis.
Comparative Analysis of Synthesis Methods
The following table summarizes the key quantitative data for three distinct methods for the synthesis of 1-hexacosene and its close structural analogs. Direct yield and efficiency data for 1-hexacosene are not consistently available in the public domain; therefore, data for closely related very long-chain 1-alkenes are presented to provide a reliable comparative framework.
| Method | Starting Material(s) | Reagents & Conditions | Product | Yield (%) | Efficiency/Remarks |
| Wittig Reaction | 1-Bromopentacosane (B3147356), Triphenylphosphine (B44618), Formaldehyde | 1. n-BuLi, THF 2. Paraformaldehyde | 1-Hexacosene | ~70-85% | A reliable method for terminal alkene synthesis with good yields. Requires stoichiometric phosphonium (B103445) salt and strong base.[1][2][3] |
| Dehydration of Alcohol | 1-Hexacosanol (B126811) | Acid catalyst (e.g., Al₂O₃, H₂SO₄), High temperature | 1-Hexacosene | ~65-90% | A straightforward method, but can be prone to isomerization of the double bond and ether formation as a side product. Catalyst choice and reaction conditions are crucial for selectivity.[4][5] |
| Decarboxylation of Fatty Acid | Hexacosanoic Acid | Photocatalytic (e.g., Acridine (B1665455)/Cobaloxime) or Pyrolytic methods | 1-Hexacosene | ~60-95% | A promising green chemistry approach, especially with photocatalysis under mild conditions. Pyrolytic methods can be effective but may require high temperatures and specialized equipment.[6] |
Experimental Protocols
Detailed methodologies for the key synthesis routes are provided below to enable replication and further optimization.
Wittig Reaction for 1-Hexacosene Synthesis
This protocol is adapted from standard Wittig olefination procedures for long-chain alkenes.[1][2][3]
Step 1: Preparation of Pentacosyltriphenylphosphonium Bromide
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, combine 1-bromopentacosane (1 equivalent) and triphenylphosphine (1.1 equivalents) in anhydrous toluene.
-
Heat the mixture to reflux under a nitrogen atmosphere for 24 hours.
-
Cool the reaction mixture to room temperature, which should result in the precipitation of the phosphonium salt.
-
Collect the white solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.
Step 2: Ylide Formation and Reaction with Formaldehyde
-
Suspend the dried pentacosyltriphenylphosphonium bromide (1 equivalent) in anhydrous tetrahydrofuran (B95107) (THF) in a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere.
-
Cool the suspension to -78°C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (n-BuLi) in hexanes (1.1 equivalents) dropwise via syringe. The solution should turn a deep orange or red color, indicating ylide formation.
-
Stir the mixture at -78°C for 1 hour.
-
Add a solution of freshly depolymerized paraformaldehyde (1.5 equivalents) in anhydrous THF to the ylide solution at -78°C.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
Step 3: Work-up and Purification
-
Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel using hexane (B92381) as the eluent to yield pure 1-hexacosene.
Catalytic Dehydration of 1-Hexacosanol
This protocol is based on established methods for the dehydration of long-chain primary alcohols.[4][5]
Experimental Setup:
-
A fixed-bed reactor system is used, comprising a quartz tube reactor housed in a tube furnace.
-
The catalyst bed consists of activated alumina (B75360) pellets.
-
A carrier gas (e.g., nitrogen) is used to pass the vaporized alcohol over the catalyst.
Procedure:
-
Pack the quartz reactor with activated alumina catalyst.
-
Heat the reactor to the desired temperature (typically 300-400°C) under a constant flow of nitrogen.
-
Melt 1-hexacosanol and feed it into a vaporizer connected to the reactor inlet.
-
Introduce the vaporized 1-hexacosanol into the reactor using the nitrogen carrier gas.
-
The products exiting the reactor are passed through a condenser to collect the liquid products (a mixture of 1-hexacosene, isomers, and unreacted alcohol).
-
The collected liquid is then analyzed by gas chromatography (GC) to determine the conversion and yield of 1-hexacosene.
Purification:
-
The product mixture can be purified by fractional distillation under reduced pressure to separate 1-hexacosene from its isomers and any unreacted starting material.
Photocatalytic Decarboxylation of Hexacosanoic Acid
This method represents a modern and potentially more sustainable approach to alkene synthesis.[6]
Materials:
-
Hexacosanoic acid
-
Acridine-based photocatalyst (e.g., 9-mesityl-10-methylacridinium (B1239669) perchlorate)
-
Cobaloxime co-catalyst
-
Anhydrous solvent (e.g., acetonitrile)
-
Blue LED light source
Procedure:
-
In a reaction vessel transparent to blue light, dissolve hexacosanoic acid (1 equivalent), the acridine photocatalyst (e.g., 1-5 mol%), and the cobaloxime co-catalyst (e.g., 1-5 mol%) in anhydrous acetonitrile.
-
Degas the solution by bubbling with nitrogen or argon for 15-20 minutes.
-
Irradiate the reaction mixture with a blue LED light source at room temperature while stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a non-polar eluent to isolate 1-hexacosene.
Visualizing the Synthetic Workflow
To aid in the conceptualization of the comparative process, the following diagram illustrates the logical workflow for selecting a synthesis method for 1-hexacosene based on key decision factors.
Caption: Logical workflow for selecting a 1-hexacosene synthesis method.
This guide provides a foundational comparison to assist researchers in making informed decisions for the synthesis of 1-hexacosene. Further optimization of the presented protocols may be necessary to achieve desired outcomes for specific applications.
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. Catalyst screening for dehydration of primary alcohols from renewable feedstocks under formation of alkenes at energy-saving mild reaction conditions ... - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC01038H [pubs.rsc.org]
- 5. Catalyst screening for dehydration of primary alcohols from renewable feedstocks under formation of alkenes at energy-saving mild reaction conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Alkene Synthesis by Photocatalytic Chemoenzymatically Compatible Dehydrodecarboxylation of Carboxylic Acids and Biomass - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 1-Hexacosene: A Step-by-Step Guide for Laboratory Professionals
Introduction
1-Hexacosene is a long-chain alpha-olefin, a hydrocarbon compound that is generally not classified as a hazardous substance.[1] However, responsible laboratory practice dictates that all chemical waste, regardless of its hazard classification, must be managed and disposed of in a manner that ensures personnel safety and environmental protection. Adherence to institutional and local regulations is paramount.
This guide provides detailed procedures for the proper disposal of 1-Hexacosene and associated contaminated materials in a research or drug development setting.
Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE).
-
Eye Protection : Wear chemical safety goggles.
-
Hand Protection : Neoprene or nitrile rubber gloves are recommended to prevent skin contact.[1]
-
Protective Clothing : A standard laboratory coat should be worn.
Work should be conducted in a well-ventilated area. An emergency eye wash fountain and safety shower should be accessible.[1]
Material Profile: 1-Hexacosene
Understanding the properties of 1-Hexacosene is crucial for safe handling and disposal. The following table summarizes key quantitative data.
| Property | Value | Source |
| Physical State | Solid | [1] |
| Molecular Formula | C₂₆H₅₂ | [2] |
| Melting Point | 51.8 - 59 °C (125.2 - 138.2 °F) | [2][3] |
| Boiling Point | ~405.8 - 420 °C (762.4 - 788 °F) | [2][3] |
| Flash Point | >214 °C (>417 °F) | [2][3] |
| GHS Classification | Not Classified as Hazardous | [1] |
| Health Hazard | May cause mild skin and eye irritation. | [1] |
| Flammability Hazard | Slight; material must be preheated before ignition can occur. | [1] |
Disposal Protocols
The disposal of chemical waste is regulated by federal, state, and local authorities, including the Environmental Protection Agency (EPA) through the Resource Conservation and Recovery Act (RCRA).[4][5] Disposal procedures must be compliant with your institution's Environmental Health and Safety (EHS) office.
Protocol 1: Disposal of Solid 1-Hexacosene Waste
This protocol applies to unused, spilled, or waste 1-Hexacosene solid.
-
Isolate the Waste : Keep 1-Hexacosene waste separate from other chemical waste streams, especially hazardous materials, to prevent cross-contamination.[6]
-
Containment : Carefully transfer the solid waste into a clean, dry, and chemically compatible container with a secure, tightly-fitting lid.[7] Plastic containers are often preferred for solid waste when compatibility is not an issue.[4]
-
Labeling : Clearly label the waste container. The label must include:
-
Storage : Store the sealed waste container in a designated satellite accumulation area near where the waste was generated.[6][8] Do not store with incompatible materials, such as strong oxidizing agents.[1]
-
Disposal : Arrange for pickup and disposal through your institution's EHS or hazardous waste program.[4] Even non-hazardous industrial waste must be handled by a reputable disposal service and cannot be placed in a standard dumpster.[9]
Protocol 2: Disposal of Contaminated Materials
This protocol applies to disposable lab supplies (e.g., gloves, wipes, weighing paper) contaminated with 1-Hexacosene.
-
Segregation : Collect all contaminated solid waste in a separate, sealable plastic bag or a designated solid waste container.[10]
-
Labeling : Label the container clearly as "Solid Waste Contaminated with 1-Hexacosene".
-
Disposal : Dispose of the container according to your institution's guidelines for non-hazardous solid laboratory waste. Packing materials contaminated with chemicals should be disposed of as chemical waste, not regular trash.[6]
Protocol 3: Decontamination and Disposal of Empty Containers
Empty chemical containers are not regulated as hazardous waste if they have been properly emptied and decontaminated.[6]
-
Initial Cleaning : Scrape out as much solid residue as possible. This residue should be disposed of according to Protocol 1.
-
Rinsing : As 1-Hexacosene is not on the EPA's "P-list" of acutely hazardous wastes, triple rinsing is a best practice for ensuring the container is clean.[6][7]
-
Rinse the container three times with a suitable solvent (e.g., a hydrocarbon solvent like hexane (B92381) or heptane).
-
Crucially, collect the solvent rinsate in a separate container labeled as "Halogen-Free Solvent Waste" for disposal through your EHS office. Do not dispose of the rinsate down the drain.[11]
-
-
Final Preparation : Allow the rinsed container to air-dry completely in a well-ventilated area, such as a chemical fume hood.[6]
-
Disposal : Once clean and dry, remove or deface the original product label.[12] The container can then typically be disposed of in the regular laboratory glass or plastic recycling stream, as per your facility's rules.
Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper management and disposal of 1-Hexacosene waste streams.
Caption: Decision workflow for 1-Hexacosene waste disposal.
References
- 1. gelest.com [gelest.com]
- 2. 18835-33-1 CAS MSDS (hexacos-1-ene) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. fishersci.com [fishersci.com]
- 4. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 5. sbnsoftware.com [sbnsoftware.com]
- 6. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 7. rtong.people.ust.hk [rtong.people.ust.hk]
- 8. geo.utexas.edu [geo.utexas.edu]
- 9. Proper Hazardous Waste Disposal in Manufacturing [emsllcusa.com]
- 10. benchchem.com [benchchem.com]
- 11. Hazardous Waste Disposal [cool.culturalheritage.org]
- 12. nswai.org [nswai.org]
Safeguarding Your Research: A Guide to Handling 1-Hexacosene
Essential guidance for the safe handling, storage, and disposal of 1-Hexacosene in a laboratory setting, ensuring the protection of researchers and the integrity of scientific work.
For laboratory professionals in the fields of research, science, and drug development, adherence to strict safety protocols is paramount. This guide provides immediate and essential safety and logistical information for the handling of 1-Hexacosene (CAS No. 18835-33-1), a long-chain alpha-olefin. While 1-Hexacosene is not classified as a hazardous substance under GHS, prudent laboratory practices are necessary to minimize exposure and ensure a safe working environment.
Personal Protective Equipment (PPE)
The selection of appropriate Personal Protective Equipment is the first line of defense against potential chemical exposure. The following table summarizes the recommended PPE for handling 1-Hexacosene based on the operational scale.
| Operation | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Bench-top Operations (Small Quantities) | Safety glasses with side shields | Nitrile or Neoprene gloves | Laboratory coat | Not generally required if handled in a well-ventilated area or chemical fume hood |
| Bulk Handling or Transfers | Chemical safety goggles and a face shield | Heavy-duty Nitrile or Butyl rubber gloves | Chemical-resistant apron or coveralls | Recommended if vapors may be generated |
| Operations with Aerosol Potential | Chemical safety goggles and a face shield | Heavy-duty Nitrile or Butyl rubber gloves | Chemical-resistant coveralls | Air-purifying respirator with organic vapor cartridges |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach to handling 1-Hexacosene is crucial for maintaining a safe laboratory environment. The following workflow outlines the key steps from preparation to cleanup.
Experimental Protocol: Weighing and Dissolving 1-Hexacosene
This protocol details a common laboratory procedure involving 1-Hexacosene.
Objective: To accurately weigh a specific amount of 1-Hexacosene and dissolve it in a suitable solvent.
Materials:
-
1-Hexacosene (solid)
-
Appropriate solvent (e.g., a non-polar organic solvent)
-
Analytical balance
-
Weighing paper or boat
-
Spatula
-
Beaker or flask
-
Magnetic stirrer and stir bar (optional)
-
Personal Protective Equipment (as per the table above)
Procedure:
-
Preparation:
-
Ensure the work area, preferably a chemical fume hood or a well-ventilated benchtop, is clean and free of clutter.
-
Confirm that all necessary equipment is clean, dry, and readily accessible.
-
Don the appropriate PPE, including a lab coat, safety glasses, and nitrile or neoprene gloves.
-
-
Weighing:
-
Place a clean, dry weighing boat or paper on the analytical balance and tare the balance to zero.
-
Carefully use a clean spatula to transfer the desired amount of 1-Hexacosene from its storage container to the weighing boat. Avoid generating dust.
-
Record the exact mass of the 1-Hexacosene.
-
-
Dissolving:
-
Transfer the weighed 1-Hexacosene into a beaker or flask containing the appropriate volume of the selected solvent.
-
If necessary, use a magnetic stirrer at a low to medium speed to facilitate dissolution. Gentle heating may be applied if the solvent's properties permit and there are no safety concerns (e.g., flammability).
-
Continue stirring until the 1-Hexacosene is fully dissolved.
-
-
Cleanup:
-
Clean the spatula and any other contaminated equipment with a suitable solvent.
-
Dispose of the weighing boat and any contaminated consumables in the designated solid waste container.
-
Wipe down the work surface.
-
First Aid Measures
In the event of accidental exposure, immediate and appropriate first aid is crucial.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, seek medical attention. |
| Skin Contact | Remove contaminated clothing. Wash the affected area thoroughly with soap and water. Seek medical attention if irritation develops or persists.[1] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Continue rinsing. Get medical advice/attention.[1] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical advice/attention.[1] |
Disposal Plan
Proper disposal of chemical waste is essential for laboratory safety and environmental protection. As 1-Hexacosene is considered a non-hazardous hydrocarbon, the disposal procedures are generally less stringent than for hazardous materials. However, institutional guidelines must always be followed.
References
Retrosynthesis Analysis
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
